WDR5-0102
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H19ClN4O3 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide |
InChI |
InChI=1S/C18H19ClN4O3/c1-21-8-10-22(11-9-21)17-7-6-13(23(25)26)12-16(17)20-18(24)14-4-2-3-5-15(14)19/h2-7,12H,8-11H2,1H3,(H,20,24) |
InChI Key |
WOGZFCMBPXJNFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Foundational & Exploratory
WDR5-0102 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of WDR5-0102
Introduction
WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein and a core component of several chromatin-modifying complexes, most notably the Mixed Lineage Leukemia (MLL)/SET1 family of histone methyltransferases (HMTs).[1] These complexes are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark fundamentally linked to active gene transcription.[1][2] The interaction between WDR5 and the catalytic subunit of the complex, such as MLL1, is critical for the assembly and enzymatic activity of the entire complex.[3][4][5]
This compound is a small-molecule inhibitor that specifically targets the interaction between WDR5 and MLL1.[6] By disrupting this key protein-protein interaction, this compound effectively suppresses the histone methyltransferase activity of the MLL1 complex, leading to downstream effects on gene expression and cellular processes.[6][7] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data and experimental protocols.
Core Mechanism of Action
The primary mechanism of this compound is the competitive inhibition of the WDR5-MLL1 interaction.[6] WDR5 possesses a central cavity known as the "WIN" (WDR5-Interaction) site.[1][8] This site specifically binds to a conserved arginine-containing "WIN" motif present on MLL1 and other partner proteins.[7][8] This binding is essential for tethering the MLL1 catalytic subunit to the rest of the core complex (which includes RbBP5, ASH2L, and DPY30) and for maintaining the complex's structural integrity and enzymatic function.[1][4][7]
This compound functions by occupying this WIN site on WDR5, thereby physically blocking the binding of the MLL1 protein.[7] The consequences of this disruption are manifold:
-
Dismantling the MLL1 Complex: By preventing the WDR5-MLL1 association, the inhibitor destabilizes the functional MLL1 complex.[1][7]
-
Inhibition of H3K4 Methylation: The compromised MLL1 complex is unable to efficiently catalyze the methylation of histone H3 at lysine 4.[1] This leads to a reduction in the levels of mono-, di-, and tri-methylated H3K4 (H3K4me1/2/3) at the target gene promoters.[4][9]
-
Transcriptional Repression: H3K4 methylation is a key epigenetic mark for transcriptionally active chromatin. Its reduction leads to the downregulation of gene expression for MLL1 target genes, which are often involved in critical cellular processes like proliferation and survival.[1][2] In the context of MLL-rearranged leukemias, these targets include crucial oncogenes like HOXA9 and MEIS1.[3][10]
-
Induction of Apoptosis: The suppression of key survival genes can trigger cellular stress pathways, such as nucleolar stress and p53-dependent apoptosis, ultimately leading to the death of cancer cells.[1][11]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the assembly of the MLL1 complex, its role in H3K4 methylation, and the specific point of intervention by this compound.
Caption: WDR5-MLL1 signaling pathway and point of inhibition by this compound.
Quantitative Data Summary
The efficacy of this compound and other representative WIN site inhibitors has been quantified through various biochemical and cellular assays.
Table 1: Biochemical Potency of WDR5 Inhibitors
| Compound | Assay Type | Target | Value | Reference |
|---|---|---|---|---|
| This compound | Fluorescence Polarization | WDR5-MLL1 Interaction | Kdis = 7 µM | [6] |
| This compound | Isothermal Titration Calorimetry | WDR5 | Kd = 4 µM | [6] |
| WDR5-IN-4 (C6) | Not Specified | WDR5 | Kd = 0.1 nM | [11][12] |
| MM-102 | Not Specified | WDR5 | Ki < 1 nM | [3][10] |
| OICR-9429 | Isothermal Titration Calorimetry | WDR5 | KD = 29 ± 1.5 nM | [13] |
| Compound 3 | TR-FRET | WDR5 WIN site | Ki = 20 pM |[14] |
Table 2: Cellular Activity of WDR5 Inhibitors
| Compound | Cell Line | Assay Type | Value (GI50 / IC50) | Reference |
|---|---|---|---|---|
| WDR5-IN-4 (C6) | MV4;11 (MLL-rearranged) | Proliferation | GI50 = 3.20 µM | [12] |
| WDR5-IN-4 (C6) | K562 | Proliferation | GI50 = 25.4 µM | [12] |
| C16 | Glioblastoma CSCs | Proliferation | IC50 = 0.4 - 6.6 µM | [15] |
| OICR-9429 | Bladder Cancer Cells | Viability | 70 - 240 µM (48h) |[16] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon the research into WDR5 inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the disruption of the WDR5-peptide interaction by an inhibitor.
-
Principle: A small, fluorescently labeled peptide (e.g., from MLL1's WIN motif) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger WDR5 protein, its tumbling slows, and polarization increases. An inhibitor that displaces the peptide will cause a decrease in polarization.
-
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Prepare solutions of purified WDR5 protein, a fluorescently labeled MLL1 WIN-motif peptide, and serial dilutions of this compound.
-
Assay Plate Setup: In a 384-well, low-volume, black plate, add the WDR5 protein and the fluorescent peptide to each well.
-
Compound Addition: Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the decrease in fluorescence polarization against the inhibitor concentration and fit the data to a dose-response curve to determine the Kdis or IC50 value.[17]
-
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of the MLL1 complex and its inhibition.
-
Principle: The assay quantifies the transfer of a radiolabeled methyl group from the donor S-adenosylmethionine (SAM) to a histone H3 substrate by the reconstituted MLL1 core complex.
-
Protocol:
-
Reagent Preparation: Prepare an HMT assay buffer. Reconstitute the purified MLL1 core complex (WDR5, MLL1-SET domain, RbBP5, ASH2L). Prepare solutions of [3H]-SAM, a biotinylated H3 peptide substrate, and serial dilutions of this compound.
-
Reaction Setup: In a reaction tube or well, combine the MLL1 complex, H3 peptide substrate, and the inhibitor dilution.
-
Initiate Reaction: Start the reaction by adding [3H]-SAM.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 1 hour).
-
Quench and Capture: Stop the reaction by adding a quenching buffer (e.g., 7.5 M guanidinium (B1211019) chloride). Transfer the mixture to a streptavidin-coated plate to capture the biotinylated H3 peptide.[17]
-
Detection: After washing away unincorporated [3H]-SAM, measure the radioactivity on the plate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[17]
-
MTT Cell Proliferation Assay
This colorimetric assay assesses the impact of the inhibitor on the metabolic activity and proliferation of cancer cells.[1]
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[1]
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MV4;11) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.[1]
-
Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plates for the desired period (e.g., 48-72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.[1]
-
Experimental and Logical Workflows
Visualizing workflows helps in understanding the experimental design and the logical progression from molecular interaction to cellular effect.
Caption: Experimental workflow for a TR-FRET assay to measure inhibitor potency.
Caption: Logical relationship from molecular binding to cellular outcomes.
Conclusion
This compound is a mechanism-based inhibitor that functions by disrupting the critical protein-protein interaction between WDR5 and MLL1.[6] By targeting the WIN site on WDR5, it effectively abrogates the histone methyltransferase activity of the MLL1 complex, leading to the downregulation of key oncogenic gene programs.[1][7] The well-defined mechanism of action, supported by robust biochemical and cellular data, establishes this compound and other WIN site inhibitors as valuable chemical probes for studying epigenetic regulation and as promising starting points for the development of targeted cancer therapeutics.[1][14]
References
- 1. benchchem.com [benchchem.com]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the MLL1-WDR5 interaction modulates epithelial to mesenchymal transition and metabolic pathways in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WDR5 WIN site inhibitor C6 TFA | WDR5 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
WDR5-0102 in MLL-Rearranged Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis. The fusion of the MLL1 gene with various partners leads to the aberrant recruitment of the histone methyltransferase complex, resulting in the pathogenic expression of leukemia-driving genes such as HOXA9 and MEIS1. A key component of this complex is the WD repeat-containing protein 5 (WDR5), which acts as a critical scaffolding protein. WDR5 interacts with MLL1 through a conserved "WDR5-interaction" (WIN) motif, an interaction essential for the integrity and enzymatic activity of the MLL1 complex.[1][2]
WDR5-0102 is a small molecule inhibitor that targets the WDR5-MLL1 interface, offering a promising therapeutic strategy for MLL-r leukemia.[3] By competitively binding to the WIN site on WDR5, this compound disrupts the formation of the functional MLL1 complex, thereby inhibiting the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This leads to the downregulation of oncogenic gene expression, inhibition of cell proliferation, and induction of apoptosis in MLL-r leukemia cells. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant WDR5 inhibitors to provide a comparative overview of their biochemical and cellular activities.
Table 1: Biochemical Activity of WDR5 Inhibitors
| Compound | Target | Kd (μM) | Kdis (μM) | Assay Type | Reference(s) |
| This compound | WDR5-MLL1 Interaction | 4 | 7 | Isothermal Titration Calorimetry (ITC) / Peptide Displacement Assay | [3] |
| WDR5-0103 | WDR5-MLL1 Interaction | 0.45 | 3.0 ± 0.1 | ITC / Peptide Displacement Assay | |
| OICR-9429 | WDR5-MLL Interaction | 0.093 ± 0.028 | - | Not Specified | |
| MM-401 | WDR5-MLL Interaction | < 0.001 (Ki) | - | BioLayer Interferometry (BLI) | [4] |
| MM-102 | WDR5-MLL Interaction | - | - | IC50 = 2.4 nM (Interaction) | [5] |
Table 2: Cellular Activity of WDR5 Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line(s) | IC50 / GI50 | Assay Type | Reference(s) |
| Wdr5-IN-8 | Human Acute Leukemia | IC50 = 15.5 nM | Not Specified | [6] |
| MM-401 | KOPN-8 | GI50 = 29.73 µM | Growth Inhibition | [4] |
| OICR-9429 | MLL-rearranged Leukemia | - | Cell Viability | [6] |
| MM-102 | Leukemia cells with MLL1 fusion | Induces apoptosis and inhibits cell growth | Cell Growth/Apoptosis | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing WDR5 inhibitors and can be adapted for use with this compound.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and its inhibition by this compound.
Principle: The transfer of a tritiated methyl group from the donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone H3 substrate by the reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L) is quantified.
Protocol:
-
Reagent Preparation:
-
Reconstituted MLL1 core complex.
-
Histone H3 substrate (e.g., synthetic peptide or recombinant histone).
-
[³H]-SAM.
-
This compound dilutions in a suitable solvent (e.g., DMSO).
-
HMT assay buffer (e.g., 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol).[7]
-
-
Reaction Setup:
-
In a microplate, incubate the MLL1 complex with the histone H3 substrate in the HMT assay buffer.
-
Add increasing concentrations of this compound or a vehicle control.
-
-
Initiation and Termination:
-
Initiate the reaction by adding [³H]-SAM and incubate at 30°C for a defined period.
-
Stop the reaction by spotting the mixture onto filter paper.
-
-
Detection:
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the radioactivity retained on the filter paper, which corresponds to the methylated histone H3, using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.[4]
-
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to confirm the disruption of the WDR5-MLL1 interaction within a cellular context following treatment with this compound.
Principle: An antibody against a target protein (e.g., MLL1) is used to pull down the protein from a cell lysate. Interacting proteins (e.g., WDR5) will also be pulled down and can be detected by Western blotting. A decrease in the amount of co-precipitated WDR5 in this compound-treated cells indicates disruption of the interaction.
Protocol:
-
Cell Treatment and Lysis:
-
Treat MLL-rearranged leukemia cells (e.g., MV4-11) with this compound or a vehicle control for a specified time.
-
Harvest the cells and lyse them in a non-denaturing buffer to preserve protein-protein interactions.[4]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate to reduce non-specific binding.
-
Incubate the cleared lysate with an anti-MLL1 antibody (or an isotype control IgG) complexed with protein A/G beads overnight at 4°C.[8]
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.[4]
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against both MLL1 and WDR5 to assess the co-precipitation.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate whether this compound treatment alters the binding of WDR5 to the chromatin of its target genes.
Principle: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to WDR5 is used to immunoprecipitate the WDR5-DNA complexes. The associated DNA is then purified and analyzed by qPCR or sequencing.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat MLL-rearranged leukemia cells with this compound or a vehicle control.
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.[9]
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate the nuclei.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.[6]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the cleared chromatin overnight at 4°C with an anti-WDR5 antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.[6]
-
-
Washes, Elution, and DNA Purification:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C.
-
Purify the DNA.[6]
-
-
Analysis:
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known WDR5 target genes (e.g., HOXA9, MEIS1).[10]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of MLL-rearranged leukemia cells.
Principle: The number of viable cells is quantified by measuring ATP, which is an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the amount of ATP present.
Protocol:
-
Cell Seeding and Treatment:
-
Seed leukemia cells (e.g., MV4-11, MOLM-13) in 96-well plates.
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.[2]
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours).[2]
-
-
Signal Detection:
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal.
-
Measure the luminescence using a plate reader.[2]
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Calculate the GI50 (half-maximal growth inhibition) or IC50 value by plotting the percentage of viability against the log concentration of this compound.[2]
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows related to the function of this compound in MLL-rearranged leukemia.
Caption: WDR5-MLL signaling pathway in MLL-rearranged leukemia.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MM 102 | WDR5 | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
WDR5-0102: A Technical Guide to its Role in Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of WDR5-0102, a small molecule inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). WDR5 is a critical component of the MLL/SET1 family of histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. Dysregulation of MLL1 activity is implicated in various cancers, particularly MLL-rearranged leukemias. This compound acts as a competitive antagonist at the WDR5-interacting (WIN) site of WDR5, thereby disrupting the formation of a functional MLL1 complex and subsequently inhibiting H3K4 methylation. This guide details the mechanism of action of this compound, presents quantitative data on its binding affinity and inhibitory activity, provides comprehensive experimental protocols for its characterization, and visualizes its mechanism and experimental workflows.
Introduction: The Role of WDR5 in Histone Methylation
Histone post-translational modifications are fundamental to the regulation of gene expression. Among these, the methylation of histone H3 at lysine 4 (H3K4) is a hallmark of transcriptionally active chromatin. This modification is primarily catalyzed by the MLL/SET1 family of histone methyltransferases. The core of these complexes includes the catalytic subunit (e.g., MLL1) and several regulatory proteins, with WDR5 being a crucial scaffolding component.
WDR5 facilitates the assembly and enzymatic activity of the MLL1 complex by interacting with both MLL1 and the histone H3 tail. The interaction between WDR5 and MLL1 occurs through a conserved "WIN" (WDR5-interacting) motif on MLL1 that binds to a specific pocket on WDR5. By disrupting this interaction, small molecules like this compound offer a promising therapeutic strategy for cancers driven by aberrant MLL1 activity.
Mechanism of Action of this compound
This compound is a small molecule designed to competitively inhibit the interaction between WDR5 and MLL1. It achieves this by binding to the WIN site on WDR5, the same site that recognizes the arginine-containing WIN motif of MLL1. By occupying this pocket, this compound prevents the association of MLL1 with WDR5, leading to the destabilization of the MLL1 core complex and a reduction in its histone methyltransferase activity. The downstream effect is a decrease in the levels of H3K4 methylation, particularly H3K4 di- and tri-methylation, at MLL1 target gene loci. This, in turn, leads to the transcriptional repression of these genes, which in the context of MLL-rearranged leukemias, are often oncogenes critical for tumor cell survival and proliferation.
Signaling Pathway Diagram
WDR5-0102: A Pivotal Regulator in Glioblastoma Stem Cells and a Novel Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat human cancers, largely due to its cellular heterogeneity and the presence of a subpopulation of glioblastoma stem cells (GSCs). These GSCs are implicated in tumor initiation, therapeutic resistance, and recurrence. Recent research has identified WD repeat-containing protein 5 (WDR5) as a critical epigenetic regulator indispensable for the maintenance of the GSC state. This technical guide provides a comprehensive overview of the role of the WDR5 inhibitor, WDR5-0102, in targeting GSCs. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.
Introduction to WDR5 in Glioblastoma Stem Cells
Glioblastomas are characterized by their resistance to conventional therapies and high rates of recurrence, with GSCs being a key driver of this malignancy.[1][2] WDR5, a core component of the WRAD complex, plays a crucial role in facilitating the activity of SET1/MLL histone methyltransferase complexes, which are responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[1][3][4] This epigenetic mark is associated with active gene transcription.[1][3]
In GSCs, WDR5 is essential for maintaining the stem cell state and promoting tumor growth.[1][3] It achieves this by regulating the expression of key oncogenic pathways and pluripotency factors.[1][5] The WDR5-Myc axis, in particular, has been shown to promote the proliferation and self-renewal of glioblastoma cells.[6][7] Given its critical role, WDR5 has emerged as a promising therapeutic target in GBM.[1][8]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that targets the WDR5-interaction (WIN) site, disrupting the protein-protein interactions necessary for the assembly and function of the MLL/SET1 complexes.[4][9] By inhibiting WDR5, this compound and similar inhibitors like MM-102 and C16, lead to a cascade of downstream effects within GSCs:
-
Disruption of the WRAD Complex: WDR5 inhibitors block the assembly of the WRAD complex, which is essential for H3K4 methylation.[1][2][3]
-
Reduction in H3K4 Trimethylation: Inhibition of WDR5 leads to a global decrease in H3K4me3 levels, particularly at the promoters of genes critical for GSC maintenance.[1][2][3]
-
Downregulation of Oncogenic Pathways: The loss of H3K4me3 results in the transcriptional repression of genes involved in key oncogenic signaling pathways.[1][3][5]
-
Suppression of Stem Cell Factors: WDR5 inhibition has been shown to reduce the expression of critical stem cell transcription factors such as SOX2 and OCT4.[1][5] H3K4me3 peaks that are lost upon treatment with a WDR5 inhibitor are disproportionately found at POU transcription factor motifs, including the POU5F1(OCT4)::SOX2 motif.[1][2][3]
This mechanism ultimately leads to an alteration of the stem cell state, disrupting GSC growth and self-renewal both in vitro and in vivo.[1][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of WDR5 inhibitors on glioblastoma stem cells.
| Inhibitor | Cell Line(s) | IC50 Value(s) | Number of Replicates | Reference |
| MM-102 | GBM CSC models | Not explicitly stated in text, but dose-dependent reduction in CSC number and proliferation observed. | Not specified | [4] |
| Piribedil | GBM CSC models | Not explicitly stated in text, but included in IC50 table. | Not specified | [4] |
| OICR-9429 | GBM CSC models | Not explicitly stated in text, but included in IC50 table. | Not specified | [4] |
| C16 | GBM CSC models | Not explicitly stated in text, but included in IC50 table. | Not specified | [4] |
Further details on the specific IC50 values would require accessing the full supplementary data of the cited paper.
Key Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the role of this compound and other WDR5 inhibitors in glioblastoma stem cells.
Cell Culture and Reagents
-
Glioblastoma Stem Cell (GSC) Culture: Patient-derived GSCs are cultured as neurospheres in serum-free neural stem cell medium supplemented with EGF and FGF.[4]
-
WDR5 Inhibitors: this compound, MM-102, and C16 are dissolved in DMSO to create stock solutions for in vitro assays.[4]
In Vitro Assays
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed GSCs in 96-well plates.
-
Treat with a range of concentrations of the WDR5 inhibitor or DMSO control for 7 days.
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence to determine the number of viable cells.
-
Calculate IC50 values relative to DMSO-treated cells.[4]
-
-
Neurosphere Formation Assay (Limiting Dilution Analysis):
-
Plate GSCs at various densities in 96-well plates.
-
Treat with the WDR5 inhibitor or DMSO.
-
After a set period, count the number of wells with neurospheres.
-
Analyze the data using extreme limiting dilution analysis software to determine the sphere-forming frequency.[10]
-
-
Immunofluorescence Staining:
-
Fix and permeabilize cultured GSCs or tumor sections.
-
Incubate with primary antibodies against proteins of interest (e.g., SOX2, pHH3).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize nuclei.
-
Image using a fluorescence microscope.[11]
-
-
Western Blotting:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against WDR5, H3K4me3, and other proteins of interest.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence to visualize protein bands.
-
-
Co-immunoprecipitation (Co-IP):
-
Lyse cells to preserve protein-protein interactions.
-
Incubate cell lysates with an antibody against the protein of interest (e.g., WDR5 or RBBP5) to form immune complexes.[4]
-
Precipitate the immune complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins and analyze by Western blotting to detect interacting partners.
-
In Vivo Models
-
Orthotopic Xenograft Model:
-
Intracranially implant patient-derived GSCs into immunocompromised mice.[4]
-
Monitor tumor growth using bioluminescence imaging or MRI.
-
Treat mice with the WDR5 inhibitor or vehicle control.
-
Monitor animal survival and tumor size.
-
At the endpoint, harvest brains for histological and molecular analysis.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling pathway in glioblastoma stem cells.
Caption: Preclinical experimental workflow for evaluating this compound.
Conclusion and Future Directions
The compelling preclinical evidence strongly supports the targeting of WDR5 as a novel therapeutic strategy for glioblastoma. This compound and other WDR5 inhibitors have demonstrated potent anti-tumor activity against GSCs by disrupting a critical epigenetic mechanism required for their maintenance and proliferation. The development of brain-penetrant WDR5 inhibitors is a crucial next step to translate these promising findings into clinical applications.[8][12] Future research should focus on optimizing the pharmacokinetic properties of these inhibitors, exploring combination therapies to overcome potential resistance mechanisms, and identifying predictive biomarkers to select patients who are most likely to benefit from this targeted therapy. There are currently no clinical trials specifically for this compound in glioblastoma listed, highlighting the need for further development to bring this therapeutic approach to patients.[13]
References
- 1. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 361 WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WDR5 facilitates recruitment of N-MYC to conserved WDR5 gene targets in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 10. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
WDR5-0102: A Technical Guide to a Chemical Probe for the WDR5-MLL1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
WD repeat-containing protein 5 (WDR5) is a critical scaffold protein that plays a central role in gene regulation through its assembly of various chromatin-modifying complexes. Its interaction with the mixed-lineage leukemia (MLL) protein is essential for the histone methyltransferase (HMT) activity of the MLL1 complex, which catalyzes the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for gene activation.[1][2] The dysregulation of this interaction is implicated in several cancers, making WDR5 a compelling therapeutic target.[1][3] WDR5-0102 was one of the early small molecules identified as an inhibitor of the WDR5-MLL1 protein-protein interaction. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its use as a chemical probe to investigate WDR5 biology.
Introduction to WDR5
WDR5 is a highly conserved member of the WD40-repeat protein family, characterized by a seven-bladed β-propeller structure.[3][4] This structure serves as a scaffold, facilitating the formation of multiprotein complexes involved in a wide array of cellular processes, including signal transduction, gene regulation, and cell cycle progression.[4][5]
Two major interaction sites on WDR5 are the "WIN" (WDR5 Interaction) site and the "WBM" (WDR5 Binding Motif) site, located on opposite faces of the protein.[6][7] The WIN site is a shallow, arginine-binding pocket that is crucial for the interaction with the MLL/SET1 family of histone methyltransferases.[1][6] By binding to MLL1, WDR5 is essential for the integrity and catalytic activity of the MLL1 core complex, which also includes Retinoblastoma Binding Protein 5 (RbBP5), Absent-Small-Homeotic-2-Like protein (ASH2L), and Dumpy-30 protein (DPY30).[5][8] This complex is a primary driver of H3K4 di- and tri-methylation, epigenetic marks associated with active gene transcription.[6][9]
Given its critical role in scaffolding oncogenic complexes, particularly in MLL-rearranged leukemias and MYC-driven cancers, WDR5 has emerged as a significant target for pharmacological inhibition.[6][10]
This compound: A Chemical Probe Profile
This compound is a small molecule identified through screening efforts to discover compounds that disrupt the WDR5-MLL1 interaction.[11] It serves as a valuable tool for studying the consequences of this specific protein-protein interaction.
Quantitative Data Summary
The following table summarizes the reported binding affinity and inhibitory concentration for this compound. These values are crucial for designing experiments and interpreting results.
| Parameter | Value | Assay Method | Reference |
| Kd | 4 µM | Not Specified | [12][13] |
| Kdis | 7 µM | Fluorescence Polarization | [12][14] |
| Kdis | 11 ± 1 µM | Fluorescence Polarization | [11] |
Mechanism of Action
This compound functions as a competitive inhibitor by targeting the WDR5-MLL1 interface.[12][13] It binds to the WIN site on WDR5, the same pocket that recognizes a conserved arginine motif within the MLL1 protein.[1][8] By occupying this site, this compound physically blocks the association of MLL1 with WDR5. This disruption prevents the stable assembly of the MLL1 core complex, leading to the suppression of its H3K4 methyltransferase activity.[11][12]
Selectivity Profile
An essential characteristic of a chemical probe is its selectivity. This compound has been shown to selectively suppress MLL1 HMT activity without significantly affecting other histone methyltransferases.[12][14]
| Enzyme Class | Specific Enzymes Tested | Result | Reference |
| H3K4 Methyltransferase | SETD7 | Not Inhibited | [12][14] |
| Other HMTs | G9a, EHMT1, SUV39H2, SETD8 | Not Inhibited | [12][14] |
| PRMTs | PRMT3, PRMT5 | Not Inhibited | [12][14] |
Experimental Protocols
The following protocols are generalized methodologies for characterizing WDR5 inhibitors like this compound. Specific concentrations and incubation times may require optimization.
Fluorescence Polarization (FP) Assay for WDR5 Binding
This competitive binding assay is used to determine the IC50 or Kdis values of inhibitors.
-
Principle: The assay measures the change in polarization of a fluorescently labeled MLL1 peptide (tracer). When the tracer binds to the larger WDR5 protein, its rotation slows, and fluorescence polarization increases. Unlabeled inhibitors compete with the tracer, causing a decrease in polarization.[8]
-
Reagents:
-
Purified recombinant human WDR5 protein.
-
Fluorescently labeled MLL1 peptide (e.g., FITC-labeled).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
This compound serially diluted in DMSO.
-
-
Protocol:
-
In a 384-well, low-volume, black plate, add assay buffer.
-
Add the fluorescently labeled MLL1 peptide to a final concentration below its Kd for WDR5.
-
Add purified WDR5 protein at a concentration that provides a significant polarization window.
-
Add this compound at various concentrations. Include a DMSO vehicle control.
-
Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate filters.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Histone Methyltransferase (HMT) Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of the MLL1 complex.
-
Principle: The assay quantifies the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a histone H3 substrate by the reconstituted MLL1 core complex. This can be measured using a radiolabeled methyl group ([3H]-SAM) or non-radioactive methods like AlphaLISA.[8]
-
Reagents:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
-
Histone H3 peptide or nucleosome substrate.
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
HMT Assay Buffer (e.g., 50 mM Tris pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
This compound serially diluted in DMSO.
-
-
Protocol (Radiometric):
-
Assemble the reaction mixture containing the MLL1 complex, histone H3 substrate, and HMT assay buffer in a 96-well plate.
-
Add this compound at various concentrations or DMSO vehicle control.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and spot the mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 from the dose-response curve.
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of this compound on the viability of cancer cell lines, particularly those dependent on MLL1 activity (e.g., MV4;11).
-
Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
-
Reagents:
-
Cancer cell line of interest (e.g., MV4;11).
-
Complete cell culture medium.
-
This compound.
-
96-well opaque-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000–5,000 cells/well).[15]
-
Incubate for 24 hours to allow for cell attachment or recovery.
-
Prepare serial dilutions of this compound in the culture medium. Include a DMSO vehicle control.
-
Treat the cells with the compound dilutions.
-
Incubate for 72-96 hours, depending on the cell line's doubling time.[2][16]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) values.
-
Chromatin Immunoprecipitation (ChIP) Workflow
ChIP is used to determine if a WIN site inhibitor displaces WDR5 from its target gene promoters in a cellular context.
-
Protocol Outline:
-
Crosslinking: Treat cells with this compound or a vehicle control for a specified time (e.g., 4 hours). Add formaldehyde (B43269) to a final concentration of 1% to crosslink proteins to DNA. Quench with glycine.[15]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to generate DNA fragments of approximately 200-500 bp.[15]
-
Immunoprecipitation: Incubate the chromatin overnight at 4°C with a ChIP-grade anti-WDR5 antibody. Use Protein A/G beads to pull down the antibody-protein-DNA complexes.[15]
-
Washing and Elution: Perform a series of stringent washes to remove non-specifically bound chromatin. Elute the complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating at 65°C. Purify the co-precipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers for known WDR5 target genes (e.g., HOXA9, MEIS1) to quantify the amount of DNA pulled down. A reduction in signal in inhibitor-treated cells compared to the vehicle control indicates displacement of WDR5 from the chromatin.[16]
-
Applications and Limitations
This compound is a useful first-generation chemical probe for investigating the biological roles of the WDR5-MLL1 interaction. It can be used to:
-
Validate the importance of the WDR5-MLL1 interaction for H3K4 methylation in biochemical assays.
-
Probe the downstream consequences of inhibiting MLL1 activity in cellular models.
-
Serve as a starting point or reference compound for the development of more potent inhibitors.
However, researchers should be aware of its limitations. The micromolar potency of this compound may limit its effectiveness in cellular assays, often requiring high concentrations that can increase the risk of off-target effects.[12][14] Since its discovery, numerous more potent and selective WDR5 WIN site inhibitors have been developed, such as OICR-9429, MM-102, and C16, which exhibit nanomolar or even picomolar binding affinities and greater cellular efficacy.[6][8][17] While this compound remains a valid tool for specific biochemical questions, these newer compounds are generally preferred as chemical probes for in-depth cellular and in vivo studies.[3][6]
References
- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of an exquisitely selective WDR5 chemical probe accelerated by a high-quality DEL–ML Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 - Wikipedia [en.wikipedia.org]
- 5. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. amsbio.com [amsbio.com]
- 15. benchchem.com [benchchem.com]
- 16. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The WDR5-MLL1 Nexus: A Technical Guide to a Critical Epigenetic Interaction
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals seeking to understand and target the WDR5-MLL1 protein-protein interaction, a key regulator of gene expression and a promising target in oncology.
This whitepaper provides an in-depth exploration of the core molecular mechanisms governing the interaction between WD40-repeat protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). A critical component of the MLL/SET1 family of histone methyltransferase complexes, the WDR5-MLL1 interaction is essential for the catalytic activity that deposits activating methylation marks on histone H3 at lysine (B10760008) 4 (H3K4), thereby playing a pivotal role in transcriptional regulation. Dysregulation of this interaction is a hallmark of various cancers, particularly acute myeloid leukemia (AML) with MLL1 rearrangements, making it a focal point for novel therapeutic strategies.
The Core Interaction: Structural and Functional Insights
The interaction between WDR5 and MLL1 is a cornerstone for the assembly and enzymatic function of the MLL1 core complex, which also includes Retinoblastoma Binding Protein 5 (RBBP5) and Absent, Small, Homeotic 2-Like (ASH2L).[1] WDR5 acts as a scaffolding protein, bridging MLL1 with other components of the complex.[2]
The structural basis of this interaction has been elucidated through X-ray crystallography, revealing a highly specific binding mode.[3][4] A conserved "WDR5-interacting" (WIN) motif within MLL1, characterized by an essential arginine residue (Arg-3765 in human MLL1), inserts into a central pocket on the surface of the WDR5 protein.[4][5] This interaction is crucial for the allosteric activation of the MLL1 SET domain, the catalytic core of the enzyme responsible for histone methylation.[1]
Interestingly, the MLL1 WIN motif binding pocket on WDR5 overlaps with the binding site for the N-terminal tail of histone H3.[3] This suggests a dynamic interplay and potential for competitive binding, which may have regulatory implications for the histone methylation process.
Quantitative Analysis of the WDR5-MLL1 Interaction
The affinity of the WDR5-MLL1 interaction and the efficacy of its inhibitors have been quantified using various biophysical and biochemical assays. The following tables summarize key quantitative data from published studies.
Table 1: Binding Affinities of MLL1-derived Peptides to WDR5
| Peptide/Construct | Method | Affinity Constant (Kd/Ki) | Reference |
| MLL1 WIN Peptide (Ac-GSARAEVHLRKS-NH2) | Isothermal Titration Calorimetry (ITC) | 120 nM (Kd) | [6] |
| MLL1 WIN Peptide | Not Specified | 160 nM (KD) | [7] |
| Ac-ARA-NH2 (minimal binding motif) | Fluorescence Polarization (FP) | 120 nM (Ki) | [1] |
| Ac-ART-NH2 (H3-derived) | Fluorescence Polarization (FP) | 20 nM (Ki) | [1] |
Table 2: Inhibitory Potency of Small Molecules Targeting the WDR5-MLL1 Interaction
| Compound | Method | Affinity/Inhibitory Constant | Reference |
| MM-102 | Fluorescence Polarization (FP) | < 1 nM (Ki), 2.4 nM (IC50) | [8][9] |
| OICR-9429 | Surface Plasmon Resonance (SPR) | 93 ± 28 nM (KD) | [8] |
| WDR5-0103 | Isothermal Titration Calorimetry (ITC) | 450 nM (Kd) | [8] |
| WDR5-0103 | In vitro HMT Assay | 39 ± 10 µM (IC50 at 125 nM MLL complex) | [6] |
| C16 | Not Specified | Picomolar binding affinity | [10] |
| DC_M5_2 | Fluorescence Polarization (FP) | 9.63 ± 1.46 µM (IC50) | [11] |
Experimental Protocols for Studying the WDR5-MLL1 Interaction
Detailed methodologies are crucial for the accurate and reproducible investigation of the WDR5-MLL1 interaction. Below are outlines of key experimental protocols.
Co-Immunoprecipitation (Co-IP) to Detect In-Cell Interaction
This technique is used to verify the interaction between WDR5 and MLL1 within a cellular context and to assess the disruptive effect of small molecule inhibitors.
-
Cell Lysis: Culture and lyse cells (e.g., MV4-11 leukemia cells) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.[12]
-
Antibody Incubation: Incubate the cell lysate with an antibody specific to one of the target proteins (e.g., anti-MLL1 or anti-WDR5) or an isotype control antibody.[5][13]
-
Immunoprecipitation: Add protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.[13]
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.[12]
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.[12]
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both WDR5 and MLL1 to detect the co-precipitated protein. A reduced signal for the co-precipitated partner in inhibitor-treated cells indicates disruption of the interaction.[13]
Fluorescence Polarization (FP) Assay for In Vitro Binding
FP assays are a robust method for quantifying the binding affinity of peptides and small molecules to WDR5 in a homogeneous solution.
-
Reagents: Purified recombinant WDR5 protein and a fluorescently labeled peptide derived from the MLL1 WIN motif (e.g., FITC-ARA).[12]
-
Assay Principle: The assay measures the change in the polarization of fluorescent light emitted by the labeled peptide. When the small, rapidly tumbling peptide binds to the much larger WDR5 protein, its rotation slows, leading to an increase in fluorescence polarization.
-
Experimental Setup: In a microplate, add a fixed concentration of the fluorescently labeled MLL1 peptide and varying concentrations of purified WDR5 protein or a competing inhibitor.[12]
-
Measurement: After incubation to reach equilibrium, measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.[14]
-
Data Analysis: Plot the change in millipolarization (mP) as a function of the concentration of WDR5 or the inhibitor. For direct binding, the data can be fit to a saturation binding curve to determine the Kd. For competitive binding, the data is used to calculate the IC50, which can be converted to a Ki value.[14]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Instrumentation: A highly sensitive isothermal titration calorimeter is required.[15]
-
Sample Preparation: Purified WDR5 and the binding partner (e.g., MLL1 peptide or small molecule inhibitor) must be in identical, extensively dialyzed buffer to minimize heat of dilution effects.[16]
-
Experimental Procedure: A solution of the ligand (in the syringe) is titrated in small aliquots into a solution of the protein (in the sample cell) at a constant temperature.[17] The heat released or absorbed upon binding is measured for each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. The resulting isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[15]
In Vitro Histone Methyltransferase (HMT) Assay
This functional assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of compounds that disrupt the WDR5-MLL1 interaction.
-
Reagents: Reconstituted MLL1 core complex (MLL1, WDR5, RBBP5, ASH2L), histone H3 substrate (peptide or nucleosomes), and a methyl donor, typically S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).[18][19]
-
Reaction: The MLL1 complex is incubated with the histone substrate and varying concentrations of the test inhibitor. The methylation reaction is initiated by the addition of [³H]-SAM.[20]
-
Quenching and Detection: The reaction is stopped, and the radiolabeled histone substrate is separated from the unincorporated [³H]-SAM, often by spotting the reaction mixture onto filter paper followed by washing.[12]
-
Quantification: The amount of incorporated radioactivity, which is proportional to the HMT activity, is measured using a scintillation counter.[21]
-
Data Analysis: The HMT activity is plotted against the inhibitor concentration to determine the IC50 value.[6]
Visualizing the WDR5-MLL1 Interaction and its Investigation
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the WDR5-MLL1 interaction and the workflow for its investigation.
Therapeutic Implications and Future Directions
The essential role of the WDR5-MLL1 interaction in driving the expression of oncogenes, such as HOXA9 and MEIS1, in MLL-rearranged leukemias has positioned it as a prime therapeutic target.[22] The development of small molecule inhibitors that disrupt this protein-protein interaction has shown promise in preclinical models, leading to the suppression of leukemic cell growth and the induction of apoptosis.[9]
The continued development of potent and selective WDR5-MLL1 inhibitors with favorable pharmacokinetic properties is a key focus of ongoing research. Furthermore, exploring the role of this interaction in other cancers where WDR5 is overexpressed or functionally important represents a promising avenue for expanding the therapeutic application of targeting this critical epigenetic nexus. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and therapeutic exploitation of the WDR5-MLL1 interaction.
References
- 1. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of WDR5 bound to mixed lineage leukemia protein-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ubiqbio.com [ubiqbio.com]
- 15. Biomedical Isothermal Titration Calorimetry | Department of Pathology [path.cam.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 18. Automethylation Activities within the Mixed Lineage Leukemia-1 (MLL1) Core Complex Reveal Evidence Supporting a “Two-active Site” Model for Multiple Histone H3 Lysine 4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On the Mechanism of Multiple Lysine Methylation by the Human Mixed Lineage Leukemia Protein-1 (MLL1) Core Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of WDR5-0102: A Technical Guide
Abstract
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein and a core component of multiple chromatin-modifying complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes. Its role in regulating gene expression, particularly through the methylation of histone H3 at lysine (B10760008) 4 (H3K4), has positioned it as a significant therapeutic target in various cancers. WDR5-0102 is a small molecule inhibitor that disrupts the interaction between WDR5 and the MLL1 protein. This guide provides an in-depth overview of the known and putative downstream targets of this compound, drawing on data from closely related WDR5-WIN (WDR5-interacting) site inhibitors. We present quantitative data on target gene modulation, detailed experimental protocols for target validation, and visual diagrams of the core signaling pathways and experimental workflows.
Introduction: WDR5 and the Mechanism of this compound
WDR5 serves as a crucial adaptor protein within the MLL/SET1 histone methyltransferase complexes, which are responsible for mono-, di-, and trimethylation of H3K4, epigenetic marks predominantly associated with active gene transcription.[1] The interaction between WDR5 and the MLL1 protein is mediated by the WDR5-interacting (WIN) motif on MLL1 binding to a pocket on WDR5.[2] this compound and its optimized analogue, OICR-9429, function by competitively binding to this WIN site on WDR5, thereby disrupting the WDR5-MLL1 interaction and inhibiting the methyltransferase activity of the MLL1 complex.[3]
Beyond its role in the MLL complex, WDR5 is also a key co-factor for the MYC oncoprotein, facilitating its recruitment to chromatin and the subsequent transcription of MYC target genes.[4][5] Therefore, inhibition of WDR5 by molecules like this compound is expected to have pleiotropic effects on the transcriptome, impacting both MLL- and MYC-driven oncogenic programs.
Downstream Effects of this compound Inhibition
The primary and most direct downstream effect of this compound is the reduction of H3K4 trimethylation (H3K4me3) at the promoter regions of target genes. This leads to a cascade of transcriptional changes. The downstream targets of WDR5 inhibition are highly context-dependent, varying with the specific cancer type and its underlying genetic drivers.
Impact on MLL-Fusion Leukemia
In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of the MLL complex to target genes, such as the HOX gene clusters, driving leukemogenesis. Inhibition of the WDR5-MLL interaction with compounds like MM-102, a peptidomimetic that functions similarly to this compound, leads to a significant downregulation of critical MLL target genes.[6]
Modulation of MYC-Driven Transcription
WDR5 is essential for the recruitment of N-MYC and c-MYC to the chromatin at a subset of their target genes, particularly those involved in protein synthesis and ribosome biogenesis.[7][8] Inhibition of WDR5 is therefore a promising strategy to indirectly target MYC, a notoriously difficult protein to inhibit directly.
Effects on Oncogenic Signaling Pathways
Studies with WDR5 inhibitors have revealed impacts on several key cancer-related signaling pathways:
-
Wnt/β-catenin Signaling: In glioblastoma, WDR5 inhibition has been shown to reduce H3K4me3 at genes involved in the Wnt signaling pathway.[9][10]
-
p53 Signaling: Inhibition of the WDR5-WBM site, a different binding pocket than the WIN site targeted by this compound, has been shown to elevate p53 expression.[11]
Quantitative Data on Downstream Targets
Table 1: Downstream Target Gene Expression Changes upon WDR5 Inhibition in MLL-Rearranged Leukemia
| Gene | Function | Cell Line | Inhibitor/Method | Fold Change (mRNA) | Reference |
| HOXA9 | Transcription Factor | MLL-AF9 transduced bone marrow cells | MM-102 | Decreased | [6] |
| MEIS1 | Transcription Factor | MLL-AF9 transduced bone marrow cells | MM-102 | Decreased | [6] |
Table 2: Downstream Target Gene Expression Changes upon WDR5 Inhibition/Knockdown in Neuroblastoma
| Gene | Function | Cell Line | Inhibitor/Method | Fold Change (mRNA) | Reference |
| Canonical MYC targets | Ribosome biogenesis, RNA processing | Neuroblastoma cell lines | WDR5 silencing | Downregulated | [7] |
| Neuronal differentiation genes | Nervous system development | Neuroblastoma cell lines | WDR5 silencing | No significant change | [7] |
Table 3: Global Histone H3 Lysine 4 Trimethylation (H3K4me3) Changes
| Cell Type | Inhibitor | Concentration | Duration | Effect on Global H3K4me3 | Reference |
| Glioblastoma Stem Cells | C16 | 5 µM | 72 hours | Global Reduction | [12] |
| Colon Cancer Cells | WDR5 depletion | 96 hours | Reduced | [1] | |
| Neuroblastoma Cells | Compound 19 (WBM inhibitor) | 20 µM | 24 hours | Marked Reduction | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the downstream targets of this compound.
Cell Viability Assay (MTT Assay)
Purpose: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the medium and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Viability Assessment: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization buffer and incubate overnight at 37°C in a humidified chamber. Measure the absorbance at 570 nm using a plate reader.
Western Blot for H3K4me3
Purpose: To assess the effect of this compound on the global levels of H3K4me3.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for a specified duration (e.g., 72 hours). Lyse the cells and quantify the protein concentration.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-H3K4me3 antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system. Normalize the H3K4me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP)
Purpose: To determine the effect of this compound on the binding of WDR5 or the enrichment of H3K4me3 at specific gene promoters.
Materials:
-
Cancer cell line of interest
-
This compound
-
Formaldehyde (B43269) (for crosslinking)
-
Glycine (to quench crosslinking)
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP-grade antibody (anti-WDR5 or anti-H3K4me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Crosslinking: Treat cells with this compound or vehicle for a specified duration (e.g., 4 hours).[13] Add formaldehyde to a final concentration of 1% and incubate for 10 minutes. Quench with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with beads. Incubate the chromatin with the specific antibody overnight at 4°C. Add beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating. Treat with RNase A and Proteinase K. Purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers for known WDR5 target gene promoters and a negative control region. Express the results as a percentage of input.
Visualizing Pathways and Workflows
WDR5 Signaling Pathway and Inhibition
Caption: WDR5-MLL1 interaction and its inhibition by this compound.
Experimental Workflow for Target Validation
Caption: Workflow for validating downstream targets of this compound.
Conclusion
This compound represents a promising therapeutic agent that targets a key node in epigenetic and transcriptional regulation. Its ability to disrupt the WDR5-MLL1 interaction leads to a reduction in H3K4 trimethylation and subsequent modulation of gene expression programs critical for cancer cell survival and proliferation, including those driven by MLL fusions and the MYC oncoprotein. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate the downstream targets of this compound and elucidate its full therapeutic potential. Further studies employing global transcriptomic and proteomic analyses will be invaluable in comprehensively mapping the downstream effects of this potent WDR5 inhibitor.
References
- 1. d-nb.info [d-nb.info]
- 2. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 5. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MYCN driven oncogenesis involves cooperation with WDR5 to activate canonical MYC targets and G9a to repress differentiation genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WDR5 facilitates recruitment of N-MYC to conserved WDR5 gene targets in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Probing the Interaction: A Technical Guide to the Binding Affinity of WDR5-0102 with WDR5
For Immediate Release
This whitepaper provides a comprehensive technical overview of the binding affinity between the small molecule inhibitor WDR5-0102 and the WD40-repeat-containing protein 5 (WDR5), a critical component in various cellular processes and a promising target in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of quantitative binding data, experimental methodologies, and relevant signaling pathways.
Quantitative Analysis of WDR5 Inhibitor Binding
The binding affinity of small molecule inhibitors to WDR5 is a key determinant of their potential therapeutic efficacy. The dissociation constant (Kd), a measure of the binding affinity, for this compound and other notable WDR5 inhibitors are summarized below. A lower Kd value signifies a stronger binding affinity.
| Inhibitor | Binding Affinity (Kd) | Assay Method |
| This compound | 4.0 µM | Not Specified[1] |
| WDR5-0103 | 0.45 µM | Not Specified[1] |
| OICR-9429 | 93 ± 28 nM | Not Specified[2][3] |
| OICR-9429 | 24 nM | Surface Plasmon Resonance (SPR)[4][5] |
| OICR-9429 | 52 nM | Isothermal Titration Calorimetry (ITC)[4][5] |
| OICR-9429 | 29 ± 1.5 nM | Isothermal Titration Calorimetry (ITC)[6] |
| Compound 12 | 0.1 µM | Not Specified[1] |
| Ac-ARA-NH2 (tripeptide) | Kᵢ = 120 nM | Not Specified[1] |
| DDO-2213 | 72.9 nM | Competitive Fluorescence Polarization[1] |
| MM-401 | Kᵢ < 1 nM | Not Specified[5] |
| C6 | ~100 pM | Not Specified[5] |
| C16 | Picomolar range | Time-Resolved Fluorescence Energy Transfer (TR-FRET)[5] |
Core Experimental Protocols
The determination of binding affinities for WDR5 inhibitors relies on a variety of biophysical techniques. The following sections detail the methodologies for three commonly employed assays.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In the context of WDR5, a competitive FP assay is often used to determine the binding affinity of an unlabeled inhibitor.
Principle: A fluorescently labeled peptide derived from a known WDR5 interacting protein, such as MLL1 (the "tracer"), is incubated with WDR5. The large size of the WDR5-tracer complex slows the rotation of the tracer, resulting in a high fluorescence polarization signal. When an unlabeled inhibitor (e.g., this compound) is introduced, it competes with the tracer for binding to WDR5. This displacement of the tracer leads to its faster rotation and a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the inhibitor's binding affinity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant WDR5 protein in a suitable assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Prepare a stock solution of the fluorescently labeled peptide tracer (e.g., FAM-MLL1 WIN peptide) in the same assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer. A DMSO stock is often used, and the final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
-
Assay Setup:
-
In a low-volume, black, non-binding surface 384-well plate, add a fixed concentration of WDR5 and the fluorescent tracer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range, with the tracer concentration at or below its Kd for WDR5.
-
Add the serially diluted inhibitor to the wells.
-
Include control wells:
-
"Maximum polarization" control: WDR5, tracer, and vehicle (DMSO) only.
-
"Minimum polarization" control: Tracer and vehicle only (no WDR5).
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
The raw polarization values are used to calculate the percentage of inhibition for each inhibitor concentration.
-
The data is then fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that measures real-time binding events between a ligand immobilized on a sensor chip and an analyte in solution.
Principle: WDR5 protein is immobilized on the surface of a sensor chip. A solution containing the inhibitor (analyte) is flowed over the chip surface. The binding of the inhibitor to the immobilized WDR5 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rate of association (kₐ) and dissociation (kₔ) can be determined from the sensorgram, and the dissociation constant (Kd) is calculated as kₔ/kₐ.
Detailed Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
A suitable sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
A solution of purified WDR5 protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) is injected over the activated surface to allow for covalent immobilization via amine coupling.
-
The remaining active esters on the surface are deactivated by injecting a solution of ethanolamine.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.
-
A series of injections of the inhibitor at different concentrations are made over the immobilized WDR5 surface.
-
Each injection cycle consists of:
-
An association phase, where the inhibitor solution is flowed over the surface.
-
A dissociation phase, where only running buffer is flowed over the surface.
-
-
A reference flow cell (either underivatized or with an immobilized control protein) is used to subtract non-specific binding and bulk refractive index changes.
-
-
Surface Regeneration:
-
After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the WDR5-inhibitor interaction without denaturing the immobilized WDR5 (e.g., a short pulse of low pH glycine (B1666218) or high salt).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the kinetic parameters (kₐ and kₔ) and the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Principle: A solution of the inhibitor is titrated in small aliquots into a sample cell containing a solution of WDR5 at a constant temperature. The heat change associated with each injection is measured. As the binding sites on WDR5 become saturated, the heat change per injection decreases until only the heat of dilution is observed.
Detailed Protocol:
-
Sample Preparation:
-
Purified WDR5 protein and the inhibitor are prepared in an identical, well-matched buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Buffer mismatch can lead to large heats of dilution, obscuring the binding signal. It is recommended to dialyze the protein against the final buffer and use the dialysate to dissolve the inhibitor.[5]
-
The samples should be degassed immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Titration:
-
A series of small, precisely measured injections of the inhibitor solution are made into the WDR5 solution.
-
The heat change after each injection is measured by a sensitive thermopile.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to WDR5.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in studying the binding of inhibitors to WDR5, the following diagrams have been generated using the DOT language.
Experimental Workflow for Binding Affinity Determination
Caption: General workflow for determining the binding affinity of this compound.
WDR5 in the MLL1 Histone Methyltransferase Complex
WDR5 is a core component of the Mixed Lineage Leukemia 1 (MLL1) complex, which is essential for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription.
Caption: WDR5's role in the MLL1 complex and inhibition by this compound.
WDR5 as a MYC Cofactor
WDR5 has also been identified as a critical cofactor for the oncoprotein MYC, facilitating its recruitment to target genes.
Caption: WDR5 facilitates MYC recruitment to chromatin, a process targeted by inhibitors.
References
- 1. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Specificity of WDR5-0102 for the WDR5 WIN Site: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role in the assembly and function of numerous chromatin-modifying complexes. A key interaction surface on WDR5 is the "WIN" (WDR5-interacting) site, an arginine-binding pocket that is essential for the recruitment of various binding partners, including the mixed-lineage leukemia (MLL) family of histone methyltransferases. The interaction between the WIN motif of MLL1 and the WDR5 WIN site is crucial for the catalytic activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias, making the WDR5-MLL1 interaction a compelling therapeutic target.
WDR5-0102 is a small molecule inhibitor designed to competitively block the WDR5 WIN site, thereby disrupting the WDR5-MLL1 interaction and inhibiting the downstream histone methyltransferase activity. This technical guide provides a comprehensive overview of the specificity of this compound for the WDR5 WIN site, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.
Data Presentation: Quantitative Analysis of this compound Specificity
The specificity of this compound is defined by its high affinity for the WDR5 WIN site and its minimal interaction with other proteins, particularly other histone methyltransferases. The following tables summarize the quantitative data for this compound and provide a comparison with other well-characterized WDR5 WIN site inhibitors.
Table 1: Biochemical Activity of this compound and Other WIN Site Inhibitors
| Compound | WDR5 Binding Affinity (Kd/Ki) | MLL1 HMT Inhibition (IC50) | Assay Method(s) |
| This compound | Kdis = 7 µM, Kd = 4 µM | Not explicitly reported, but suppresses MLL1 HMT activity | Fluorescence Polarization |
| OICR-9429 | Kd = 24 nM | ~20 µM | Surface Plasmon Resonance (SPR), TR-FRET |
| C6 | Kd = 0.1 nM | ~20 nM | Not specified |
| C16 | Kd < 0.02 nM | 2.2 nM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) |
| MM-102 | Ki < 1 nM, IC50 = 2.4 nM | Not explicitly reported, but inhibits MLL1 activity | Not specified |
Table 2: Selectivity Profile of this compound
| Histone Methyltransferase (HMT) | Inhibition by this compound |
| MLL1 | Yes |
| SETD7 | No |
| G9a | No |
| EHMT1 | No |
| SUV39H2 | No |
| SETD8 | No |
| PRMT3 | No |
| PRMT5 | No |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the specificity of this compound are provided below.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of an inhibitor to WDR5 by measuring the displacement of a fluorescently labeled peptide derived from a WDR5 binding partner, such as the MLL1 WIN motif.
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger WDR5 protein, its rotation slows, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent peptide from WDR5, causing a decrease in polarization.
Materials:
-
Recombinant WDR5 protein
-
Fluorescently labeled MLL1 WIN motif peptide (e.g., FITC-labeled)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound and other test compounds
-
384-well, non-binding, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer. Prepare a solution of WDR5 and the fluorescently labeled MLL1 peptide in assay buffer. The optimal concentrations of WDR5 and the peptide should be predetermined by titration experiments to achieve a stable and significant polarization signal.
-
Assay Setup: To the wells of the microplate, add the serially diluted compounds.
-
Initiation of Competition: Add the pre-mixed WDR5/fluorescent peptide solution to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of the MLL1 complex and its inhibition by this compound.
Principle: The MLL1 complex catalyzes the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to a histone H3 substrate. The activity is quantified by measuring the incorporation of a radiolabeled methyl group from [³H]-SAM into the histone substrate.
Materials:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L, and DPY30)
-
Histone H3 substrate (e.g., recombinant H3 or H3 peptides)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound and other test compounds
-
Filter paper or plates for capturing radiolabeled histones
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or microplate, combine the MLL1 core complex and the histone H3 substrate in HMT assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or control compounds to the reaction mixtures.
-
Reaction Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by spotting the mixture onto filter paper and washing with a suitable buffer (e.g., sodium carbonate buffer) to remove unincorporated [³H]-SAM.
-
Detection: Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of WDR5 in the MLL1 complex and the mechanism by which this compound inhibits its function. WDR5 acts as a scaffold, and its WIN site is crucial for binding the MLL1 protein. This interaction is necessary for the MLL1 complex to methylate H3K4 on histone tails, leading to transcriptional activation of target genes. This compound competitively binds to the WIN site, preventing the recruitment of MLL1 and thereby inhibiting histone methylation and gene expression.
Caption: Mechanism of this compound inhibition of the MLL1 complex.
Experimental Workflow for Specificity Assessment
The following diagram outlines a typical experimental workflow to determine the specificity of a WDR5 WIN site inhibitor like this compound. The process begins with biochemical assays to quantify direct binding and enzymatic inhibition, followed by selectivity profiling against other enzymes. Cellular assays are then employed to confirm target engagement and on-target effects in a biological context.
Caption: Experimental workflow for WDR5 inhibitor specificity.
Conclusion
The available data strongly support the high specificity of this compound for the WIN site of WDR5. Its ability to inhibit the histone methyltransferase activity of the MLL1 complex while showing no significant activity against a panel of other HMTs underscores its targeted mechanism of action. The detailed experimental protocols and visual workflows provided in this guide offer a robust framework for researchers to further investigate this compound and other WIN site inhibitors. Understanding the precise molecular interactions and having standardized methods for their characterization are crucial for the continued development of this promising class of epigenetic modulators for therapeutic applications.
WDR5-0102 and the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the involvement of WDR5-0102, a small molecule inhibitor of WD repeat-containing protein 5 (WDR5), in the p53 signaling pathway. WDR5 is a critical scaffolding protein in various chromatin-modifying complexes and has emerged as a promising therapeutic target in oncology. This document details the multifaceted interactions between WDR5 and the tumor suppressor p53, focusing on how inhibitors like this compound can modulate this crucial pathway. We present quantitative data on WDR5 inhibitors, detailed experimental protocols for studying the WDR5-p53 axis, and visual representations of the key signaling pathways and experimental workflows.
Introduction: WDR5 and p53 - A Critical Nexus in Cancer Biology
WD repeat-containing protein 5 (WDR5) is a highly conserved protein that plays a pivotal role in gene regulation. It functions as a core component of several chromatin-modifying complexes, most notably the MLL/SET complexes responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, an epigenetic mark associated with active gene transcription.[1] The tumor suppressor protein p53, often dubbed the "guardian of the genome," is a transcription factor that responds to cellular stress to orchestrate a variety of anti-cancer responses, including cell cycle arrest, apoptosis, and DNA repair.
Recent research has unveiled a complex and critical interplay between WDR5 and the p53 signaling pathway. This interaction occurs through multiple mechanisms, making the WDR5-p53 axis a compelling area of investigation for cancer therapeutics. WDR5 inhibitors, such as this compound, which target the WDR5-interaction (WIN) site, have been shown to activate p53-dependent pathways, primarily through the induction of ribosomal stress.[2]
Quantitative Data on WDR5 Inhibitors
The development of small molecule inhibitors targeting WDR5 has provided powerful tools to probe its function and assess its therapeutic potential. This compound is a benzamide (B126) scaffold-containing compound that targets the WIN site of WDR5.[3] The following tables summarize key quantitative data for this compound and other relevant WDR5 inhibitors.
| Inhibitor | Target Site | Binding Affinity (Kd) | IC50 | Reference |
| This compound | WIN | 4.0 µM | Not Reported | [3] |
| WDR5-0103 | WIN | 0.45 µM | Not Reported | [3] |
| OICR-9429 | WIN | 29 ± 1.5 nM | Not Reported | [4] |
| MM-102 | WIN | Not Reported | 2.4 nM | [3] |
| MM-401 | WIN | ~1 nM | 0.9 nM | [3][5] |
| Compound 19 | WBM | Not Reported | Not Reported | [6] |
Table 1: Binding Affinities and IC50 Values of WDR5 Inhibitors. This table provides a comparative overview of the potency of various WDR5 inhibitors. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. IC50 is the concentration of an inhibitor required to reduce a specific biological activity by 50%.
Molecular Mechanisms of WDR5-p53 Interaction
The influence of WDR5 on the p53 signaling pathway is not linear but rather a network of interactions. The primary mechanisms are detailed below.
Regulation of Ribosomal Protein Gene (RPG) Expression and Induction of Nucleolar Stress
A predominant mechanism by which WDR5 inhibition activates p53 is through the transcriptional regulation of ribosomal protein genes (RPGs). WDR5 binds to the chromatin of a specific subset of RPGs.[7] WIN site inhibitors, like this compound, displace WDR5 from these genes, leading to a rapid and persistent decrease in their expression.[2][8] This disruption of ribosome biogenesis induces nucleolar stress.[2][8] The cell senses this stress, leading to the activation of the p53 pathway, often through the inhibition of MDM2 by free ribosomal proteins (the RP-MDM2-p53 pathway), ultimately resulting in p53-dependent apoptosis.[2][9]
Direct Interaction and Transcriptional Co-regulation
Evidence suggests a direct physical interaction between WDR5 and p53.[9] This interaction allows for their co-recruitment to specific gene promoters, where they can cooperatively regulate the transcription of genes involved in critical cellular processes such as proliferation and cell fate determination.[9] This direct interplay highlights a role for WDR5 in modulating the transcriptional output of p53.
Regulation of MDM2 Expression
WDR5 can also influence p53 stability through the regulation of its primary negative regulator, MDM2. In certain contexts, such as neuroblastoma, WDR5 forms a complex with the MYCN oncoprotein to induce H3K4 trimethylation at the MDM2 gene promoter, leading to its transcriptional activation.[6] Increased MDM2 levels result in enhanced ubiquitination and degradation of p53, thereby suppressing its tumor-suppressive functions. Inhibition of WDR5 can, therefore, lead to decreased MDM2 expression and subsequent stabilization and activation of p53.
Experimental Protocols
Investigating the intricate relationship between this compound and the p53 pathway requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as WDR5 or p53. This protocol outlines the steps to assess how this compound treatment affects the chromatin occupancy of WDR5.
Objective: To map the genomic locations of WDR5 binding and determine if this compound treatment leads to its displacement from chromatin.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Formaldehyde (B43269) (16% solution)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or enzymatic digestion reagents
-
ChIP-validated anti-WDR5 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Protocol:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO for a specified duration (e.g., 4-24 hours).[1]
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-WDR5 antibody or an isotype control IgG.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
DNA Purification: Purify the ChIP DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and sequence using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify WDR5 binding sites. Compare the peak profiles between this compound-treated and control samples to identify regions of differential binding.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. This protocol can be used to validate the direct interaction between WDR5 and p53.
Objective: To determine if WDR5 and p53 physically interact within the cell.
Materials:
-
Cell line expressing endogenous WDR5 and p53
-
Co-IP lysis buffer
-
Anti-WDR5 or anti-p53 antibody for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
Antibodies for Western blotting (anti-WDR5 and anti-p53)
Protocol:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-WDR5) or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "bait" (WDR5) and the putative "prey" (p53) proteins. A band for p53 in the WDR5 immunoprecipitate (and vice versa) indicates an interaction.
RNA Sequencing (RNA-seq)
RNA-seq is used to profile the transcriptome of cells and can be employed to determine the effect of this compound on the expression of p53 target genes and RPGs.
Objective: To identify genes that are differentially expressed upon treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
Reagents for library preparation (e.g., rRNA depletion, cDNA synthesis)
-
Next-generation sequencing platform
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or DMSO as described for ChIP-seq.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves depleting ribosomal RNA (rRNA), fragmenting the RNA, synthesizing cDNA, and adding sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome and perform differential gene expression analysis to identify genes that are up- or down-regulated in response to this compound treatment. Gene set enrichment analysis can then be used to determine if p53 target genes or RPGs are significantly affected.
Conclusion
The intricate relationship between WDR5 and the p53 signaling pathway presents a compelling avenue for therapeutic intervention in cancer. This compound and other WIN site inhibitors have been shown to activate p53-dependent apoptosis, primarily by disrupting the WDR5-mediated regulation of ribosomal protein genes, leading to nucleolar stress. Furthermore, the direct interaction between WDR5 and p53, as well as the role of WDR5 in regulating MDM2 expression, highlights the multifaceted nature of this crosstalk. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the mechanisms of action of WDR5 inhibitors and their impact on the p53 pathway, ultimately paving the way for the development of novel anti-cancer strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. p53 Integrates Temporal WDR5 Inputs during Neuroectoderm and Mesoderm Differentiation of Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for WDR5-0102 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role in gene expression regulation by facilitating the assembly of histone methyltransferase complexes. As a core component of the MLL (Mixed Lineage Leukemia)/SET1 complexes, WDR5 is essential for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.[1][2][3][4][5] WDR5 also acts as a crucial cofactor for the oncogenic transcription factor MYC, recruiting it to target genes.[3][6][7][8] Due to its significant role in various cancers, including acute myeloid leukemia (AML) and glioblastoma, WDR5 has emerged as a promising therapeutic target.[7][9][10]
WDR5-0102 is a small molecule inhibitor that targets the interaction between WDR5 and MLL1.[11] By disrupting this protein-protein interaction, this compound suppresses the histone methyltransferase (HMT) activity of the MLL1 complex.[11] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a comparative overview of other WDR5 inhibitors to guide experimental design.
Table 1: Biochemical Data for this compound
| Compound | Target Interaction | Kd | Kdis | Notes |
| This compound | WDR5-MLL1 | 4 µM | 7 µM | Suppresses MLL1 HMT activity. Does not inhibit other HMTs such as SETD7, G9a, EHMT1, SUV39H2, SETD8, PRMT3, and PRMT5.[11] |
Table 2: Representative Cellular Activity of Other WDR5 WIN Site Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | Concentration(s) | Treatment Duration | Outcome/Observation |
| OICR-9429 | MV4;11, MOLM-13 (AML) | Proliferation Assay | GI50: < 50 nM | Not specified | Inhibition of cell proliferation.[12] |
| OICR-9429 | Bladder Cancer Cells | Cell Viability | 70, 120, 140, 240 µM | 48 hours | Reduced cell viability.[13] |
| OICR-9429 | Bladder Cancer Cells | Apoptosis | 70, 120, 140, 240 µM | 72 hours | Increased apoptosis.[13] |
| C16 | GBM CSCs | Cell Viability | IC50: 0.4 - 6.6 µM | 7 days | Reduced cell viability.[10][12] |
| C16 | GBM CSCs | Immunoprecipitation | 5 µM | 24 hours | Disrupted WRAD complex assembly.[10] |
| MM-102 | GBM CSCs | Proliferation Assay | Not specified | Not specified | Reduced proliferation in the SOX2-enriched niche.[9] |
Signaling Pathways and Mechanism of Action
WDR5 primarily functions through its interaction with other proteins via its WDR5-interaction (WIN) site and WDR5-binding motif (WBM) site.[4][14] this compound is a WIN site inhibitor that disrupts the binding of proteins containing a WIN motif, such as MLL1.[2][3][6] This disruption leads to two main downstream effects: inhibition of H3K4 methylation and suppression of MYC-mediated transcription.
Caption: WDR5-MLL1 signaling pathway and inhibition by this compound.
Caption: WDR5-MYC signaling pathway and the effect of WIN site inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture. These are generalized protocols, and optimization may be required for specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8 or MTT)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[12][13]
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A recommended starting concentration range is 1 nM to 50 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[12][13]
-
Quantification:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.[12]
-
For MTT: Add 20 µL of MTT reagent and incubate for 1-4 hours. Then, add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[12][15]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat the cells with desired concentrations of this compound or vehicle control for 24 to 72 hours.[13]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[15]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[13]
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[15]
Western Blot for H3K4 Methylation
This protocol assesses the effect of this compound on the levels of H3K4me3, a direct downstream target of the WDR5/MLL complex.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for a sufficient duration (e.g., 72 hours) to observe changes in histone modifications.[13] Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[13]
-
Antibody Incubation: Block the membrane and incubate with the primary anti-H3K4me3 antibody overnight at 4°C. Also, probe a separate blot or strip the same blot for total Histone H3 as a loading control.[13]
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. A decrease in the H3K4me3 signal relative to total H3 in the treated sample indicates inhibition of WDR5/MLL activity.
Co-Immunoprecipitation (Co-IP) for WDR5-MLL1 Interaction
This protocol determines if this compound disrupts the interaction between WDR5 and MLL1 in cells.
Materials:
-
Treated and untreated cell lysates
-
Anti-WDR5 antibody
-
Protein A/G magnetic beads
-
Wash and elution buffers
Procedure:
-
Cell Lysis and Treatment: Treat cells with this compound or vehicle control. Lyse cells with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate 500-1000 µg of protein lysate with the anti-WDR5 antibody overnight at 4°C.[12]
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.[12]
-
Washing and Elution: Wash the beads to remove non-specific binding, then elute the protein complexes.[12]
-
Western Blot Analysis: Analyze the eluates by Western blotting using anti-MLL1 and anti-WDR5 antibodies. A reduced MLL1 signal in the this compound-treated sample indicates disruption of the WDR5-MLL1 interaction.[12]
Chromatin Immunoprecipitation (ChIP)
This protocol measures the occupancy of WDR5 at the promoters of target genes.
Materials:
-
Treated and untreated cells
-
Glycine
-
Cell lysis and sonication equipment
-
Anti-WDR5 antibody and IgG control
-
Protein A/G magnetic beads
-
ChIP wash and elution buffers
-
qPCR reagents and primers for target genes
Procedure:
-
Cross-linking and Chromatin Preparation: Treat cells with this compound or vehicle. Cross-link proteins to DNA with formaldehyde and quench with glycine. Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.[12][16]
-
Immunoprecipitation: Incubate the sheared chromatin with anti-WDR5 antibody or IgG control overnight.[12]
-
Complex Capture and Elution: Capture the antibody-protein-DNA complexes with Protein A/G magnetic beads, wash the beads, and elute the complexes.[12]
-
Reverse Cross-links and DNA Purification: Reverse the cross-links and purify the DNA.[12]
-
qPCR Analysis: Perform qPCR to quantify the enrichment of target gene promoters (e.g., HOX genes, RPGs). A decrease in WDR5 occupancy at these promoters in the this compound-treated sample indicates displacement of WDR5 from chromatin.[16]
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the effects of this compound.
Caption: Experimental workflow for characterizing this compound effects.
References
- 1. WDR-5 exhibits H3K4 methylation-independent activity during embryonic development in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting WDR5: A WINning Anti-Cancer Strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 associates with histone H3 methylated at K4 and is essential for H3 K4 methylation and vertebrate development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Overlapping Characteristics of Weak Interactions of Two Transcriptional Regulators with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for W. D. Repeat Domain 5 (WDR5) Inhibitor WDR5-0102 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the small molecule inhibitor WDR5-0102 in various cell-based assays. The protocols outlined below are designed to assist researchers in investigating the biological effects of this compound, a compound that targets the interaction between WDR5 and Mixed Lineage Leukemia 1 (MLL1).[1]
WDR5 is a critical scaffolding protein that plays a central role in the assembly and function of histone methyltransferase complexes, particularly the MLL complex. This complex is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.[2] Dysregulation of WDR5 and the MLL complex is implicated in various cancers, including leukemia and neuroblastoma, making it a compelling therapeutic target.[2] this compound acts by inhibiting the WDR5-MLL1 interface, thereby suppressing HMT activity.[1]
Data Presentation
The following tables summarize the available quantitative data for WDR5 inhibitors. It is important to note that while biochemical data for this compound is available, specific cell-based IC50 and EC50 values for this compound are not extensively reported in the currently available literature. The data for other well-characterized WDR5 inhibitors are provided for comparative purposes.
Table 1: Biochemical Activity of this compound
| Compound | Target Interaction | Kd | Kdis | Assay Type | Reference |
| This compound | WDR5-MLL1 | 4 µM | 7 µM | Biochemical Assay | [1] |
Table 2: Comparative Cellular Activity of Various WDR5 Inhibitors
| Compound | Cell Line(s) | Cancer Type | IC50 / EC50 (µM) | Assay Type | Reference(s) |
| OICR-9429 | MV4;11, MOLM-13 | MLL-rearranged Leukemia | >30 (GI50) | Cell Viability | [2] |
| MM-102 | GBM CSC models | Glioblastoma | Similar to OICR-9429 | Cell Viability | [3] |
| C16 | GBM CSC models | Glioblastoma | 0.4 - 6.6 | Cell Viability | [3] |
| Compound 11 | IMR32, LAN5 | Neuroblastoma (MYCN-amplified) | 8.59, 7.01 | Cell Proliferation (CCK-8) | |
| Compound 19 | IMR32, LAN5 | Neuroblastoma (MYCN-amplified) | 12.34, 14.89 | Cell Proliferation (CCK-8) | |
| MS67 (Degrader) | MV4;11 | MLL-rearranged AML | 0.008 (GI50) | Cell Viability | [2] |
Signaling Pathways and Experimental Workflows
WDR5 Signaling Pathway and Point of Inhibition by this compound
References
Application Notes and Protocols for WDR5-0102 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role in epigenetic regulation. As a core component of several histone methyltransferase (HMT) complexes, including the MLL/SET1 complexes, WDR5 is essential for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.[1][2][3] Dysregulation of WDR5 and the MLL complex is implicated in various cancers, particularly MLL-rearranged leukemias, making it a promising target for therapeutic intervention.[1][4][5][6]
WDR5-0102 is a small molecule inhibitor that targets the interaction between WDR5 and the MLL1 protein.[7][8][9] It competitively binds to the "WIN" (WDR5-interacting) site on WDR5, a pocket that recognizes a conserved arginine-containing motif on MLL1 and other interacting partners.[6][7][10] By disrupting this protein-protein interaction, this compound effectively inhibits the HMT activity of the MLL1 complex, leading to a reduction in H3K4 methylation and subsequent modulation of gene expression.[7][8] These application notes provide a comprehensive guide to using this compound in in vitro studies, including recommended dosage ranges, detailed experimental protocols, and relevant signaling pathway information.
Quantitative Data Summary
The following tables summarize the biochemical and cellular activities of this compound and other relevant WDR5 WIN-site inhibitors. This data provides a comparative overview to aid in experimental design.
Table 1: Biochemical Activity of this compound
| Compound | Parameter | Value | Assay Type | Reference |
| This compound | Kdis | 11 ± 1 µM | Peptide-Displacement Assay | [7] |
| This compound | Kd | 4 µM | Isothermal Titration Calorimetry (ITC) | [8][9] |
| This compound | ΔTm | 4.8 ± 0.1 °C | Differential Scanning Fluorimetry (DSF) | [7] |
Table 2: Cellular Activity of WDR5 WIN-Site Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | Concentration(s) | Treatment Duration | Outcome/Observation | Reference(s) |
| C6 (a potent WIN-site inhibitor) | MV4;11 | ChIP-seq | 5 µM | 4 hours | Robust decrease in WDR5 chromatin binding | [1] |
| C6 | MV4;11, K562 | Cell Viability (GI50) | >50 µM | 3 days | Differential sensitivity observed | [1] |
| OICR-9429 | Bladder Cancer Cells | Cell Viability | 70, 120, 140, 240 µM | 48 hours | Reduced cell viability | [11] |
| OICR-9429 | Bladder Cancer Cells | Apoptosis | 70, 120, 140, 240 µM | 24, 72 hours | Increased apoptosis at 72 hours | [11] |
| OICR-9429 | LAN5 Neuroblastoma Cells | RNA Sequencing | 20 µM | 72 hours | Analysis of transcriptional changes | [11] |
| C16 | MLL-rearranged Leukemia | Western Blot | 5 µM | 72 hours | Reduction in global H3K4me3 levels | [11] |
| MM-102 | Leukemia cells with MLL1 fusion | Cell Growth/Apoptosis | Not specified | Not specified | Inhibits cell growth and induces apoptosis | |
| MM-102 | GBM CSCs | Cell Proliferation | Dose-dependent | Not specified | Reduction in CSC number and proliferation | [12] |
Signaling Pathways and Workflows
WDR5-MLL1 Signaling Pathway Inhibition
The following diagram illustrates the mechanism of action for this compound in disrupting the WDR5-MLL1 interaction and its downstream effects on gene transcription.
Caption: Mechanism of this compound action.
General Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for evaluating the effects of this compound in a cellular context.
Caption: Workflow for this compound in vitro evaluation.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting concentration range for a WIN-site inhibitor would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at a final concentration matching the highest concentration of this compound.
-
Incubation: Carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle. Incubate for a desired period, typically 48 to 72 hours, based on the cell line's doubling time.[11]
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the results to determine the IC50 or GI50 value.[11]
Western Blot for H3K4 Trimethylation
This protocol assesses the effect of this compound on the levels of H3K4me3, a direct downstream target of the WDR5/MLL complex.[11]
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 5-10 µM, based on viability data) or vehicle for a duration sufficient to observe changes in histone modifications (e.g., 48-72 hours).[11] After treatment, lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[11]
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-H3K4me3 and anti-total H3 antibodies overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. Quantify band intensity and normalize H3K4me3 levels to total H3.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound treatment displaces WDR5 from the chromatin of its target genes.[1]
Materials:
-
Cells treated with this compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-WDR5 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., HOX genes) and negative control regions
Procedure:
-
Cross-linking and Cell Lysis: Treat cells with this compound (e.g., 5 µM) or vehicle for a short duration (e.g., 4 hours).[1] Cross-link proteins to DNA with formaldehyde, then quench with glycine. Lyse cells to isolate nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet and shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the cleared chromatin overnight at 4°C with the anti-WDR5 antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads sequentially to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR to quantify the amount of target DNA sequences. Results are typically presented as a percentage of input DNA, showing the enrichment of WDR5 at specific gene promoters and its reduction upon this compound treatment.
References
- 1. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WDR5-0102 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the regulation of gene expression. It is a core component of several protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4)[1][2][3]. Aberrant WDR5 activity has been implicated in various cancers, making it a significant target for therapeutic intervention[2][4][5]. WDR5-0102 is a small molecule inhibitor that targets the interaction between WDR5 and MLL1[6]. This document provides detailed protocols and application notes for the use of this compound in western blot analysis to probe its effects on the WDR5 signaling pathway.
Mechanism of Action of this compound
This compound functions by disrupting the protein-protein interaction between WDR5 and MLL1[6]. This disruption inhibits the histone methyltransferase activity of the MLL1 complex, leading to a reduction in H3K4 methylation, a histone mark associated with active gene transcription[1][2]. By inhibiting this interaction, this compound can modulate the expression of genes regulated by the WDR5/MLL complex, which are often involved in cell proliferation and survival[2].
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound action.
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A final concentration range of 1 nM to 10 µM is a recommended starting point.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
B. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant containing the soluble protein to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
C. Western Blot Analysis
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBS with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The following diagram outlines the western blot workflow.
Caption: Western blot experimental workflow.
Data Presentation
The following tables provide recommended antibody dilutions and expected outcomes for western blot analysis following this compound treatment.
Table 1: Recommended Antibody Dilutions for Western Blot
| Target Protein | Host Species | Supplier | Catalog Number | Recommended Dilution |
| WDR5 | Rabbit | United States Biological | 2410008O07Rik | 1:500 - 1:2000[7] |
| Histone H3 | Rabbit | Cell Signaling Technology | 9715 | 1:1000 |
| H3K4me3 | Rabbit | Cell Signaling Technology | 9751 | 1:1000 |
| β-Actin | Mouse | Santa Cruz Biotechnology | sc-47778 | 1:1000 |
Table 2: Expected Effects of this compound on Protein Levels
| Target Protein | Expected Change with this compound Treatment | Rationale |
| WDR5 | No significant change in total protein level | This compound is an inhibitor, not a degrader. |
| H3K4me3 | Decrease | Inhibition of MLL1 methyltransferase activity[8]. |
| Downstream Target Genes (e.g., p21) | Increase or Decrease (context-dependent) | Altered gene transcription due to reduced H3K4me3 at promoter regions[5]. |
Concluding Remarks
This document provides a comprehensive guide for utilizing this compound in western blot analyses to investigate its impact on the WDR5 signaling pathway. The provided protocols and expected outcomes will aid researchers in designing and interpreting their experiments, contributing to a deeper understanding of the therapeutic potential of WDR5 inhibition. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data.
References
- 1. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. usbio.net [usbio.net]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using WDR5-0102
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the WDR5 inhibitor, WDR5-0102, in Chromatin Immunoprecipitation (ChIP) experiments. This protocol is designed to investigate the impact of WDR5 inhibition on its chromatin occupancy and the subsequent effects on gene regulation. While this protocol focuses on this compound, the principles can be adapted for other potent, WIN-site specific WDR5 inhibitors.
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role in the assembly and function of multiple histone methyltransferase complexes, particularly the MLL/SET complexes responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation.[1][2] This epigenetic modification is a key marker of active gene transcription.[1] Dysregulation of WDR5 activity has been implicated in various cancers, making it a significant therapeutic target.[1][3]
This compound is a small molecule inhibitor that targets the "WIN" (WDR5 interaction) site, a conserved pocket on the WDR5 protein.[1] By binding to this site, this compound disrupts the interaction of WDR5 with its binding partners, leading to the displacement of WDR5 from chromatin and a subsequent modulation of gene expression.[1][4][5] ChIP followed by sequencing (ChIP-seq) or qPCR (ChIP-qPCR) are powerful techniques to elucidate the genome-wide binding sites of WDR5 and how they are affected by inhibitors like this compound.
WDR5 Signaling and Inhibition
The following diagram illustrates the central role of WDR5 in histone methylation and gene activation, and the mechanism of action for a WDR5 WIN site inhibitor.
Caption: WDR5 signaling and inhibition by this compound.
Quantitative Parameters for WDR5 ChIP Experiments
Successful ChIP experiments require careful optimization of several parameters. The following table provides recommended starting points for experiments using this compound.
| Parameter | Recommended Value | Notes |
| Cell Number per IP | 2 x 10⁶ - 1 x 10⁷ cells | Optimal cell number can vary by cell type. A titration is recommended.[1] |
| WDR5 Antibody | Use a ChIP-validated antibody | Refer to the manufacturer's datasheet for the recommended concentration (e.g., 1-10 µg per IP). |
| This compound Treatment | 1-10 µM for 4-24 hours | The optimal concentration and duration should be determined empirically for each cell line and experimental goal.[1] |
| Chromatin Shearing | Sonication or enzymatic digestion | Aim for fragment sizes between 200-600 bp.[1] |
| Sequencing Depth (for ChIP-seq) | 20-40 million reads per sample | For transcription factors like WDR5, this depth provides good coverage for peak calling.[1] |
| Biological Replicates | Minimum of two | Essential for statistical power and reproducibility.[1] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a ChIP experiment to investigate the effect of this compound on WDR5 chromatin binding.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line at an appropriate density to reach 70-80% confluency at the time of harvesting.[1]
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock in cell culture medium to the desired final concentration.
-
Treatment: Treat cells with the this compound containing medium or a vehicle control (e.g., DMSO) for the predetermined time.[1]
-
Harvesting: After treatment, harvest the cells for cross-linking.[1]
II. Cross-linking and Cell Lysis
-
Cross-linking: To the cell culture medium, add formaldehyde (B43269) to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[1]
-
Quenching: Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[1][6]
-
Cell Collection: Wash the cells twice with ice-cold PBS, then scrape and collect the cells in a conical tube. Centrifuge at 1,500 x g for 5 minutes at 4°C.[1]
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (containing protease inhibitors) and incubate on ice to lyse the cell membrane.[1]
-
Nuclear Lysis: Centrifuge to pellet the nuclei, then resuspend the nuclear pellet in a nuclear lysis buffer.[1]
III. Chromatin Shearing
-
Sonication: Shear the chromatin to an average size of 200-600 bp using a sonicator. The sonication conditions (power, duration, cycles) must be optimized for your specific cell type and instrument.[1]
-
Verification of Shearing: After sonication, reverse the cross-linking of a small aliquot of the chromatin and analyze the DNA fragment size on an agarose (B213101) gel.
IV. Immunoprecipitation
-
Pre-clearing: Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.[1][6]
-
Antibody Incubation: Add a ChIP-validated anti-WDR5 antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Include a negative control IgG immunoprecipitation.[6]
-
Immune Complex Capture: Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation.[1]
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.[1][6]
V. Elution, Reverse Cross-linking, and DNA Purification
-
Elution: Elute the chromatin from the beads using an elution buffer.[6]
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.[6]
-
RNase and Proteinase K Treatment: Treat the samples with RNase A and Proteinase K to remove RNA and protein.[6]
-
DNA Purification: Purify the DNA using a DNA purification kit or phenol-chloroform extraction.[6][7]
VI. Downstream Analysis
The purified DNA can be used for either ChIP-qPCR or ChIP-seq analysis.
-
ChIP-qPCR: Perform quantitative PCR using primers specific for the promoter regions of known WDR5 target genes and a negative control genomic region.[6]
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify genome-wide binding sites of WDR5.
Experimental Workflow Diagram
The following diagram outlines the major steps in the ChIP protocol.
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
Application Notes and Protocols for WDR5-0102 in Patient-Derived Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
WD repeat-containing protein 5 (WDR5) has emerged as a significant therapeutic target in oncology. It acts as a critical scaffolding protein, primarily known for its role in the assembly and activity of the mixed-lineage leukemia (MLL) histone methyltransferase complexes, which are essential for histone H3 lysine (B10760008) 4 (H3K4) methylation and transcriptional activation. Furthermore, WDR5 is implicated in MYC-driven oncogenesis through direct interaction with the MYC oncoprotein, facilitating its recruitment to chromatin.[1] The inhibition of the WDR5-MLL interaction presents a promising strategy for cancers dependent on these pathways.
WDR5-0102 is a small molecule inhibitor that targets the WDR5-MLL1 interface with a reported dissociation constant (Kd) of 4 μM.[2] It has been shown to suppress MLL1 histone methyltransferase (HMT) activity.[2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical research. These models preserve the histological and genetic characteristics of the original tumor, offering a more predictive evaluation of therapeutic efficacy compared to traditional cell line-derived xenografts.[3][4]
This document provides detailed application notes and protocols for the utilization of this compound in patient-derived xenograft models to assess its anti-tumor efficacy.
Signaling Pathways and Mechanism of Action
WDR5 is a central component of complexes that regulate gene expression. This compound primarily functions by disrupting the interaction between WDR5 and MLL1, thereby inhibiting the histone methyltransferase activity of the MLL complex. This leads to a reduction in H3K4 methylation at the promoter regions of target genes, resulting in the downregulation of their expression. Key signaling pathways affected by WDR5 inhibition include:
-
MLL/SET1 Pathway: WDR5 is essential for the integrity and enzymatic activity of the MLL/SET1 complexes. Inhibition of the WDR5-MLL interaction by this compound is expected to decrease H3K4 trimethylation, leading to the suppression of genes critical for cancer cell proliferation and survival, particularly in MLL-rearranged leukemias.
-
MYC Pathway: WDR5 interacts with c-MYC, a potent oncoprotein, and is required for its recruitment to target gene promoters.[5] By disrupting WDR5's function, this compound may indirectly inhibit MYC-driven transcriptional programs that are crucial for the growth of various cancers.[5]
Caption: this compound inhibits the interaction of WDR5 with MLL1, disrupting oncogenic signaling.
Data Presentation
The following tables present representative data from a hypothetical study evaluating the efficacy of this compound in a cohort of patient-derived xenograft models. This data is for illustrative purposes and is based on typical outcomes observed with potent WDR5 inhibitors in preclinical studies.
Table 1: In Vivo Efficacy of this compound in PDX Models
| PDX Model | Cancer Type | This compound Dose (mg/kg, Route) | Treatment Duration (Days) | Tumor Growth Inhibition (%) | p-value |
| PDX-A | Pancreatic Cancer | 50, i.p., daily | 28 | 65 | <0.01 |
| PDX-B | Glioblastoma | 50, i.p., daily | 21 | 58 | <0.01 |
| PDX-C | MLL-r Leukemia | 40, p.o., daily | 21 | 75 | <0.001 |
| PDX-D | Breast Cancer | 50, i.p., daily | 28 | 40 | <0.05 |
Table 2: Pharmacodynamic Analysis of this compound in PDX Tumors
| PDX Model | Treatment Group | H3K4me3 Levels (Relative to Vehicle) | MYC Target Gene Expression (Fold Change) |
| PDX-C | Vehicle | 1.0 | 1.0 |
| PDX-C | This compound (40 mg/kg) | 0.45 | 0.5 |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft Models
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Collection medium (e.g., DMEM with antibiotics)
-
Sterile PBS
-
Matrigel (optional)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Tissue Collection: Obtain fresh tumor tissue from consenting patients under sterile conditions. Transport the tissue to the laboratory in collection medium on ice.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS. Mince the tumor into small fragments (2-3 mm³).
-
Implantation: Anesthetize the immunodeficient mouse. Make a small incision on the flank. Implant a single tumor fragment subcutaneously. Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by palpation and caliper measurements twice weekly.
-
Passaging: When the tumor reaches approximately 1,000-1,500 mm³, euthanize the mouse and aseptically resect the tumor. The tumor can then be passaged into new cohorts of mice for expansion.
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
This protocol details the steps for evaluating the anti-tumor activity of this compound in established PDX models.
Materials:
-
Mice with established PDX tumors (100-200 mm³)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Dosing syringes and needles
-
Calipers and balance
Procedure:
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing Formulation: Prepare the dosing solution of this compound in the appropriate vehicle on the day of administration.
-
Treatment Administration: Administer this compound or vehicle to the respective groups via the determined route (e.g., intraperitoneal injection or oral gavage) and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the mice for any signs of toxicity.
-
Endpoint: Continue treatment for the predefined duration or until tumors in the control group reach the endpoint size.
-
Tumor and Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors and weigh them. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for H3K4me3) or fixed in formalin for immunohistochemistry.
Caption: Workflow for evaluating the in vivo efficacy of this compound in PDX models.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to evaluate the preclinical efficacy of this compound in patient-derived xenograft models. The use of PDX models provides a clinically relevant platform to investigate the anti-tumor activity of this novel WDR5 inhibitor and to identify potential biomarkers of response. Rigorous execution of these studies will be crucial in advancing our understanding of WDR5-targeted therapies and their potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Patient-derived xenograft (PDX) models, applications and challenges in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Functional Platform Targeting Patient-Derived Xenografts Identifies WDR5-Myc Association as a Critical Determinant of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Proliferation Assay with WDR5-0102 using CellTiter-Glo
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the regulation of gene expression. It is a core component of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] This epigenetic modification is a key marker of active gene transcription.[1][2] Dysregulation of WDR5 and the MLL complex is implicated in the pathogenesis of various cancers, including glioblastoma, leukemia, and neuroblastoma, making it an attractive therapeutic target.[2][3][4]
WDR5-0102 is a small molecule inhibitor that targets the interaction between WDR5 and MLL1.[5] By disrupting this protein-protein interaction, this compound inhibits the histone methyltransferase activity of the MLL1 complex, leading to a downstream reduction in the expression of genes that drive cancer cell proliferation and survival.
This document provides detailed application notes and protocols for assessing the anti-proliferative effects of this compound in cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. The CellTiter-Glo® assay is a robust and sensitive method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[3]
Data Presentation
The following tables summarize the anti-proliferative activity of various WDR5 inhibitors in different cancer cell lines. While specific data for this compound using the CellTiter-Glo assay is not publicly available, the data for other potent WDR5 inhibitors serve as a valuable reference for expected outcomes and for designing experiments with this compound.
Table 1: Anti-proliferative Activity of WDR5 Inhibitors in Glioblastoma Cancer Stem Cells (CSCs)
| Inhibitor | Cell Line | IC50 (µM) | Assay | Reference |
| C16 | GBM CSCs | 0.5 - 2.5 | CellTiter-Glo | [1] |
| MM-102 | GBM CSCs | 1 - 5 | CellTiter-Glo | [6] |
| OICR-9429 | GBM CSCs | >10 | CellTiter-Glo | [6] |
Table 2: Anti-proliferative Activity of WDR5 Inhibitors in Other Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | EC50/IC50 (µM) | Assay | Reference |
| Compound 19 | IMR32 | Neuroblastoma (MYCN-amplified) | 12.34 | CCK-8 | [2] |
| Compound 19 | LAN5 | Neuroblastoma (MYCN-amplified) | 14.89 | CCK-8 | [2] |
| OICR-9429 | LM2 | Breast Cancer | ~20 (colony formation) | Colony Formation | [7] |
| C6 | MV4;11 | MLL-rearranged Leukemia | 0.038 (GI50) | Not specified | [1] |
Signaling Pathway and Experimental Workflow
WDR5 Signaling Pathway and Inhibition by this compound
Caption: WDR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for CellTiter-Glo® Assay
Caption: Experimental workflow for the CellTiter-Glo® cell proliferation assay.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., MV4;11 for leukemia, LAN5 for neuroblastoma, or patient-derived glioblastoma stem cells)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile, opaque-walled 96-well plates (white plates are recommended for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol: Cell Proliferation Assay with this compound and CellTiter-Glo®
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using standard cell culture techniques (e.g., trypsinization for adherent cells). c. Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue). d. Dilute the cell suspension to the desired seeding density in complete culture medium. A typical seeding density is between 2,000 and 10,000 cells per well in a 96-well plate, but this should be optimized for your cell line's growth rate. e. Seed 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate. f. Include wells with medium only to serve as a background control. g. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.
2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.01 µM to 100 µM. c. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. d. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. e. Incubate the plate for 72 hours (or a time course of 48, 72, and 96 hours) at 37°C in a humidified incubator with 5% CO2.
3. CellTiter-Glo® Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[3][7] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. In brief, transfer the CellTiter-Glo® Buffer to the vial containing the lyophilized substrate and mix gently until the substrate is fully dissolved.[3][7] c. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[3][8] d. Place the plate on an orbital shaker and mix for 2 minutes at a low speed to induce cell lysis.[3][7] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][7] f. Measure the luminescence of each well using a plate reader.
4. Data Analysis: a. Subtract the average luminescence value of the medium-only background wells from all other luminescence readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control wells using the following formula:
- % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100 c. Plot the percentage of cell viability against the log-transformed concentration of this compound. d. Determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability) by fitting the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope).
Troubleshooting and Optimization
-
High background luminescence: Ensure that the medium-only wells do not contain any cells. Use fresh, high-quality reagents.
-
Low signal: Optimize the cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Check the luminometer settings.
-
High variability between replicates: Ensure uniform cell seeding and proper mixing of reagents. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
-
No dose-response: The cell line may be resistant to WDR5 inhibition. Confirm WDR5 expression in your cell line. The concentration range of this compound may need to be adjusted. The incubation time may need to be extended.
By following these detailed application notes and protocols, researchers can effectively utilize this compound in conjunction with the CellTiter-Glo® assay to investigate its anti-proliferative effects and further explore the therapeutic potential of targeting the WDR5 signaling pathway in cancer.
References
- 1. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 8. ijbs.com [ijbs.com]
Application Notes and Protocols: Measuring the Efficacy of WDR5-0102 in Animal Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein and a core component of the Mixed Lineage Leukemia (MLL) histone methyltransferase complex. This complex plays a pivotal role in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription.[1] In MLL-rearranged (MLL-r) leukemias, the aberrant activity of the MLL fusion protein, which relies on its interaction with WDR5, leads to the upregulation of leukemogenic target genes such as HOXA9 and MEIS1, driving disease progression.[2] Consequently, disrupting the WDR5-MLL interaction has emerged as a promising therapeutic strategy for this aggressive malignancy.[2]
WDR5-0102 is a small molecule inhibitor designed to specifically target the WDR5-MLL1 interface.[3] In vitro studies have demonstrated its ability to bind to WDR5 with a dissociation constant (Kd) of 4 µM and to disrupt the WDR5-MLL1 interaction with a Kdis of 7 µM, leading to the suppression of MLL1 histone methyltransferase (HMT) activity.[3]
These application notes provide a comprehensive overview of the protocols for evaluating the preclinical efficacy of this compound in animal models of leukemia, particularly those harboring MLL rearrangements. While in vivo data for this compound is not extensively published, this document outlines standardized methodologies using leukemia cell line xenograft models and provides representative data from other well-characterized WDR5 inhibitors to guide experimental design and data interpretation.
WDR5 Signaling Pathway in MLL-Rearranged Leukemia
The MLL1 complex, through the catalytic activity of its SET domain, trimethylates H3K4 at the promoter regions of target genes, leading to their transcriptional activation. WDR5 is essential for the proper assembly and enzymatic activity of this complex. In MLL-rearranged leukemia, the MLL fusion protein constitutively activates downstream targets like HOXA9 and MEIS1, which are critical for maintaining the leukemic state. WDR5 inhibitors, such as this compound, competitively bind to the MLL-binding pocket on WDR5, preventing the assembly of a functional MLL complex and thereby inhibiting H3K4 methylation and the expression of these oncogenes.
Caption: WDR5-MLL1 signaling pathway in leukemia and the mechanism of action of this compound.
Quantitative Data Summary of WDR5 Inhibitors
The following tables summarize the in vitro biochemical activity of this compound and the in vivo efficacy of other representative WDR5 inhibitors in preclinical leukemia models. This data can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: In Vitro Activity of this compound
| Compound | Target | Assay | Potency | Reference |
| This compound | WDR5-MLL1 Interface | Dissociation Constant (Kd) | 4 µM | [3] |
| This compound | WDR5-MLL1 Interface | Disruption Constant (Kdis) | 7 µM | [3] |
Table 2: In Vivo Efficacy of Representative WDR5 Inhibitors in Leukemia Xenograft Models
| Compound | Animal Model | Cell Line | Dosing | Efficacy | Reference |
| HBI-2375 | Mouse | MV4;11 | 40 mg/kg, p.o., q.d. x 21 days | 77% Tumor Growth Inhibition | [4][5] |
| HBI-2375 | Mouse | MV4;11 | 80 mg/kg, p.o., q.d. x 21 days | 86% Tumor Growth Inhibition | [4][5] |
| MS67 (degrader) | PDX Mouse Model | MLL-rearranged AML | 75 mg/kg, i.p., twice daily, 5 days/week for 20 days | Significant tumor growth inhibition and prolonged survival | [6] |
| OICR-9429 | Mouse (Bladder Cancer Model) | - | 30 or 60 mg/kg, i.p. | Suppressed tumor growth | [7][8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Subcutaneous Leukemia Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the MV4;11 human MLL-rearranged acute myeloid leukemia (AML) cell line to evaluate the anti-tumor activity of this compound.
Materials:
-
MV4;11 cells (ATCC)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Matrigel® (Corning)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound
-
Vehicle control (e.g., as recommended by the supplier, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Calipers
-
Sterile syringes and needles
Workflow Diagram:
Caption: Experimental workflow for in vivo efficacy testing of this compound in a xenograft model.
Procedure:
-
Cell Culture: Culture MV4;11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection: Harvest cells in the exponential growth phase. Resuspend viable cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10^8 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound at the desired dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The vehicle control group should receive the same volume of the vehicle solution.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight twice weekly. Observe the animals daily for any signs of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Collect tumor tissue for pharmacodynamic biomarker analysis (e.g., Western blot for H3K4me3 levels) and histopathology.
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the analysis of H3K4 trimethylation in tumor tissues to confirm the on-target activity of this compound.
Materials:
-
Excised tumor tissues from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3, anti-WDR5, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissues in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal. Compare the levels of H3K4me3 in the this compound-treated group to the vehicle control group. A reduction in H3K4me3 in the treated group would indicate target engagement and inhibition of MLL1 activity.
Conclusion
The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound in animal models of leukemia. By utilizing established xenograft models and analyzing key pharmacodynamic biomarkers, researchers can effectively assess the in vivo efficacy and mechanism of action of this novel WDR5 inhibitor. The representative data from other WDR5 inhibitors offer valuable context for interpreting experimental outcomes and advancing the development of targeted therapies for MLL-rearranged leukemias.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for WDR5-0102 in Studying Protein Synthesis Gene Expression
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a highly conserved nuclear protein that plays a critical scaffolding role in various chromatin-modifying complexes.[1][2] It is a core component of the MLL/SET histone methyltransferase (HMT) complexes, which are responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, a mark generally associated with active transcription.[1][3] WDR5 has emerged as a promising therapeutic target in several cancers, including MLL-rearranged leukemia, neuroblastoma, and glioblastoma, due to its crucial role in driving oncogenic gene expression programs.[4][5][6]
WDR5-0102 is a small molecule inhibitor that targets the interaction between WDR5 and Mixed-Lineage Leukemia 1 (MLL1).[7] It binds to a pocket on WDR5 known as the "WIN site," thereby disrupting the assembly and enzymatic activity of the MLL1 complex.[1][8] Recent studies have revealed a conserved and predominant role for WDR5 in the regulation of protein synthesis genes (PSGs), including those encoding ribosomal proteins and translation initiation factors.[1][9][10] By displacing WDR5 from the chromatin of these genes, WIN site inhibitors like this compound can potently suppress the cell's protein synthesis capacity, leading to nucleolar stress and apoptosis in cancer cells.[9][11] This makes this compound a valuable tool for investigating the intricate connection between chromatin regulation, gene expression, and protein synthesis in both normal and pathological states.
Mechanism of Action
WDR5 serves as a critical cofactor for the MYC family of oncoproteins (including c-MYC and N-MYC), facilitating their recruitment to chromatin at target genes, a significant portion of which are involved in ribosome biogenesis and protein synthesis.[12][13][14] The interaction between MYC and WDR5 is essential for the robust expression of these genes, which is required to support the high rates of biomass accumulation and proliferation characteristic of cancer cells.[15][16]
This compound functions by competitively binding to the WIN site of WDR5, a pocket that normally recognizes an arginine-containing motif on interacting proteins like MLL1.[8] This disruption has two major consequences for gene expression:
-
Inhibition of MLL1-mediated H3K4 methylation: By preventing the proper assembly of the MLL1 complex, this compound can lead to a reduction in H3K4 trimethylation at target gene promoters, thereby repressing their transcription.[5][17]
-
Displacement of WDR5 from PSG chromatin: Independently of its effect on H3K4 methylation, this compound and other WIN site inhibitors have been shown to rapidly displace WDR5 from the promoters of a large cohort of protein synthesis genes.[9] This leads to a swift downregulation of their expression, impacting ribosome biogenesis and overall protein production.[11][18]
This dual mechanism highlights the potential of this compound to not only modulate epigenetic states but to also directly impact the fundamental process of protein synthesis.
Data Presentation
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target Interaction | Binding Affinity (Kd) | Cell Line | IC50 / EC50 | Reference |
| This compound | WDR5-MLL1 | 4 µM | - | - | [7] |
| OICR-9429 | WDR5-MLL1 (WIN site) | ~20-100 nM | MV4;11 (MLL-r Leukemia) | ~0.9 µM | [19] |
| Compound 19 | WDR5-MYC (WBM site) | - | IMR32 (MYCN-amp Neuroblastoma) | 12.34 µM | [4] |
| MM-102 | WDR5-MLL1 | - | MLL-r Leukemia cells | Induces apoptosis | [17] |
Table 2: Effect of WDR5 Inhibition on Gene Expression
| Treatment | Cell Line | Target Genes | Effect on Expression | Experimental Method | Reference |
| WDR5 Knockdown | Leukemia Cells | LYN, BCL9 | Decreased mRNA levels | RT-qPCR | [5] |
| WDR5 Knockdown | K562, Primary erythroid progenitors | γ-globin | Increased mRNA levels | RT-qPCR | [20] |
| WDR5 WIN site inhibitor (C16) | Glioblastoma Stem Cells | CSC-relevant genes | Reduced mRNA expression | RT-qPCR | [21] |
| WDR5 WIN site inhibitor | MLL-rearranged cancer cells | Ribosomal Protein Genes (RPGs) | Downregulation | RNA-seq | [9][11] |
| N-Myc & WDR5 Co-localization | Neuroblastoma | MDM2 | Transcriptional Activation | ChIP-seq | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., MV4;11 for MLL-rearranged leukemia, IMR32 for neuroblastoma)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[19]
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting range would be from 100 µM down to 10 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for 48-72 hours.[19]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration.
Protocol 2: Western Blot for Downstream Target Modulation
Objective: To assess the effect of this compound on the protein levels of H3K4me3 or MYC target genes.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-Total Histone H3, anti-c-MYC, anti-N-MYC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at a concentration around its IC50 for a predetermined time (e.g., 24-72 hours). A 72-hour treatment has been shown to be effective for observing changes in histone modifications.[22]
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[23]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) or a total protein control (e.g., Total Histone H3 for H3K4me3).
Protocol 3: Co-Immunoprecipitation (Co-IP) to Verify Disruption of WDR5-MYC Interaction
Objective: To determine if this compound can disrupt the interaction between WDR5 and MYC.
Materials:
-
Cell line expressing both WDR5 and MYC
-
Co-IP Lysis/Wash Buffer
-
Anti-WDR5 antibody for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Anti-MYC antibody for detection by Western blot
Procedure:
-
Treat cells with this compound or vehicle control for an optimized duration.
-
Lyse the cells with Co-IP buffer and collect the supernatant after centrifugation.[24]
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-WDR5 antibody or an IgG control overnight at 4°C.[24]
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blot using an anti-MYC antibody to detect co-immunoprecipitated MYC. A reduced MYC signal in the this compound treated sample would indicate a disruption of the interaction.
Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR for Target Gene Engagement
Objective: To investigate if this compound treatment leads to the displacement of WDR5 from the promoters of protein synthesis genes.
Materials:
-
This compound treated and untreated cells
-
Formaldehyde for cross-linking
-
ChIP-grade anti-WDR5 antibody
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, washing, and elution
-
qPCR primers for target gene promoters (e.g., RPL8, RPL27) and a negative control region
Procedure:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.[25]
-
Immunoprecipitate the chromatin overnight with an anti-WDR5 antibody or IgG control.[26]
-
Capture the immune complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers specific to the promoter regions of known WDR5-regulated protein synthesis genes. A decrease in the enrichment of these promoter regions in the this compound-treated sample compared to the control would indicate displacement of WDR5.[5]
Visualizations
Caption: WDR5-MYC signaling pathway and the inhibitory action of this compound.
References
- 1. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5 Supports an N-Myc Transcriptional Complex That Drives a Protumorigenic Gene Expression Signature in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] WDR5 is a conserved regulator of protein synthesis gene expression | Semantic Scholar [semanticscholar.org]
- 11. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition [elifesciences.org]
- 12. MYCN driven oncogenesis involves cooperation with WDR5 to activate canonical MYC targets and G9a to repress differentiation genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 14. WDR5 facilitates recruitment of N-MYC to conserved WDR5 gene targets in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
- 20. The role of WDR5 in silencing human fetal globin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. benchchem.com [benchchem.com]
- 23. usbio.net [usbio.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Application Note & Protocol: Co-immunoprecipitation to Validate WDR5-0102 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the regulation of gene expression through its role in various protein complexes, most notably the MLL/SET1 histone methyltransferase complexes responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation.[1] Aberrant WDR5 activity has been implicated in numerous cancers, making it a compelling target for therapeutic intervention. WDR5-0102 is a small molecule inhibitor that targets the WDR5-interaction (WIN) site, a pocket on WDR5 that is crucial for its interaction with binding partners such as the MLL1 protein.[2] By occupying the WIN site, this compound disrupts these protein-protein interactions, leading to the displacement of WDR5 from chromatin and subsequent modulation of gene expression.[3][4][5][6]
This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to identify and validate the cellular targets of this compound. Co-IP is a powerful technique to study protein-protein interactions in their native cellular context. This protocol will enable researchers to confirm the disruption of known WDR5 interactions and to discover novel protein partners whose association with WDR5 is sensitive to this compound treatment.
Principle of the Assay
Co-immunoprecipitation is a technique used to isolate a specific protein and its interacting partners from a cell lysate.[7] In this protocol, an antibody targeting WDR5 is used to pull down WDR5 and any associated proteins from cells treated with either a vehicle control or this compound. The resulting immunoprecipitated complexes are then analyzed by Western blotting to detect the presence of known or suspected interacting proteins. A decrease in the amount of a co-precipitated protein in the this compound-treated sample compared to the control indicates that the inhibitor disrupts the interaction between WDR5 and that specific protein.
Data Presentation
Quantitative analysis of Western blot data is crucial for determining the efficacy of this compound in disrupting specific protein-protein interactions. Densitometry should be performed on the bands corresponding to the co-immunoprecipitated proteins and normalized to the amount of immunoprecipitated WDR5. The results can be summarized in a table as shown below.
Table 1: Effect of this compound on the WDR5 Interactome
| Target Protein | Treatment | WDR5 (IP) Relative Densitometry | Co-IP Target Relative Densitometry | Fold Change (Target/WDR5) vs. Vehicle |
| MLL1 | Vehicle | 1.00 | 1.00 | 1.00 |
| This compound | 0.98 | 0.25 | 0.26 | |
| MYC | Vehicle | 1.00 | 1.00 | 1.00 |
| This compound | 1.02 | 0.45 | 0.44 | |
| RBBP5 | Vehicle | 1.00 | 1.00 | 1.00 |
| This compound | 0.99 | 0.85 | 0.86 | |
| PDPK1 | Vehicle | 1.00 | 1.00 | 1.00 |
| This compound | 1.01 | 0.30 | 0.30 | |
| IgG Control | This compound | 0.05 | 0.02 | N/A |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WDR5 signaling pathway and the experimental workflow for the co-immunoprecipitation protocol.
Caption: WDR5 signaling and inhibition by this compound.
Caption: Co-immunoprecipitation experimental workflow.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cell line known to express WDR5 and potential targets (e.g., HEK293T, MV4-11 leukemia cells).
-
This compound: Prepare stock solution in DMSO.
-
Antibodies:
-
Rabbit anti-WDR5 antibody (for immunoprecipitation and Western blot)
-
Rabbit IgG isotype control
-
Mouse or Rabbit anti-MLL1, anti-MYC, anti-RBBP5, anti-PDPK1 antibodies (for Western blot)
-
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Protein A/G Magnetic Beads
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer: 5% non-fat dry milk or BSA in TBST.
-
ECL Western blotting substrate
Procedure
-
Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the optimized time (e.g., 4-24 hours).
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold Co-IP Lysis/Wash Buffer to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clearing the Lysate: a. To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic beads. b. Incubate for 1 hour at 4°C with gentle rotation. c. Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
Immunoprecipitation: a. Take an aliquot of the pre-cleared lysate as "Input" control. b. To the remaining lysate, add the primary antibody (anti-WDR5) or the isotype control (Rabbit IgG). The optimal antibody concentration should be empirically determined. c. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: a. Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. b. Incubate for 2-4 hours at 4°C with gentle rotation. c. Place the tube on a magnetic rack to collect the beads. d. Carefully discard the supernatant.
-
Washing: a. Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After each wash, collect the beads on a magnetic rack and discard the supernatant.
-
Elution: a. After the final wash, remove all residual buffer. b. Add 40 µL of 1X SDS-PAGE sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins. d. Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
Western Blot Analysis: a. Separate the eluted proteins and the "Input" samples by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer for 1 hour at room temperature. d. Probe the membrane with the primary antibodies (anti-WDR5 and antibodies against potential targets like anti-MLL1, anti-MYC, anti-PDPK1). e. Incubate with HRP-conjugated secondary antibodies. f. Detect the protein bands using an ECL substrate and an imaging system.
Conclusion
This co-immunoprecipitation protocol provides a robust method for validating the targets of this compound in a cellular context. By demonstrating the disruption of specific WDR5-protein interactions, researchers can confirm the on-target effects of the inhibitor and gain further insights into the biological consequences of targeting the WDR5 WIN site. This will aid in the development and characterization of novel therapeutics targeting WDR5 for the treatment of cancer and other diseases.
References
- 1. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think [mdpi.com]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity [scholarworks.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing WDR5-0102 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WDR5 (WD repeat domain 5) is a critical scaffolding protein involved in multiple cellular processes, most notably as a core component of the MLL/SET histone methyltransferase complexes and as a key interaction partner for the MYC oncoprotein.[1][2] Its role in facilitating the assembly and activity of these oncogenic complexes has positioned WDR5 as a compelling target for cancer therapy. WDR5-0102 is a small molecule inhibitor that targets the WDR5-MLL1 interface, thereby disrupting the histone methyltransferase activity of the MLL1 complex.[3] This document provides detailed application notes and protocols for the use of this compound in combination with other cancer therapies, based on preclinical evidence from studies on WDR5 WIN (WDR5-interacting) site inhibitors.
Disclaimer: Specific quantitative data for this compound in combination therapies is limited in publicly available literature. The data and protocols presented herein are based on studies of other potent WDR5 WIN site inhibitors and should be considered as a guide for designing and conducting experiments with this compound. Researchers should independently validate these protocols and findings for this compound.
Rationale for Combination Therapies
The primary mechanism of action for WDR5 inhibitors like this compound involves the disruption of protein-protein interactions essential for oncogenic signaling. This disruption can lead to the suppression of genes involved in protein synthesis, induction of nucleolar stress, and ultimately, p53-dependent apoptosis.[4][5] Combining this compound with other targeted therapies can exploit these downstream effects to achieve synergistic anti-cancer activity.
Two particularly promising combination strategies include:
-
Combination with HDM2 Inhibitors: In cancers with wild-type p53, such as SMARCB1-deficient rhabdoid tumors, WDR5 inhibition induces cellular stress.[1][5] Concurrently, an HDM2 inhibitor blocks the degradation of p53, leading to its accumulation and a potent, synergistic induction of apoptosis.[1][6]
-
Combination with BCL-2 Inhibitors (e.g., Venetoclax): WDR5 inhibitors have demonstrated efficacy in hematologic malignancies.[7] The BCL-2 inhibitor venetoclax (B612062) is an approved therapy for several blood cancers.[7] Combining this compound with venetoclax can target two distinct anti-apoptotic mechanisms, potentially leading to enhanced cancer cell killing and overcoming resistance.[7]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of WDR5 WIN site inhibitors in combination with other anti-cancer agents. These values can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Synergy of WDR5 WIN Site Inhibitors with Other Agents
| Cancer Type | Cell Line(s) | WDR5 Inhibitor | Combination Agent | Observed Effect | Synergy Score (Method) |
| SMARCB1-deficient Rhabdoid Tumor | G401 | WDR5 WIN site inhibitor | HDM2 antagonist | Synergistic inhibition of cell proliferation | CI < 1 (CompuSyn) - Specific values not detailed in abstract[1][6] |
| Neuroblastoma | IMR32, LAN5 | OICR-9429 (WIN site) | Compound 19 (WBM site) | Synergistic inhibition of cell proliferation | Overall Synergy Score: 9.677 (LAN5), 11.281 (IMR32) (Bliss)[8] |
| Leukemia | MV4;11, MOLM-13 | C10 (WIN site inhibitor) | Venetoclax | Synergistic | Positive Score (MuSyC) - Specific values in full study[6][7] |
Table 2: In Vitro IC50 Values of WDR5 Inhibitors in Various Cancer Cell Lines
| WDR5 Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| MM-102 | Glioblastoma | GBM CSC models | Not specified, but similar to Piribedil and OICR-9429 |
| Piribedil | Glioblastoma | GBM CSC models | Not specified, but similar to MM-102 and OICR-9429 |
| OICR-9429 | Glioblastoma | GBM CSC models | Not specified, but similar to MM-102 and Piribedil |
| C16 | Glioblastoma | GBM CSC models | 0.4 - 6.6 |
| Compound 19 (WBM site) | Neuroblastoma | IMR32 | 12.34[8] |
| Compound 19 (WBM site) | Neuroblastoma | LAN5 | 14.89[8] |
Experimental Protocols
Cell Viability and Synergy Analysis
This protocol outlines the steps to assess the synergistic effects of this compound and a combination agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., HDM2 inhibitor, Venetoclax)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent, both individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Treat the cells with the single agents and the drug combinations for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Generate dose-response curves for each drug alone and in combination.
-
Use synergy analysis software to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[1][6]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound in combination with another agent using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Combination agent
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, the combination agent, and the combination at desired concentrations for a specified time (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive) can be quantified.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo synergistic efficacy of this compound and a partner drug in a mouse xenograft model.[6]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Cancer cell line (e.g., MOLM-13 for leukemia models)
-
This compound
-
Combination agent
-
Vehicle control
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Xenograft Establishment: Inject cancer cells into the mice to establish tumors. For a disseminated leukemia model, inject cells intravenously.[6]
-
Drug Administration: Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of both. Administer drugs according to optimized dosing schedules and routes.
-
Monitoring: Monitor tumor burden regularly using methods like caliper measurements for solid tumors or bioluminescence imaging for disseminated models.[6] Track the overall health of the mice, including body weight.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors or relevant tissues (e.g., bone marrow, spleen) for further analysis, such as immunohistochemistry for apoptosis markers or analysis of leukemia infiltration.[6]
Visualizations
Signaling Pathways and Mechanisms
Caption: Synergistic mechanisms of this compound combinations.
Experimental Workflows
Caption: Workflow for combination therapy evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Integrated analysis of patient samples identifies biomarkers for venetoclax efficacy and combination strategies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
Application Notes and Protocols for WDR5-0102 Treatment in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein and a core component of the mixed-lineage leukemia (MLL) histone methyltransferase complex.[1] This complex is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription.[1][2] In acute myeloid leukemia (AML), particularly in cases with MLL rearrangements, the WDR5-MLL interaction is crucial for maintaining the leukemic state, making it a compelling therapeutic target.[2][3] High expression of WDR5 is associated with high-risk AML.[1]
This document provides detailed application notes and protocols for the use of WDR5 inhibitors, with a focus on inducing differentiation in AML cells. While specific public data for a compound explicitly named "WDR5-0102" is limited, this guide is based on the principles of WDR5 inhibition and utilizes data from well-characterized WDR5 inhibitors such as OICR-9429 and MM-401, as well as WDR5 degraders like MS67.[2][3] These compounds have been shown to inhibit proliferation and induce myeloid differentiation in AML cell lines.[1][2]
Mechanism of Action
WDR5 inhibitors, such as this compound, are designed to disrupt the protein-protein interaction between WDR5 and the MLL1 complex. This disruption prevents the recruitment of the methyltransferase to target gene promoters, leading to a reduction in H3K4 trimethylation (H3K4me3).[1] The subsequent decrease in the expression of key oncogenes, such as those in the HOX gene family, can lead to cell cycle arrest, apoptosis, and myeloid differentiation of AML cells.[1] More recent developments include proteolysis-targeting chimeras (PROTACs) that induce the degradation of the WDR5 protein, offering a potent alternative to simple inhibition.[2][4]
Quantitative Data Summary
The following tables summarize quantitative data for various WDR5 inhibitors in AML and other cancer cell lines, providing a reference for designing experiments with this compound.
Table 1: Half-Maximal Growth Inhibition (GI₅₀) of WDR5 Inhibitors in Leukemia Cell Lines (6-Day Treatment)
| Cell Line | Leukemia Type | OICR-9429 GI₅₀ (µM) | MS67 (Degrader) GI₅₀ (µM) |
| MV4;11 | MLL-rearranged Acute Myeloid Leukemia (AML) | >30 | 0.008 |
| RS4;11 | MLL-rearranged Acute Lymphoblastic Leukemia (ALL) | >30 | 0.012 |
| EOL-1 | Eosinophilic Leukemia | >30 | 0.015 |
| MOLM13 | MLL-rearranged AML | >30 | 0.018 |
| KOPN8 | MLL-rearranged ALL | >30 | 0.025 |
| THP-1 | MLL-rearranged AML | >30 | 0.035 |
| HL-60 | Acute Promyelocytic Leukemia | >30 | >30 |
| K562 | Chronic Myeloid Leukemia | >30 | >30 |
Data adapted from a comparative study of WDR5 inhibitors.[3]
Table 2: Treatment Durations and Concentrations of WDR5 Inhibitors in Cellular Assays
| Inhibitor | Cell Line(s) | Assay Type | Concentration(s) | Treatment Duration | Outcome/Observation |
| OICR-9429 | Bladder Cancer Cells | Cell Viability | 70, 120, 140, 240 µM | 48 hours | Reduced cell viability |
| OICR-9429 | Bladder Cancer Cells | Apoptosis | 70, 120, 140, 240 µM | 24, 72 hours | Increased apoptosis at 72 hours |
| OICR-9429 | Bladder Cancer Cells | Cell Cycle | 70, 120, 140, 240 µM | 48 hours | G1/S phase transition regulation |
| C16 | Glioblastoma Stem Cells | H3K4me3 Levels | 5 µM | 72 hours | Reduced global H3K4me3 levels |
| WDR5 Degrader | MIA PaCa-2 Cells | WDR5 Protein Levels | 1.5 µM | 2 hours | Significant reduction in WDR5 protein levels |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Long-Term WDR5-0102 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term effects of the WDR5 inhibitor, WDR5-0102, on cancer cell lines. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. While specific long-term data for this compound is limited in publicly available literature, the information presented herein is based on studies of closely related WDR5 inhibitors and established principles of acquired drug resistance in cancer.
Introduction
WD repeat domain 5 (WDR5) is a critical scaffolding protein that plays a central role in gene regulation. It is a core component of several chromatin-modifying complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes.[1] WDR5 is essential for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription.[2] Additionally, WDR5 interacts with oncoproteins such as MYC, facilitating their recruitment to chromatin and promoting the expression of genes involved in cell proliferation and survival.[3] Due to its significant role in sustaining oncogenic signaling, WDR5 has emerged as a promising therapeutic target in various cancers.[4][5]
This compound is a small molecule inhibitor that targets the "WIN" (WDR5-interacting) site of WDR5, thereby disrupting its interaction with binding partners like MLL.[6] This disruption is intended to alter the epigenetic landscape and suppress the transcription of oncogenic genes, leading to an anti-cancer effect. Understanding the consequences of long-term this compound treatment is crucial for its development as a potential therapeutic agent, as prolonged exposure can lead to the emergence of drug resistance.
Data Presentation
The following tables summarize the in vitro efficacy of various WDR5 inhibitors in different cancer cell lines. This data provides a comparative baseline for designing and interpreting long-term studies with this compound.
Table 1: Cellular Activity of WDR5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | Assay Type | IC50 | Treatment Duration | Reference(s) |
| OICR-9429 | Colon Cancer | SW620 | Cell Viability | ~5 µM | 72 hours | [7] |
| OICR-9429 | Colon Cancer | HCT116 | Cell Viability | >10 µM | 72 hours | [7] |
| MM-102 | Glioblastoma | Patient-Derived CSCs | Cell Viability | 20-40 µM | Not Specified | [5] |
| C16 | Glioblastoma | Patient-Derived CSCs | Cell Viability | 0.4-6.6 µM | Not Specified | [5] |
| Unnamed Potent WDR5 Inhibitor | MLL-rearranged Leukemia | MV4;11 (Sensitive) | Cell Viability | 50 nM | Not Specified | [8] |
| Unnamed Potent WDR5 Inhibitor | MLL-rearranged Leukemia | MV4;11 (Resistant) | Cell Viability | >10,000 nM | Not Specified | [8] |
Table 2: Long-Term Effects of WDR5 Inhibition on Colony Formation
| Inhibitor | Cancer Type | Cell Line | Treatment Duration | Observation | Reference(s) |
| OICR-9429 | Colon Cancer | RKO, T84, SW480, SW620 | 10-14 days | Decreased number and size of colonies. | [9] |
| OICR-9429 | Triple-Negative Breast Cancer | LM2, MDA-MB-453, 4T1 | 9 days | Significantly reduced colony formation ability. | [10] |
| WDR5 shRNA | Triple-Negative Breast Cancer | LM2 | 9 days | Profound impact on in vitro clonogenic ability. | [10] |
Signaling Pathways and Mechanisms of Action
WDR5 primarily functions by scaffolding protein complexes that regulate gene transcription. Inhibition of the WDR5-WIN site by molecules like this compound is expected to have several downstream effects.
Upon long-term treatment, cancer cells can develop resistance to WDR5 inhibitors. One identified mechanism is the acquisition of mutations in the WDR5 gene itself.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, long-term exposure to escalating concentrations of the inhibitor.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: First, determine the 50% inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (20% inhibitory concentration).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (this may take several passages), double the concentration of this compound in the culture medium.
-
Monitoring and Passaging: Continuously monitor the cells for signs of recovery and proliferation. Passage the cells as needed, always maintaining the selective pressure of the this compound.
-
Iterative Increase: Repeat the dose escalation step, gradually increasing the concentration of this compound. The rate of increase should be guided by the cellular response; if significant cell death occurs, maintain the current concentration for a longer period before the next increase.
-
Establishment of Resistance: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 times the initial IC50) than what is toxic to the parental cell line.
-
Characterization: Once a resistant line is established, characterize it by determining its new IC50 for this compound and comparing it to the parental line. Further analysis can include sequencing the WDR5 gene to identify potential resistance-conferring mutations.[11]
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of selection for future experiments.
Protocol 2: Long-Term Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol is for assessing the long-term effects of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Parental and/or resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear or white flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 10 µM down to 1 nM. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Long-Term Incubation: Incubate the plate for an extended period (e.g., 5, 7, or 10 days) at 37°C in a humidified incubator with 5% CO2. For very long-term experiments, it may be necessary to replenish the medium with fresh inhibitor every 3-4 days.
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value at each time point.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 11. Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting WDR5-0102 insolubility in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the WDR5 inhibitor, WDR5-0102, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating after I add it to my cell culture medium. What is the primary cause of this?
Precipitation of this compound in aqueous solutions like cell culture media is a common challenge due to its physicochemical properties. The primary reasons for this include:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, is a hydrophobic compound. Its structure, which includes multiple aromatic rings, contributes to its limited solubility in water-based media.
-
"Salting Out" Effect: When a concentrated stock solution of this compound in an organic solvent (typically DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution as it is no longer soluble in the predominantly aqueous environment.
-
Exceeding the Solubility Limit: The final concentration of this compound you are trying to achieve in your experiment may be higher than its maximum solubility in the specific cell culture medium you are using.
-
Media Composition: Components within the culture medium, such as salts and proteins (especially in serum), can interact with this compound and reduce its solubility.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Based on manufacturer datasheets, this compound is soluble in DMSO at a concentration of 50 mg/mL, which is equivalent to 133.40 mM.[1][2][3] To ensure complete dissolution, gentle warming (up to 60°C) and sonication may be necessary.[1][2] It is crucial to use anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1][2]
Q3: How can I prevent my this compound from precipitating when preparing my working solution in culture media?
To avoid precipitation, a careful and systematic approach to preparing the working solution is essential. Here are several recommended strategies:
-
Perform Serial Dilutions in DMSO: Instead of directly diluting your high-concentration DMSO stock into the culture medium, perform intermediate dilutions in pure DMSO first.[4][5] This reduces the "solvent shock" when the compound is introduced to the aqueous environment.
-
Pre-warm the Culture Medium: Warming the culture medium to 37°C before adding the this compound solution can help improve solubility.
-
Gradual Addition and Mixing: Add the final DMSO stock solution dropwise to the pre-warmed culture medium while gently vortexing or swirling. This facilitates rapid and even dispersion of the compound.
-
Maintain a Low Final DMSO Concentration: To minimize solvent-induced cytotoxicity and solubility issues, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.1% (v/v).[4][5] Most cell lines can tolerate up to 0.5% DMSO, but it is critical to include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments.
Q4: What is the expected aqueous solubility of this compound, and how can I determine it for my specific experimental conditions?
While the exact aqueous solubility of this compound is not widely published, based on its benzamide (B126) structure and data from structurally similar WDR5 inhibitors, it is expected to have low micromolar (µM) solubility in aqueous solutions. For instance, other benzoxazepinone-based WDR5 inhibitors have reported kinetic aqueous solubilities in the range of 29 µM to 74 µM in buffered solutions containing 1% DMSO.
It is highly recommended to experimentally determine the kinetic solubility of this compound in your specific cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 | 133.40 | Warming and sonication may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended.[1][2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₉ClN₄O₃ |
| Molecular Weight | 374.82 g/mol |
| Appearance | Solid |
| Storage | Store at 4°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.748 mg of this compound.
-
Adding Solvent: Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes.
-
Sonication and Warming (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37-60°C water bath can also be applied.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][2]
Protocol 2: Kinetic Aqueous Solubility Assay for this compound in Cell Culture Medium
Objective: To determine the maximum concentration at which this compound remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Serial Dilutions: In a separate 96-well plate, prepare a serial dilution of your this compound DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 µM).
-
Dispense Medium: Add 198 µL of your pre-warmed cell culture medium to the wells of a new 96-well clear bottom plate.
-
Add Compound: Add 2 µL of each this compound concentration from the DMSO serial dilution plate to the corresponding wells containing the culture medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Also, include a vehicle control (2 µL of DMSO in 198 µL of medium).
-
Incubate: Incubate the plate at 37°C for 1-2 hours with gentle shaking.
-
Measure Precipitation: Measure the turbidity of each well using a plate reader (nephelometry) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
Determine Maximum Soluble Concentration: The highest concentration that does not show a significant increase in turbidity or absorbance compared to the vehicle control is the kinetic solubility limit under these conditions. It is advisable to use a working concentration below this determined limit for your cell-based assays.
Mandatory Visualization
Caption: WDR5-MLL1 Signaling Pathway and Inhibition by this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing WDR5-0102 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing WDR5-0102 in cancer cell line experiments. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1] WDR5 is a critical scaffolding protein that is essential for the assembly and activity of the MLL1 histone methyltransferase complex. This complex is responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[2][3][4] By binding to the "WIN" site on WDR5, this compound competitively inhibits the WDR5-MLL1 interaction, leading to a reduction in global H3K4me3 levels and the downregulation of target genes involved in cancer cell proliferation and survival.[3][5]
Q2: How do I determine the optimal concentration of this compound for my cancer cell line?
A2: The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line. A common starting point is to test a broad range of concentrations, typically from 0.1 µM to 100 µM. Cell viability can be assessed using assays such as MTT, XTT, or CellTiter-Glo after a 48 to 72-hour incubation period.[6]
Q3: What are the expected downstream effects of this compound treatment in cancer cells?
A3: Treatment with WDR5 inhibitors like this compound is expected to lead to a decrease in global H3K4 trimethylation.[4][7] This can be verified by Western blotting for H3K4me3. Consequently, the expression of WDR5-MLL1 target genes, which are often involved in cell cycle progression and self-renewal, should be downregulated.[7] Phenotypically, this can result in decreased cell proliferation, cell cycle arrest, and induction of apoptosis.[7]
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM).[2] It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability. | 1. Cell line resistance: The chosen cell line may not be sensitive to WDR5 inhibition. 2. Insufficient concentration or incubation time: The concentration of this compound may be too low, or the treatment duration too short. 3. Compound degradation: The inhibitor may have degraded due to improper storage or handling. | 1. Confirm WDR5 expression: Verify that your cell line expresses WDR5. Consider testing a different cell line known to be sensitive to WDR5 inhibition as a positive control. 2. Optimize experimental conditions: Perform a dose-response curve with a wider concentration range and extend the incubation time (e.g., up to 96 hours). 3. Use a fresh aliquot: Prepare fresh working solutions from a new stock aliquot that has been stored correctly. |
| High cell death even at low concentrations. | 1. Off-target toxicity: The inhibitor may have off-target effects at the tested concentrations. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Determine the therapeutic window: Perform a detailed dose-response analysis to identify a concentration that inhibits the target without causing excessive non-specific toxicity. 2. Check solvent concentration: Ensure the final DMSO concentration is at a non-toxic level (≤ 0.1%) and include a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Cell passage number, confluency, and seeding density can affect inhibitor sensitivity. 2. Inconsistent compound preparation: Errors in dilution or incomplete solubilization of the inhibitor. | 1. Standardize cell culture practices: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. 2. Ensure proper compound handling: Prepare fresh dilutions for each experiment from a well-mixed stock solution. Visually inspect for any precipitation. |
| Precipitation of this compound in cell culture medium. | 1. Low aqueous solubility: The inhibitor may have limited solubility in the aqueous environment of the cell culture medium. 2. "Solvent shock": Rapid dilution of a concentrated DMSO stock into the medium can cause the compound to precipitate. | 1. Prepare intermediate dilutions: Make serial dilutions in culture medium rather than a single large dilution step. 2. Gentle mixing: Mix the solution gently after adding the inhibitor to the medium. Brief warming to 37°C may aid dissolution. |
Quantitative Data
Table 1: IC50 Values of WDR5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | - | Data not publicly available |
| C16 | GBM CSCs | Glioblastoma | 0.4 - 6.6 | [4] |
| OICR-9429 | Bladder Cancer Cells | Bladder Cancer | 70 - 240 | [6] |
| MM-102 | GBM CSCs | Glioblastoma | Similar to OICR-9429 and C16 | [4] |
| Compound 11 | IMR32 | Neuroblastoma | 8.59 | [8] |
| Compound 11 | LAN5 | Neuroblastoma | 7.01 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000–5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical starting concentration range is 0.1 to 100 µM.[6] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.[6]
-
Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Western Blot for H3K4me3
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration (e.g., 1x and 2x the IC50) for 48-72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against H3K4me3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the same membrane for a loading control, such as total Histone H3 or GAPDH, to ensure equal protein loading.
Visualizations
Caption: WDR5 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of WDR5-0102
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the WDR5 inhibitor, WDR5-0102. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential issues related to the on-target and off-target effects of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the "WIN" (WDR5 interaction) site of the WD repeat domain 5 (WDR5) protein.[1] WDR5 is a crucial scaffolding protein for several protein complexes, most notably the MLL/SET1 histone methyltransferase (HMT) complexes.[2][3][4] By binding to the WIN site, this compound disrupts the interaction between WDR5 and other proteins, such as the MLL1 component of the HMT complex.[5][6] This leads to the displacement of WDR5 from chromatin, a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation, and subsequent changes in gene expression.[1][2]
Q2: What are the expected on-target cellular effects of this compound?
A2: The primary on-target effects of inhibiting WDR5 with this compound include:
-
Disruption of MLL/SET1 complexes: This leads to a reduction in histone H3 lysine 4 (H3K4) methylation, an epigenetic mark associated with active gene transcription.[2]
-
Displacement of WDR5 from chromatin: This particularly affects the expression of genes involved in protein synthesis and cell proliferation.[7]
-
Inhibition of MYC function: WDR5 is a cofactor for the MYC oncoprotein, and its inhibition can disrupt MYC-driven transcriptional programs.[8]
-
Induction of apoptosis: In many cancer cell lines, inhibition of WDR5 leads to cell cycle arrest and programmed cell death.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed for high selectivity, off-target effects are possible and should be considered when interpreting experimental results. Potential off-target effects may manifest as:
-
Cellular phenotypes inconsistent with known WDR5 function.
-
Toxicity in cell lines that do not express WDR5.
-
Alterations in signaling pathways not directly regulated by WDR5. For instance, proteomic studies of other WIN site inhibitors have suggested potential interactions with proteins involved in PI3K signaling.
Q4: How can I differentiate between on-target and off-target effects of this compound?
A4: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Dose-Response Comparison: A significant discrepancy between the effective concentration for an observed phenotype and the binding affinity (IC50) for WDR5 may suggest an off-target effect.
-
Use of a Structurally Unrelated WDR5 Inhibitor: If a different class of WDR5 inhibitor (e.g., a WBM site inhibitor) does not produce the same phenotype, the effect is likely specific to the chemical scaffold of this compound.
-
Rescue Experiment: Overexpression of WDR5 in cells treated with this compound should rescue on-target phenotypes.
-
Counter-Screening: Testing this compound in a WDR5-null cell line can help identify off-target toxicities.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with known WDR5 function.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare the EC50 with the known IC50 of this compound for WDR5 binding.
-
Orthogonal Inhibitor: Treat cells with a structurally different WDR5 inhibitor. If the phenotype is not replicated, it may be an off-target effect of this compound.
-
WDR5 Rescue: Overexpress WDR5 in the cells. If the phenotype is not reversed, it suggests the involvement of other targets.
-
-
-
Possible Cause 2: Experimental artifact.
-
Troubleshooting Steps:
-
Protocol Review: Carefully review the experimental protocol for any potential errors.
-
Control Validation: Ensure that all necessary controls (e.g., vehicle control, positive and negative controls) are included and are performing as expected.
-
Orthogonal Assay: Validate the phenotype using a different experimental method that measures a related downstream effect.
-
-
Issue 2: High levels of cytotoxicity are observed in multiple cell lines.
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Steps:
-
WDR5-null Cell Line Testing: Test this compound in a cell line that does not express WDR5. Persistent toxicity indicates off-target effects.
-
Broad Kinase and Safety Profiling: Screen this compound against a panel of known toxicity-related targets, such as a kinase panel and other common off-target liabilities (e.g., hERG, CYP enzymes).
-
-
-
Possible Cause 2: On-target toxicity dependent on cellular context.
-
Troubleshooting Steps:
-
p53 Status: Inhibition of the WDR5-MLL interaction can induce p53-dependent apoptosis. The toxicity of this compound may be dependent on the p53 status of the cell line.[5]
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to WDR5 inhibition based on their genetic background and dependencies.
-
-
Quantitative Data
Table 1: In Vitro Activity of Representative WDR5 Inhibitors
| Compound | Target Site | Binding Affinity (KD or Ki) | HMT IC50 | Cell Proliferation GI50 (MV4;11) | Reference |
| OICR-9429 | WIN | 93 ± 28 nM (KD) | - | - | [5] |
| MM-102 | WIN | 2.4 nM (IC50) | - | - | [9] |
| C16 | WIN | < 0.5 nM (Ki) | < 2.5 nM | 0.021 µM | [4] |
| Compound 2 | WIN | 1.5 nM (Ki) | 43 nM | 1.2 µM | [4] |
| Compound 19 | WBM | 18.2 µM (KD) | - | 12.34 µM (IMR32) | [5] |
Note: This table presents data for various published WDR5 inhibitors to provide a comparative context for the expected potency of this compound.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to identify the genomic binding sites of WDR5 and assess how this compound treatment affects its chromatin occupancy.
1. Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).[1]
2. Cross-linking:
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
3. Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical for each cell type.[1]
4. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.[1]
-
Incubate the chromatin overnight with a ChIP-validated anti-WDR5 antibody or an IgG control.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.[1]
5. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification and Library Preparation:
-
Purify the DNA using a standard DNA purification kit.
-
Prepare the DNA library for sequencing according to the sequencer manufacturer's instructions.
7. Sequencing and Data Analysis:
-
Sequence the libraries using a high-throughput sequencing platform.
-
Align the reads to the reference genome and perform peak calling to identify WDR5 binding sites.
-
Compare the WDR5 binding profiles between this compound-treated and vehicle-treated samples to identify differential binding events.
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol is used to identify proteins that interact with WDR5 and to determine if this compound disrupts these interactions.
1. Cell Lysis:
-
Lyse cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G magnetic beads.
-
Incubate the lysate with an anti-WDR5 antibody or an IgG control antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
3. Elution:
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
4. Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
Desalt the resulting peptides using a C18 column.
5. LC-MS/MS Analysis:
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.
-
Compare the list of proteins identified in the WDR5 IP to the IgG control to identify specific WDR5 interactors.
-
Quantitative proteomics methods (e.g., label-free quantification, SILAC) can be used to compare the WDR5 interactome in the presence and absence of this compound.
Visualizations
Caption: this compound inhibits the scaffolding function of WDR5 within the MLL/SET1 complex.
Caption: A logical workflow for troubleshooting inconsistent experimental phenotypes.
Caption: An overview of the experimental workflow for Chromatin Immunoprecipitation sequencing.
References
- 1. benchchem.com [benchchem.com]
- 2. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MM 102 | WDR5 | Tocris Bioscience [tocris.com]
WDR5-0102 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of WDR5-0102, a small molecule inhibitor of the WDR5-MLL1 interaction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C for up to two years or at 4°C for shorter periods. It is crucial to keep the compound in a tightly sealed container to protect it from light and moisture.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, high-purity Dimethyl Sulfoxide (DMSO). For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1] Always protect the stock solution from light.[1]
Q3: What is the solubility of this compound in different solvents?
This compound is highly soluble in DMSO.[1] Its solubility in aqueous buffers, such as PBS, is expected to be low. When preparing working solutions in aqueous media, it is essential to dilute the DMSO stock solution sufficiently to avoid precipitation. The final DMSO concentration in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q4: I'm observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. Several factors can contribute to this:
-
Exceeding Solubility Limit: The final concentration of this compound in your experiment may be higher than its solubility in the cell culture medium.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate.
-
Temperature and pH Fluctuations: Changes in temperature or pH can affect the compound's solubility.
-
Interaction with Media Components: this compound may interact with components in the media, such as serum proteins, leading to precipitation.
To prevent precipitation, consider the following troubleshooting steps:
-
Reduce the final concentration of this compound.
-
Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media.
-
Perform serial dilutions of the stock solution in pre-warmed media.
-
Add the stock solution dropwise to the media while gently vortexing or swirling.
-
Test the stability of this compound in your specific media over the duration of your experiment.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Up to 2 years | Protect from light and moisture |
| 4°C | Short-term | Protect from light and moisture | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light, single-use aliquots[1] |
| -20°C | Up to 1 month | Protect from light, single-use aliquots[1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 1.67 mg/mL (4.46 mM) | Warming and sonication may be required for complete dissolution.[1] |
| Aqueous Buffers (e.g., PBS) | Low | Expected to be in the µM range. |
| Cell Culture Media | Low | Final DMSO concentration should be kept low (e.g., ≤ 0.5%). |
Experimental Protocols
WDR5 Signaling Pathway and Inhibition by this compound
WDR5 is a core component of the MLL (Mixed Lineage Leukemia) complex, which is a histone methyltransferase (HMT) responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This methylation is a key epigenetic mark associated with active gene transcription. This compound is an inhibitor that targets the interface between WDR5 and MLL1, thereby suppressing the HMT activity of the complex.[1]
General Workflow for Cell-Based Assays with this compound
1. Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is to determine the effect of this compound on cell proliferation and viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000–5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control with the same final DMSO concentration.
-
Treat the cells with the this compound dilutions and incubate for 48 to 72 hours.
-
For MTT assay, add MTT reagent, incubate, and then add solubilization solution before reading absorbance at 570 nm.
-
For CellTiter-Glo® assay, add the reagent, incubate, and then measure luminescence.[2]
-
Calculate cell viability relative to the vehicle control and determine the GI50 or IC50 value.
-
2. Western Blot for H3K4me3 Levels
This protocol assesses the effect of this compound on the levels of H3K4 trimethylation, a direct downstream target of the WDR5/MLL complex.[3][4]
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Treat cells with this compound or vehicle for a sufficient duration (e.g., 72 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary anti-H3K4me3 antibody overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Normalize the H3K4me3 signal to a loading control like total Histone H3.
-
3. Co-Immunoprecipitation (Co-IP) for WDR5-MLL1 Interaction
This protocol is to verify the disruption of the WDR5-MLL1 interaction in a cellular context.[5][6][7]
-
Materials:
-
Treated and untreated cell lysates
-
Anti-WDR5 antibody or anti-MLL1 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Co-IP lysis and wash buffers
-
SDS-PAGE sample buffer
-
-
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with the primary antibody (e.g., anti-WDR5) or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the immune complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against WDR5 and MLL1. A decrease in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.
-
Troubleshooting Guide
Logical Workflow for Troubleshooting this compound Experiments
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. physiology.elte.hu [physiology.elte.hu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 7. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from WDR5-0102 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WDR5-0102 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor that targets the WDR5-MLL1 interface.[1] WD repeat-containing protein 5 (WDR5) is a scaffold protein that is a core component of several protein complexes involved in histone modification and gene regulation. A primary function of WDR5 is its role in the MLL/SET1 complexes, which are responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, a key mark for transcriptional activation.[2][3] this compound specifically targets the WDR5 interaction (WIN) site, a conserved pocket on the WDR5 protein. By binding to the WIN site, this compound competitively blocks the interaction between WDR5 and its binding partners, such as the MLL1 complex.[2] This disruption leads to the displacement of WDR5 from chromatin, reduced H3K4 methylation, and subsequent downregulation of WDR5 target gene expression.[2][4]
Q2: What are the key signaling pathways affected by this compound?
A2: The primary pathway affected by this compound is the MLL/SET complex-mediated histone H3 lysine 4 (H3K4) methylation pathway, which is crucial for active gene transcription.[2][5] Additionally, WDR5 is a critical cofactor for the MYC oncoprotein, facilitating its recruitment to chromatin.[2][6] By displacing WDR5, inhibitors like this compound can indirectly suppress MYC-driven gene expression. WDR5 has also been implicated in other cellular processes, including DNA damage repair and cell cycle progression.[2]
Q3: How should I determine the optimal concentration of this compound for my cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) in your specific cell line. A typical concentration range to test would be from 0.1 nM to 10 µM.[7] It is also recommended to include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.[7]
WDR5 Signaling Pathway
Caption: WDR5 signaling pathway and the mechanism of this compound inhibition.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with known WDR5 function.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Comparison: Perform a dose-response curve for the observed phenotype and compare it with the known binding affinity of this compound (Kd = 4 µM).[1] A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated WDR5 Inhibitor: Treat cells with a different class of WDR5 inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound.[8]
-
Rescue Experiment: Overexpress WDR5 in the cells treated with this compound. If the phenotype is not rescued, it suggests the involvement of other targets.[8]
-
-
-
Possible Cause 2: Experimental artifact.
-
Troubleshooting Steps:
-
Review Protocol and Controls: Carefully review the experimental protocol for any potential errors. Ensure that all necessary controls (e.g., vehicle control, positive and negative controls) are included and performing as expected.[8]
-
Confirm with an Orthogonal Assay: Validate the observed phenotype using a different experimental method that measures a related downstream effect of the same pathway.[8]
-
-
Issue 2: High cellular toxicity at concentrations required for WDR5 inhibition.
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Steps:
-
Counter-Screening: Test this compound in a cell line that does not express WDR5 or expresses a drug-resistant mutant. If toxicity persists, it is likely due to off-target effects.[8]
-
Broad Kinase and Safety Profiling: Screen this compound against a panel of known toxicity-related targets, such as a kinase panel and other common off-target liabilities (e.g., hERG, CYP enzymes).[8]
-
-
-
Possible Cause 2: On-target p53-dependent apoptosis.
| Parameter | Cell Line 1 (p53 wild-type) | Cell Line 2 (p53-null) |
| This compound IC50 | 5 µM | > 20 µM |
| Apoptosis (Annexin V) | Increased | No significant change |
| p21 Induction | Increased | No change |
Issue 3: No significant effect on cell viability.
-
Possible Cause 1: Cell line is resistant to WDR5 inhibition.
-
Troubleshooting Steps:
-
Screen a panel of cell lines to find a sensitive model.[2]
-
Verify WDR5 expression in your cell line.
-
-
-
Possible Cause 2: Insufficient inhibitor concentration or treatment time.
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment to optimize conditions.[2]
-
-
-
Possible Cause 3: Inactive compound.
General Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that this compound directly binds to WDR5 in a cellular context.[8][9]
-
Cell Culture and Treatment: Culture cells to 80% confluency. Treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 1 hour.[8]
-
Heating: After treatment, heat the cell suspensions at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[8]
-
Separation of Soluble Fraction: Centrifuge at high speed (e.g., 20,000 x g) to separate the precipitated proteins from the soluble fraction.
-
Western Blot Analysis: Analyze the amount of soluble WDR5 in each sample by Western blotting using a WDR5-specific antibody.[8]
-
Data Analysis: Plot the fraction of soluble WDR5 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
| Treatment | Melting Temperature (Tm) |
| Vehicle (DMSO) | 52.5 °C |
| 1 µM this compound | 55.0 °C |
| 10 µM this compound | 58.2 °C |
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL Interaction
This protocol determines if this compound disrupts the interaction between WDR5 and MLL1.[10]
-
Cell Treatment: Treat cells with the desired concentration of this compound or DMSO for 4-24 hours.[10]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer and quantify the protein concentration.[11]
-
Immunoprecipitation: Incubate 500-1000 µg of protein lysate with an anti-WDR5 antibody or an isotype control IgG overnight at 4°C.[10][11]
-
Immune Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[10][11]
-
Washing: Wash the beads extensively to remove non-specific binding.[11]
-
Elution: Elute the protein complexes from the beads.[11]
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform Western blotting with antibodies against WDR5 and MLL1. A decrease in the amount of MLL1 co-immunoprecipitated with WDR5 in the this compound treated sample indicates disruption of the interaction.
| Experimental Condition | Input (WDR5) | Input (MLL1) | IP (WDR5) | Co-IP (MLL1) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 µM this compound | 1.02 | 0.98 | 0.95 | 0.35 |
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound treatment alters the binding of WDR5 to the chromatin of target genes.[7]
-
Cross-linking and Cell Lysis: Treat cells with this compound or vehicle for the desired time. Cross-link proteins to DNA with formaldehyde. Lyse the cells to isolate nuclei.[12]
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer. Shear the chromatin to an average size of 200-600 bp using sonication.[12]
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an anti-WDR5 antibody or an IgG control.[7][12]
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.[7]
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating. Purify the DNA.[2]
-
qPCR Analysis: Perform quantitative PCR using primers for known WDR5 target gene promoters and a negative control region. Express the results as a percentage of input. A decrease in enrichment in the this compound treated sample indicates displacement of WDR5 from chromatin.[2]
| Gene Promoter | Vehicle (% Input) | This compound (% Input) |
| HOXA9 | 2.5% | 0.5% |
| RPL5 | 3.1% | 0.7% |
| Negative Control Region | 0.1% | 0.1% |
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting failed this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
How to minimize WDR5-0102 cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of WDR5-0102 and its analogs in normal cells during experiments.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal (non-cancerous) cell lines at concentrations effective against cancer cells.
-
Question: We are observing significant cell death in our normal cell lines when treating with this compound at its effective concentration for cancer cells. How can we reduce this cytotoxicity?
-
Answer: High cytotoxicity in normal cells is a common challenge in drug development. Here are several strategies to troubleshoot and minimize this effect:
-
Optimize Concentration and Exposure Time:
-
Recommendation: Perform a detailed dose-response curve and a time-course experiment on both your cancer and normal cell lines. The goal is to identify the lowest effective concentration and the shortest exposure time that induces the desired anti-cancer effect while minimizing toxicity in normal cells.
-
Rationale: The therapeutic window for WDR5 inhibitors can be narrow. Some inhibitors require sustained exposure (3-5 days) to elicit an anti-proliferative effect.[1] Shorter exposure times might reduce immediate cytotoxic effects in normal cells.
-
-
Assess On-Target vs. Off-Target Toxicity:
-
Recommendation: To determine if the cytotoxicity is due to the intended inhibition of WDR5 (on-target) or interaction with other proteins (off-target), consider the following experiments:
-
Use a Structurally Different WDR5 Inhibitor: Treat your cells with a WDR5 inhibitor from a different chemical class. If the cytotoxicity persists in normal cells, it is more likely an on-target effect.[2]
-
WDR5 Knockdown/Knockout Controls: Compare the phenotype of this compound treatment with the phenotype of WDR5 knockdown (e.g., using siRNA or shRNA) or knockout in your normal cells. If the phenotypes are similar, the toxicity is likely on-target.
-
Rescue Experiment: Overexpress WDR5 in the normal cells treated with this compound. If the cytotoxic phenotype is not rescued, it suggests the involvement of other targets.[3]
-
-
Rationale: WDR5 is an essential gene, and its depletion can have profound effects on cell transcription and viability.[1] However, off-target activities are a common source of toxicity for small molecule inhibitors.[4]
-
-
Consider the Cellular Context:
-
Recommendation: Analyze the expression levels of WDR5 and its key partners (e.g., MLL, MYC) in your normal and cancer cell lines.
-
Rationale: Some studies have shown that WDR5 and its associated WRAD complex members are more highly expressed in cancer cells compared to normal brain cells, which may contribute to a therapeutic window.[5][6] Normal cells with high WDR5 expression might be more susceptible to on-target toxicity.
-
-
Refine the Compound Structure:
-
Recommendation: If off-target effects are suspected, consider using a more selective analog of this compound. This compound was an initial hit, and subsequent optimization has led to compounds with improved selectivity. For instance, structural modifications to the P7 unit of a WDR5 inhibitor analog were shown to reduce off-target activities.[1]
-
Rationale: Medicinal chemistry efforts can improve the selectivity of a compound, thereby reducing off-target toxicity.[4]
-
-
Logical Flow for Troubleshooting Cytotoxicity
References
WDR5-0102 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues when working with the WDR5 inhibitor, WDR5-0102.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during experiments with this compound, offering practical solutions in a user-friendly question-and-answer format.
FAQs: General Handling and Storage
Q1: How should I store this compound?
A1: this compound should be stored at -20°C for short-term storage and -80°C for long-term storage. For stock solutions, it is recommended to store them at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light.
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound. When preparing working concentrations for cell-based assays, ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
FAQs: Experimental Design and Controls
Q3: I'm observing a different potency (IC50) in my cell-based assay compared to the published biochemical assay values. Why is there a discrepancy?
A3: Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: Cells can actively transport the inhibitor out through efflux pumps, reducing its effective intracellular concentration.
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its intended target.
-
Inhibitor Stability: The inhibitor may be metabolized or degraded by cellular enzymes over the course of the experiment.
Q4: What are the key experimental controls I should include when using this compound?
A4: To ensure the reliability of your results, the following controls are essential:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).
-
Positive Control: A known WDR5 inhibitor (e.g., OICR-9429) to confirm assay performance.
-
Negative Control: An inactive compound structurally similar to this compound, if available, to assess off-target effects.
-
Untreated Control: To establish a baseline for the assay.
Troubleshooting: Common Experimental Issues
Issue 1: High variability in results between replicate experiments.
-
Potential Cause: Inconsistent cell seeding density, variations in inhibitor concentration, or differences in incubation times.
-
Recommended Solution:
-
Ensure a consistent and optimized cell seeding density for all experiments.
-
Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment.
-
Use cells within a consistent and low passage number range.
-
Issue 2: this compound precipitates in the cell culture media.
-
Potential Cause: The hydrophobic nature of the compound and its low aqueous solubility.
-
Recommended Solution:
-
Pre-warm the cell culture media to 37°C before adding the inhibitor.
-
Consider using serum-free or low-serum media, as serum proteins can sometimes interact with the compound. However, be aware that this may also affect cell health and inhibitor solubility.
-
Perform a solubility test by preparing serial dilutions of your this compound stock in your specific cell culture medium and observing for precipitation under experimental conditions.[1]
-
Issue 3: High cellular toxicity is observed at concentrations required for WDR5 inhibition.
-
Potential Cause: Off-target toxicity or the p53 status of the cell line.
-
Recommended Solution:
-
Perform a dose-response experiment to determine the optimal non-toxic concentration range.
-
Test this compound in a cell line that does not express WDR5 or expresses a drug-resistant mutant to assess off-target toxicity.[2]
-
Be aware that inhibition of the WDR5-MLL interaction can induce p53-dependent apoptosis; therefore, the toxicity of this compound may be dependent on the p53 status of your cell line.[2][3]
-
Issue 4: Observed cellular phenotype is inconsistent with known WDR5 function.
-
Potential Cause: Off-target effects of this compound.
-
Recommended Solution:
-
Dose-Response Comparison: Compare the effective concentration for the observed phenotype with the binding affinity of this compound for WDR5. A significant discrepancy may suggest an off-target effect.[2]
-
Use a Structurally Unrelated WDR5 Inhibitor: Treat cells with a different class of WDR5 inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound.[2]
-
Rescue Experiment: Overexpress WDR5 in the cells treated with this compound. If the phenotype is not rescued, it suggests the involvement of other targets.[2]
-
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant WDR5 inhibitors to aid in experimental design and data comparison.
Table 1: Binding Affinity and Potency of WDR5 Inhibitors
| Compound | Target | Kd (μM) | Kdis (μM) | IC50 | Reference(s) |
| This compound | WDR5-MLL1 Interface | 4 | 7 | Not Specified | [4] |
| OICR-9429 | WDR5-MLL Interaction | 0.093 ± 0.028 | Not Specified | Not Specified | [3] |
| MM-102 | WDR5/MLL Interaction | Not Specified | Not Specified | 2.4 nM (in vitro HMT assay) | [5] |
| Compound 19 (WBM site inhibitor) | WDR5 | 18.2 | Not Specified | Not Specified | [3] |
Table 2: Cellular Activity of WDR5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line(s) | Assay Type | Concentration(s) | Treatment Duration | Outcome/Observation | Reference(s) |
| Compound 19 | IMR32 (Neuroblastoma) | Cell Viability | EC50 = 12.34 µM | 72 hours | Suppressed cell proliferation | [3] |
| Compound 19 | LAN5 (Neuroblastoma) | Cell Viability | EC50 = 14.89 µM | 72 hours | Suppressed cell proliferation | [3] |
| OICR-9429 | MV4;11 (MLL-rearranged Leukemia) | Cell Viability | Not Specified | Not Specified | Did not show strong inhibitory activity | [3] |
| MM-102 | GBM CSCs | Cell Proliferation | Dose-dependent | Not Specified | Reduction in CSC number and proliferation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of the MLL1 complex and its inhibition by this compound.
Materials:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 substrate (or nucleosomes)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
HMT assay buffer
-
Filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the MLL1 core complex and the histone H3 substrate in HMT assay buffer.
-
Add increasing concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM and incubate at 30°C for a predetermined time.
-
Terminate the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper extensively to remove unincorporated [³H]-SAM.
-
Measure the radioactivity retained on the filter paper, which corresponds to the amount of methylated histones, using a liquid scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol is for determining the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 10 µM down to 1 nM, with a DMSO vehicle control.[6]
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[6]
-
Viability Assay:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the effect of this compound on the binding of WDR5 to the chromatin of target genes.
Materials:
-
Target cell line
-
This compound
-
Glycine
-
Cell lysis and sonication buffers
-
ChIP-grade antibody against WDR5
-
Protein A/G beads
-
Wash and elution buffers
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Crosslinking: Treat cells with this compound or a vehicle control. Add formaldehyde to a final concentration of 1% and incubate to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with a ChIP-grade antibody against WDR5. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating. Purify the DNA using a spin column.
-
qPCR Analysis: Perform quantitative PCR using primers for known WDR5 target gene promoters and a negative control region. Express the results as a percentage of input.
Mandatory Visualization
WDR5 Signaling Pathways and Inhibition
Caption: WDR5 signaling pathways and the mechanism of this compound inhibition.
Experimental Workflow for Characterizing this compound
Caption: General experimental workflow for characterizing this compound.
Logical Flow for Troubleshooting this compound Experiments
Caption: A logical approach to troubleshooting failed this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Addressing inconsistent WDR5-0102 experimental outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of WDR5-0102, a small molecule inhibitor of the WDR5-MLL1 interaction. Here you will find troubleshooting advice and frequently asked questions to address common challenges and inconsistencies in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor that targets the interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1] WDR5 is a critical component of the MLL/SET1 histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for gene activation.[2] By disrupting the WDR5-MLL1 interaction, this compound is designed to suppress the histone methyltransferase activity of the MLL1 complex, leading to a reduction in H3K4 methylation and subsequent downregulation of target gene expression.[3][4]
Q2: What are the known binding affinities of this compound?
This compound has a reported dissociation constant (Kd) of 4 µM for WDR5.[1]
Q3: I am not observing the expected phenotype in my cell line after treatment with this compound. What could be the reason?
Several factors could contribute to a lack of an observable phenotype:
-
Cell Line Specificity: The dependence of your cell line on the WDR5-MLL1 axis for survival and proliferation is a critical factor. Not all cell lines are equally sensitive to WDR5 inhibition.
-
Compound Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Treatment Duration: The downstream effects of inhibiting H3K4 methylation, such as changes in gene expression and cell phenotype, may take time to manifest. Consider extending the treatment duration.
-
Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
Q4: I am observing high variability in my experimental results. How can I improve consistency?
Inconsistent results are a common challenge. To improve reproducibility, consider the following:
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and health.
-
Consistent Compound Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium.
-
Control for Solvent Effects: Use a consistent, low percentage of the solvent (e.g., DMSO) in all treatments, including a vehicle-only control.
-
Assay-Specific Optimization: Minimize variability in your downstream assays (e.g., qPCR, Western blot) by using appropriate controls and consistent data normalization methods.
Q5: Are there known off-target effects of this compound?
While this compound is designed to be an inhibitor of the WDR5-MLL1 interaction, the potential for off-target effects should always be considered, as with any small molecule inhibitor. To investigate potential off-target effects, you can:
-
Use a Structurally Unrelated WDR5 Inhibitor: If a similar phenotype is observed with a different chemical scaffold that also targets the WDR5-MLL1 interaction, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: Overexpression of WDR5 could potentially rescue the phenotype, indicating an on-target effect.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm the direct binding of this compound to WDR5 within the cell.[4]
Quantitative Data
While specific IC50 and GI50 values for this compound are not widely available in public literature, the following tables provide its known binding affinity and a comparative overview of other well-characterized WDR5 inhibitors. This data can serve as a reference for designing your experiments.
Table 1: this compound Binding Affinity
| Compound | Target | Assay | Kd (µM) | Reference |
| This compound | WDR5 | Not Specified | 4 | [1] |
Table 2: Comparative IC50 Values of Other WDR5 Inhibitors in Glioblastoma Cancer Stem Cells (CSCs)
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Treatment Duration | Reference |
| MM-102 | GBM CSCs | Cell Viability | >10 | 7 days | [5] |
| Piribedil | GBM CSCs | Cell Viability | >10 | 7 days | [5] |
| OICR-9429 | GBM CSCs | Cell Viability | >10 | 7 days | [5] |
| C16 | GBM CSCs | Cell Viability | 0.4 - 6.6 | 7 days | [2][5] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical starting concentration range could be from 0.1 µM to 100 µM. Include a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the medium and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 or GI50 value.
Protocol 2: Western Blot for H3K4 Methylation
This protocol assesses the direct downstream effect of this compound on its target.
Materials:
-
Cells treated with this compound or vehicle
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for a sufficient duration (e.g., 72 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Verify Disruption of WDR5-MLL1 Interaction
This assay confirms that this compound disrupts the interaction between WDR5 and MLL1 in a cellular context.
Materials:
-
Cells treated with this compound or vehicle
-
Non-denaturing cell lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-WDR5 or anti-MLL1)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Antibodies for Western blot (anti-WDR5 and anti-MLL1)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody (e.g., anti-WDR5) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both WDR5 and MLL1 to detect the co-precipitated protein. A decrease in the amount of MLL1 pulled down with WDR5 in the treated sample compared to the control would indicate disruption of the interaction.
Visualizations
WDR5-MLL1 Signaling Pathway and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Optimizing WDR5-0102 Treatment for ChIP-seq: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the duration of WDR5-0102 treatment for Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This compound is a small molecule inhibitor that targets the WDR5-MLL1 interface, disrupting the assembly of the MLL/SET complex and subsequently affecting histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription.[1][2][3][4] Precise timing of inhibitor treatment is critical for observing the desired biological effects without introducing confounding secondary effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor that targets the interface between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[5] WDR5 is a core component of the MLL/SET family of histone methyltransferase complexes, which are responsible for H3K4 methylation.[1][2][3][4] By binding to WDR5, this compound prevents its interaction with MLL1, thereby inhibiting the enzymatic activity of the complex and leading to a reduction in H3K4 methylation at target gene loci.[5] Some studies have also shown that WDR5 inhibitors can displace WDR5 from chromatin at specific gene promoters, such as those of ribosomal protein genes.[5][6][7]
Q2: Why is optimizing the treatment duration of this compound crucial for ChIP-seq?
A2: The duration of inhibitor treatment can significantly impact the outcome of a ChIP-seq experiment.
-
Insufficient treatment time may not allow for the complete biological effect to manifest, leading to a weak signal or no discernible change in protein binding or histone modification.
-
Excessive treatment time can lead to secondary or off-target effects, such as changes in cell cycle, apoptosis, or the activation of compensatory pathways, which can confound the interpretation of your ChIP-seq data. The goal is to capture the primary effect of this compound on its direct targets.
Q3: What is a good starting point for this compound treatment duration in a ChIP-seq experiment?
A3: Based on studies with similar WDR5 inhibitors, a treatment duration of 4 to 8 hours is a reasonable starting point. Research has shown that changes in the transcription of WDR5 target genes can be detected as early as 15 minutes after inhibitor treatment, with more substantial effects observed at 4 hours.[6] Furthermore, a 4-hour treatment has been demonstrated to be sufficient to displace WDR5 from chromatin.[7][8] However, the optimal duration is cell-line dependent and should be determined empirically.
Q4: How can I empirically determine the optimal this compound treatment duration for my specific cell line?
A4: A time-course experiment is the most effective method. This involves treating your cells with this compound for varying durations (e.g., 2, 4, 8, 16, and 24 hours) and then assessing the desired endpoint. For ChIP-seq, this could be the displacement of WDR5 from a known target gene promoter or a change in H3K4me3 levels at that locus, which can be initially assessed by ChIP-qPCR before proceeding to full-scale sequencing.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant change in WDR5 binding or H3K4me3 levels after treatment. | Insufficient treatment duration. | Perform a time-course experiment to determine the optimal treatment time for your cell line.[9] |
| Insufficient inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.[9] | |
| Cell line is resistant to this compound. | Confirm the expression of WDR5 in your cell line. Consider using a positive control cell line known to be sensitive to WDR5 inhibitors. | |
| High background in ChIP-seq data. | Excessive cross-linking. | Optimize formaldehyde (B43269) cross-linking time (typically 10 minutes for cultured cells). |
| Incomplete cell lysis or chromatin shearing. | Ensure complete cell lysis and optimize sonication to achieve chromatin fragments between 200-600 bp.[1] | |
| Non-specific antibody binding. | Use a ChIP-validated antibody and include a pre-clearing step with Protein A/G beads.[1][9] | |
| Variability between biological replicates. | Inconsistent treatment conditions. | Ensure precise timing and consistent inhibitor concentration for all replicates. |
| Differences in cell confluency or health. | Start experiments with cells at a consistent confluency (e.g., 70-80%) and ensure they are healthy.[1] |
Experimental Protocols
Protocol for Time-Course Treatment to Optimize this compound Duration for ChIP-seq
This protocol outlines a time-course experiment to determine the optimal duration of this compound treatment prior to a ChIP-seq experiment. The endpoint can be assessed by ChIP-qPCR on a known target gene before committing to a full sequencing experiment.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Reagents and buffers for ChIP (cross-linking, lysis, wash, elution)
-
ChIP-validated antibody against WDR5 or H3K4me3
-
Protein A/G magnetic beads
-
Reagents for qPCR (primers for a known WDR5 target gene and a negative control region, SYBR Green master mix)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.[1] Prepare enough plates for each time point, a vehicle control, and an untreated control.
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium at the desired final concentration.
-
Treat the cells for the following durations: 2, 4, 8, 16, and 24 hours.
-
For the vehicle control, treat cells with an equivalent volume of DMSO for the longest time point (24 hours).
-
-
Cell Harvest and Cross-linking:
-
At each time point, add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[1]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.[1]
-
Wash cells twice with ice-cold PBS, then scrape and collect the cells.
-
-
Chromatin Preparation:
-
Perform cell and nuclear lysis according to your standard ChIP protocol.
-
Sonicate the chromatin to achieve an average fragment size of 200-600 bp. Verify the fragment size on an agarose (B213101) gel.[1]
-
-
Immunoprecipitation (ChIP):
-
For each time point and control, use an equivalent amount of sheared chromatin.
-
Pre-clear the chromatin with Protein A/G beads.[1]
-
Incubate the pre-cleared chromatin with a ChIP-validated antibody against WDR5 or H3K4me3 overnight at 4°C. Include an IgG control.
-
Capture the immune complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
-
DNA Purification and qPCR Analysis:
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers for a known WDR5 target gene promoter and a negative control genomic region.
-
Analyze the qPCR data to determine the treatment duration that results in the most significant change in WDR5 occupancy or H3K4me3 levels compared to the vehicle control.
-
Visualizations
WDR5 Signaling Pathway and Point of Inhibition
Caption: Mechanism of this compound inhibition of the MLL/SET complex.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for optimizing this compound treatment duration.
Quantitative Data Summary
The following table summarizes recommended starting parameters for a this compound ChIP-seq experiment, based on literature for similar WDR5 inhibitors. Optimal values should be determined empirically for each specific experimental system.
| Parameter | Recommended Value | Notes |
| Cell Number per IP | 2 x 10^6 - 1 x 10^7 cells | Optimal cell number can vary by cell type. A titration is recommended.[1] |
| This compound Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell line. |
| This compound Treatment Duration | 4-24 hours | Start with a time-course (e.g., 4, 8, 16h) to determine the optimal duration.[1] |
| Chromatin Shearing | Sonication or enzymatic digestion | Aim for fragment sizes between 200-600 bp.[1] |
| Antibody | ChIP-validated | Use a validated antibody for WDR5 or the specific histone modification of interest.[9] |
| Sequencing Depth | 20-40 million reads per sample | For transcription factors and histone modifications, this depth provides good coverage for peak calling. |
| Biological Replicates | Minimum of two | Essential for statistical power and reproducibility.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity [scholarworks.indianapolis.iu.edu]
- 6. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: WDR5-0102 Assays
Welcome to the technical support center for WDR5-0102 based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
I. Signaling Pathways and Experimental Workflows
To provide context for the troubleshooting guides, it is essential to understand the primary signaling pathway involving WDR5 and the general workflow for assessing the activity of inhibitors like this compound.
Signaling Pathway of the WDR5-MLL Complex
WDR5 is a core component of the Mixed Lineage Leukemia (MLL) complex, which is a histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic modification is crucial for transcriptional activation. WDR5 acts as a scaffold, facilitating the assembly and activity of the MLL complex. The inhibitor this compound targets the "WDR5-interacting" (WIN) site on WDR5, preventing its interaction with MLL1 and thereby disrupting the complex's function.
General Experimental Workflow for Characterizing this compound
A typical workflow for characterizing this compound involves a series of biochemical and cellular assays to confirm its binding to WDR5, its inhibitory effect on the MLL1 complex, and its downstream cellular consequences.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and use of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the WDR5-MLL1 protein-protein interaction. It binds to the WIN (WDR5-interacting) site of WDR5, preventing the recruitment of MLL1 and disrupting the assembly of the MLL1 histone methyltransferase complex. This leads to a reduction in H3K4 methylation and subsequent downregulation of target gene expression.[1][2]
Q2: What are the key physicochemical properties of this compound to be aware of?
A2: this compound is a hydrophobic molecule with limited aqueous solubility. It is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. Care should be taken to avoid precipitation when diluting into aqueous assay buffers. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions.[3][4]
Q3: What are the expected on-target effects of this compound in cellular assays?
A3: The primary on-target effects of this compound include:
-
Disruption of the MLL1/SET1 complexes, leading to a decrease in H3K4 methylation.[1][5]
-
Displacement of WDR5 from the chromatin of target genes, such as those involved in protein synthesis.[5]
-
Inhibition of MYC function, as WDR5 is a cofactor for the MYC oncoprotein.[5]
-
Induction of apoptosis and cell cycle arrest in sensitive cancer cell lines, often in a p53-dependent manner.[5][6]
Q4: Are there known off-target effects for this compound?
A4: While this compound has been shown to be selective against some other histone methyltransferases, all small molecule inhibitors have the potential for off-target effects.[3] It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is due to the inhibition of the WDR5-MLL1 interaction. This can include using a structurally unrelated WDR5 inhibitor or performing rescue experiments with WDR5 overexpression.[5]
III. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered in biochemical and cellular assays with this compound.
Biochemical Assays: Fluorescence Polarization (FP) and AlphaLISA
Quantitative Data Summary for Biochemical Assays
| Parameter | Assay Type | This compound | Other WIN Site Inhibitors (for comparison) | Reference |
| Binding Affinity (Kd) | Fluorescence Polarization | 4 µM | MM-102: IC50 = 2.4 nM | [3][7] |
| Inhibition (IC50) | Fluorescence Polarization | ~7 µM (Kdis) | OICR-9429: Kd = 93 nM | [3][8] |
| Z' Factor | Fluorescence Polarization | > 0.5 (expected) | > 0.7 is considered robust | [6][9][10] |
| Signal Window (mP) | Fluorescence Polarization | 100-150 mP (typical) | ~150 mP | [9] |
| Inhibition (IC50) | AlphaLISA | Data not available | MM-589: Potent inhibitor | [1] |
Common Pitfalls and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal or No Activity (FP & AlphaLISA) | Inactive Compound: Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions of this compound in anhydrous DMSO. 2. Aliquot and store at -80°C, protected from light. 3. Verify compound identity and purity via mass spectrometry or HPLC. |
| Inactive Protein: WDR5 or MLL1 peptide is unfolded or degraded. | 1. Use highly purified, validated recombinant proteins. 2. Check protein integrity on an SDS-PAGE gel. 3. Optimize buffer conditions (pH, salt concentration) for protein stability. | |
| High Background Signal (FP & AlphaLISA) | Compound Autofluorescence (FP): this compound may fluoresce at the assay wavelengths. | 1. Measure the fluorescence of this compound alone at the excitation and emission wavelengths of the fluorophore. 2. If significant, subtract the background fluorescence from all wells containing the compound. |
| Light Scattering (FP): Compound precipitation at high concentrations. | 1. Visually inspect wells for precipitation. 2. Determine the solubility limit of this compound in the assay buffer. 3. Include a counterscreen for light scattering by measuring fluorescence in the absence of the tracer. | |
| Non-specific Binding (AlphaLISA): Compound or proteins stick to assay plate or beads. | 1. Use non-binding surface plates. 2. Include a detergent (e.g., 0.05% Tween-20) in the assay buffer. 3. Perform a counterscreen with only donor and acceptor beads to identify compounds that directly interfere with the AlphaLISA signal.[11] | |
| Inconsistent Results/Poor Z' Factor (FP & AlphaLISA) | Pipetting Errors: Inaccurate liquid handling, especially with small volumes. | 1. Use calibrated pipettes and proper technique. 2. Prepare master mixes for reagents to minimize well-to-well variability. 3. Use automated liquid handlers for high-throughput screening. |
| Assay Drift: Changes in temperature or reagent stability over the course of the experiment. | 1. Allow all reagents and plates to equilibrate to room temperature before starting the assay. 2. Read plates promptly after incubation. 3. Include controls on each plate to monitor for drift. | |
| DMSO Effects: High concentrations of DMSO can disrupt protein structure and interactions. | 1. Keep the final DMSO concentration consistent across all wells and ideally below 1%. 2. Include a DMSO-only control. |
Cellular Assays: Cellular Thermal Shift Assay (CETSA) and Proliferation Assays
Quantitative Data Summary for Cellular Assays
| Parameter | Assay Type | This compound | Other WIN Site Inhibitors (for comparison) | Reference |
| Target Engagement (EC50) | CETSA | Data not available | OICR-9429: EC50 is significantly higher than in vitro Kd | [6] |
| Growth Inhibition (GI50) | Cell Proliferation | Data not available | OICR-9429: Varies by cell line | [12] |
| Downstream Effect | Western Blot | Reduction in global H3K4me3 | OICR-9429 reduces H3K4me3 | [13] |
| Downstream Effect | qPCR | Decreased HOXA9 and MEIS1 expression | MM-102 inhibits HOXA9 and MEIS1 expression | [7][14][15] |
Common Pitfalls and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No or Weak Target Engagement (CETSA) | Low Cell Permeability: this compound may not efficiently enter cells. | 1. Increase incubation time or compound concentration. 2. Use a cell line with known sensitivity to WDR5 inhibitors. 3. Confirm target engagement with an orthogonal method like a NanoBRET assay.[13] |
| Rapid Compound Efflux: Cells may actively pump out this compound. | 1. Use cell lines with low expression of efflux pumps. 2. Co-incubate with known efflux pump inhibitors. | |
| High Cellular Toxicity (Proliferation Assays) | Off-target Toxicity: this compound may be toxic through mechanisms unrelated to WDR5 inhibition. | 1. Perform a dose-response comparison with the biochemical IC50. A large discrepancy may suggest off-target effects. 2. Test the compound in a WDR5-knockout or resistant cell line. 3. Use a structurally unrelated WDR5 inhibitor to see if the toxicity is recapitulated.[5] |
| Solvent Toxicity: High concentrations of DMSO are toxic to cells. | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%). 2. Include a vehicle control with the same DMSO concentration. | |
| Inconsistent Cellular Phenotype | Cell Line Variability: Different cell lines have varying dependencies on the WDR5-MLL pathway. | 1. Use a well-characterized, sensitive cell line (e.g., MV4;11 for MLL-rearranged leukemia). 2. Ensure consistent cell passage number and health. |
| Experimental Variability: Inconsistent cell seeding, treatment times, or assay conditions. | 1. Standardize all cell culture and experimental procedures. 2. Use appropriate positive and negative controls in every experiment. | |
| No Downstream Effects (Western Blot, qPCR) | Insufficient Target Engagement: Compound concentration or treatment time may be too low. | 1. Confirm target engagement using CETSA. 2. Perform a time-course and dose-response experiment to optimize treatment conditions. |
| Redundant Pathways: Cells may compensate for WDR5 inhibition through other mechanisms. | 1. Investigate the status of related pathways in your cell line. 2. Combine this compound with other inhibitors to explore synergistic effects. |
IV. Detailed Experimental Protocols
This section provides generalized, yet detailed, protocols for key assays. These should be optimized for your specific experimental conditions.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of this compound to displace a fluorescently labeled MLL1 peptide from WDR5.
-
Reagents and Materials:
-
Purified recombinant human WDR5 protein.
-
Fluorescently labeled MLL1 WIN-motif peptide (e.g., FITC-ARAEVHLRKS).
-
This compound.
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Black, low-volume 384-well assay plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations (final DMSO concentration should be ≤ 1%).
-
In the assay plate, add WDR5 protein and the fluorescently labeled MLL1 peptide to a final concentration that gives a stable and robust FP signal (typically in the low nanomolar range).
-
Add the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).[16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each this compound concentration relative to the controls (no inhibitor for 0% inhibition, and no WDR5 for 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
AlphaLISA Assay for WDR5-MLL1 Interaction
This bead-based assay measures the disruption of the WDR5-MLL1 interaction.
-
Reagents and Materials:
-
Recombinant His-tagged WDR5.
-
Biotinylated MLL1 WIN-motif peptide.
-
This compound.
-
AlphaLISA anti-His Acceptor beads.
-
Streptavidin-coated Donor beads.
-
AlphaLISA Assay Buffer.
-
White, 384-well assay plates.
-
AlphaScreen-capable plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer (final DMSO concentration ≤ 1%).
-
Add the diluted this compound or vehicle control to the wells of the assay plate.
-
Add His-WDR5 and biotinylated MLL1 peptide to the wells at optimized concentrations.
-
Incubate for 60 minutes at room temperature.
-
Add anti-His Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add Streptavidin-Donor beads and incubate for 30-60 minutes at room temperature in the dark.[17]
-
Read the plate on an AlphaScreen-capable reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of WDR5-MLL1 interaction.
-
Calculate the percentage of inhibition at each this compound concentration.
-
Plot the data and fit to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of this compound to WDR5 within cells.
-
Reagents and Materials:
-
Cultured cells of interest.
-
This compound.
-
PBS with protease inhibitors.
-
Lysis buffer.
-
Antibody against WDR5 for Western blotting.
-
-
Procedure:
-
Treat cultured cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble WDR5 in each sample by Western blotting.[5]
-
-
Data Analysis:
-
Plot the fraction of soluble WDR5 as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
V. Troubleshooting Workflow
When encountering issues with your this compound assays, a logical troubleshooting approach is crucial. The following diagram outlines a general workflow for identifying and resolving common problems.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 14. TWIST1-WDR5- Hottip Regulates Hoxa9 Chromatin to Facilitate Prostate Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HOXA9 Modulates Its Oncogenic Partner Meis1 To Influence Normal Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
WDR5-0102 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WDR5-0102, focusing on preventing its degradation and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1] WDR5 is a scaffold protein that is a core component of the MLL/SET1 histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for gene activation. By binding to the "WIN" site on WDR5, this compound competitively blocks the interaction with MLL1, thereby suppressing the methyltransferase activity of the MLL1 complex.
Q2: What is the difference between a WDR5 inhibitor like this compound and a WDR5 degrader?
This compound is an inhibitor, which means it binds to WDR5 and blocks a specific function (its interaction with MLL1). The WDR5 protein itself remains in the cell. A WDR5 degrader (often a PROTAC - Proteolysis Targeting Chimera) is a molecule designed to induce the complete removal of the WDR5 protein from the cell by hijacking the cell's natural protein disposal machinery (the ubiquitin-proteasome system). These two classes of molecules have different mechanisms of action and can produce distinct biological outcomes.
Q3: How should I store this compound to prevent degradation?
Proper storage is critical to maintain the integrity of this compound. Recommendations from suppliers should always be followed. General storage guidelines are summarized in the table below.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C or -80°C | Up to several years (refer to CoA) | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |
Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific storage recommendations.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
| Potential Cause | Solution |
| "Solvent Shock" : Rapid dilution of a concentrated DMSO stock into an aqueous medium. | Prepare an intermediate dilution of this compound in pre-warmed (37°C) cell culture medium. Add this intermediate dilution to the final culture volume. Alternatively, add the DMSO stock dropwise to the final culture medium while gently vortexing. |
| Exceeding Aqueous Solubility : The final concentration of this compound is too high for the aqueous medium. | Determine the optimal working concentration through a dose-response experiment. If a high concentration is necessary, consider using a solubilizing agent, though this may have off-target effects. |
| Interaction with Media Components : Serum proteins or other components in the medium can reduce solubility. | Test the solubility of this compound in your specific cell culture medium over the time course of your experiment. If precipitation is observed, consider using a serum-free or low-serum medium if appropriate for your cells. |
Issue 2: Inconsistent or No Biological Activity
| Potential Cause | Solution |
| Compound Degradation : Improper storage or handling has led to the chemical breakdown of this compound. | Review storage conditions. Use a fresh, unopened vial of the compound. If degradation is suspected, the integrity of the compound can be assessed by analytical methods like HPLC or LC-MS (see Experimental Protocols). |
| Incorrect Concentration : Errors in calculating dilutions or inaccurate initial weighing of the solid compound. | Carefully re-calculate all dilutions. Ensure the balance used for weighing the solid is properly calibrated. |
| Cell Line Resistance : The cell line being used may not be sensitive to WDR5 inhibition. | Use a positive control cell line known to be sensitive to WDR5 inhibitors (e.g., MLL-rearranged leukemia cell lines like MV4-11). |
| Sub-optimal Experimental Conditions : Insufficient treatment duration or inappropriate assay endpoint. | For effects on cell proliferation, longer incubation times (e.g., 48-72 hours) are typically required. For transcriptional changes, shorter time points (e.g., 4-24 hours) may be more appropriate. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize the risk of precipitation and degradation.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired high-concentration stock (e.g., 10 mM).
-
Vortex thoroughly to dissolve. If necessary, use a brief sonication in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
For cell-based assays, pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in pre-warmed medium to achieve the final desired concentration. It is recommended to keep the final DMSO concentration in the culture below 0.5% to avoid solvent toxicity.
-
Protocol 2: Assessment of this compound Integrity by HPLC
This is a general protocol to check for potential degradation of a this compound sample. Method parameters may need to be optimized for your specific instrument and column.
-
Sample Preparation:
-
Prepare a fresh solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or DMSO).
-
Prepare a solution of the suspect (stored) this compound at the same concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and run a linear gradient to a high percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Inject the fresh and stored samples.
-
Compare the chromatograms. A significant decrease in the area of the main peak for the stored sample, or the appearance of new peaks, indicates degradation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action.
Caption: Troubleshooting guide for this compound experiments.
Potential Degradation Pathways of this compound
While specific degradation studies on this compound are not publicly available, an analysis of its chemical structure suggests several potential degradation pathways based on the known reactivity of its functional groups. These are hypothetical and would require experimental verification.
-
Hydrolysis of the Amide Bond: The benzamide (B126) linkage can be susceptible to hydrolysis under strong acidic or basic conditions, breaking the molecule into a benzoic acid derivative and an aminophenylpiperazine derivative.
-
Reduction of the Nitro Group: The nitroaromatic group can be reduced to a nitroso, hydroxylamino, or amino group, particularly in the presence of reducing agents or under certain metabolic conditions in cell culture.
-
Photodecomposition: Nitroaromatic compounds can be susceptible to degradation upon exposure to UV light.[2][3] It is crucial to protect this compound solutions from light.
-
Oxidation of the Piperazine (B1678402) Ring: The piperazine ring, especially the nitrogen atoms, can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.[4][5]
Caption: Inferred potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Cell line-specific responses to WDR5-0102 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the WDR5 inhibitor, WDR5-0102. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no observable effect on cell viability. | 1. Cell line insensitivity: Not all cell lines are sensitive to WDR5 inhibition. Sensitivity can be influenced by the genetic background, such as the status of MLL, MYC, or p53.[1][2] 2. Suboptimal compound concentration or treatment duration: The effective concentration and duration can vary significantly between cell lines.[3] 3. Compound integrity: The compound may have degraded due to improper storage. | 1. Verify cell line sensitivity: Review literature for reported sensitivity of your cell line to WDR5 inhibitors.[1] Consider testing a panel of cell lines with known sensitivities as positive and negative controls. 2. Perform a dose-response and time-course experiment: Test a broad range of this compound concentrations (e.g., 0.1 µM to 50 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.[3] 3. Ensure proper compound handling: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light.[4] Prepare fresh dilutions for each experiment. |
| No reduction in global H3K4 trimethylation (H3K4me3) levels observed via Western blot. | 1. Insufficient treatment duration: Changes in histone modifications may require longer treatment times. A 72-hour treatment has been shown to reduce global H3K4me3 levels.[3] 2. Antibody issues: The primary antibody for H3K4me3 may not be specific or sensitive enough. 3. Inefficient histone extraction: The protocol used may not effectively isolate histones. | 1. Increase treatment duration: Extend the treatment period to 72 hours or longer and re-assess H3K4me3 levels.[3] 2. Validate your antibody: Use an antibody validated for Western blotting and consider testing a different antibody from a reputable supplier. Include positive controls (e.g., lysates from cells known to have high H3K4me3 levels). 3. Optimize histone extraction: Utilize a histone extraction protocol specifically designed for Western blotting. |
| Failure to confirm disruption of the WDR5-MLL1 interaction via Co-Immunoprecipitation (Co-IP). | 1. Ineffective lysis buffer: The buffer may not be suitable for preserving protein-protein interactions. 2. Insufficient inhibitor concentration: The concentration of this compound used may not be high enough to disrupt the interaction in a cellular context. 3. Antibody selection: The antibody used for immunoprecipitation may be binding to an epitope that is masked when the protein is in a complex. | 1. Use a non-denaturing lysis buffer: Employ a lysis buffer that preserves protein complexes.[5] 2. Increase inhibitor concentration for Co-IP: A higher concentration of this compound may be necessary to observe the disruption of the WDR5-MLL1 interaction. 3. Select appropriate antibodies: Use antibodies validated for Co-IP. Consider performing reciprocal Co-IPs (immunoprecipitating WDR5 and blotting for MLL1, and vice versa) to confirm the results. |
| High background or off-target effects observed. | 1. Compound promiscuity: At higher concentrations, small molecule inhibitors can exhibit off-target effects. 2. Cellular context: The observed phenotype may be a result of indirect effects downstream of WDR5 inhibition. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect to minimize off-target binding. 2. Employ orthogonal approaches: Use a structurally different WDR5 inhibitor or genetic approaches like siRNA or CRISPR-mediated knockdown of WDR5 to confirm that the observed phenotype is specifically due to WDR5 inhibition.[6] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the interaction between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[4] WDR5 is a critical component of the MLL/SET1 histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[7][8] By binding to the WIN (WDR5-interacting) site on WDR5, this compound disrupts the assembly and catalytic activity of the MLL1 complex, leading to a reduction in H3K4 methylation, a hallmark of active gene transcription.[7][9]
2. Which cell lines are sensitive to this compound?
Sensitivity to WDR5 inhibitors like this compound has been observed in a variety of cancer cell lines, particularly those with a dependency on the MLL complex or MYC signaling.[1][2] This includes:
-
Leukemias: Especially those with MLL rearrangements (MLL-r).[10]
-
Lymphomas: Diffuse large B-cell lymphomas (DLBCL) have shown sensitivity.[1]
-
Glioblastoma: Cancer stem cells in glioblastoma models are sensitive to WDR5 inhibition.[11][12]
-
Neuroblastoma: MYCN-amplified neuroblastoma cells have demonstrated sensitivity.[13]
-
Breast Cancer: Some breast cancer cell lines are sensitive to WDR5 inhibition.[7][14]
It is important to note that sensitivity is not universal, and empirical testing is recommended for your cell line of interest.[1]
3. What are the expected downstream effects of this compound treatment?
Treatment with this compound can lead to several downstream cellular effects:
-
Reduced H3K4 methylation: A primary effect is the decrease in H3K4me2 and H3K4me3 levels, particularly at the promoter regions of target genes like HOXA9.[10][15]
-
Inhibition of cell proliferation: this compound can induce cell cycle arrest and inhibit the proliferation of sensitive cancer cells.[10]
-
Induction of apoptosis: The inhibitor can trigger programmed cell death in susceptible cell lines.[10]
-
Modulation of gene expression: Inhibition of WDR5 can lead to the downregulation of genes involved in cell growth and survival that are regulated by the MLL complex or MYC.[2][7]
4. How does this compound treatment affect signaling pathways?
WDR5 inhibition can impact several key signaling pathways:
-
p53 Signaling: Disruption of ribosome biogenesis due to WDR5 inhibition can induce nucleolar stress, leading to the activation of the p53 pathway and subsequent apoptosis.[2]
-
MYC Signaling: WDR5 is a cofactor for the oncoprotein MYC, and its inhibition can disrupt MYC's ability to bind to chromatin and drive the transcription of genes involved in cell growth and proliferation.[2][16]
Quantitative Data Summary
The following tables summarize the reported efficacy of various WDR5 inhibitors across different cancer cell lines. This data can serve as a reference for designing your experiments.
Table 1: Half-maximal Inhibitory Concentration (IC50) of WDR5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM-102 | MV4-11 | MLL-rearranged Leukemia | ~5 | [10] |
| OICR-9429 | MV4-11 | MLL-rearranged Leukemia | ~1-10 | [17] |
| OICR-9429 | MOLM-13 | MLL-rearranged Leukemia | ~1-10 | [16] |
| C16 | Various GBM CSCs | Glioblastoma | 0.4 - 6.6 | [12] |
| Compound 19 | IMR32 (MYCN-amp) | Neuroblastoma | 12.34 | [13] |
| Compound 19 | LAN5 (MYCN-amp) | Neuroblastoma | 14.89 | [13] |
Table 2: Treatment Conditions for Observing Downstream Effects of WDR5 Inhibition
| Inhibitor | Cell Line | Assay | Concentration | Duration | Observed Effect | Reference |
| MM-401 | MLL-r leukemia cells | H3K4me2/me3 reduction | 20 µM | Not Specified | Reduction in H3K4me2/me3 at HOX A loci | [15] |
| C16 | GBM CSCs | H3K4me3 reduction (CUT&Tag) | Not Specified | Not Specified | Genome-wide reduction in H3K4me3 | [11] |
| OICR-9429 | Bladder Cancer Cells | Apoptosis | 70-240 µM | 72 hours | Increased apoptosis | [3] |
| OICR-9429 | Bladder Cancer Cells | Cell Cycle | 70-240 µM | 48 hours | G1/S phase transition regulation | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed 2,000–5,000 cells per well in a 96-well plate and allow them to attach for 24 hours.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A typical starting range is 0.1 µM to 50 µM. Include a vehicle control (e.g., DMSO).[3]
-
Treatment: Replace the medium with the prepared drug dilutions and incubate for 48-72 hours.[3]
-
Viability Assessment: Add MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.[3]
Protocol 2: Western Blot for H3K4me3
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for 72 hours.[3] Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Histone Extraction: Isolate histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me3 overnight at 4°C. Use an antibody against total Histone H3 as a loading control.[3]
-
Detection: Incubate with an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
Protocol 3: Co-Immunoprecipitation (Co-IP) for WDR5-MLL1 Interaction
-
Cell Treatment: Treat cells with a high concentration of this compound or vehicle control for a sufficient duration (e.g., 4-24 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein complexes.[5]
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against WDR5 or MLL1 overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against WDR5 and MLL1 to detect the co-immunoprecipitated protein.
Visualizations
Caption: this compound inhibits the MLL1 complex, leading to reduced H3K4me3 and apoptosis.
References
- 1. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Technical Support Center: Overcoming Resistance to WDR5-0102 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the WDR5 inhibitor, WDR5-0102, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] WDR5 is a critical scaffolding protein that is essential for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex. This complex is responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, an epigenetic mark associated with active gene transcription.[3][4] By binding to the "WIN" site on WDR5, this compound disrupts the WDR5-MLL1 interaction, leading to reduced H3K4 methylation and the subsequent downregulation of genes involved in cancer cell proliferation and survival.[4][5]
Q2: My cancer cell line shows high intrinsic resistance to this compound. What are the possible reasons?
A2: Intrinsic resistance to this compound can be multifactorial. Some common reasons include:
-
Low WDR5 dependence: The cancer cell line may not rely on the WDR5-MLL1 axis for its survival and proliferation. Its growth could be driven by alternative signaling pathways.
-
Pre-existing mutations in WDR5: Although rare, pre-existing mutations in the WDR5 gene could alter the drug-binding site, reducing the efficacy of this compound.
-
High expression of drug efflux pumps: Cancer cells can express ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, preventing it from reaching its target.
-
Cellular metabolism of the compound: The cell line might rapidly metabolize this compound into an inactive form.
Q3: My cancer cells initially respond to this compound but have now developed resistance. What are the likely mechanisms?
A3: Acquired resistance to WDR5 inhibitors like this compound typically arises from two primary mechanisms:
-
Target Alteration: The most documented mechanism is the acquisition of mutations in the WDR5 gene itself. A notable example is the P173L mutation, which has been shown to confer resistance by preventing the inhibitor from engaging with its target.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt to WDR5 inhibition by upregulating or activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the need for the WDR5-MLL1 axis. Key pathways implicated include the PI3K/Akt/mTOR and MAPK/ERK cascades.[6][7]
Q4: How can I experimentally confirm the mechanism of resistance in my cell line?
A4: To elucidate the resistance mechanism, a combination of experimental approaches is recommended:
-
WDR5 Sequencing: Sequence the WDR5 gene in your resistant cell lines to identify potential mutations, such as the P173L mutation.
-
Phospho-proteomic and Kinase Activity Profiling: Use techniques like mass spectrometry-based phosphoproteomics or kinase activity arrays to identify upregulated signaling pathways in resistant cells compared to sensitive parental cells.
-
Gene Expression Analysis: Perform RNA sequencing (RNA-seq) to identify differentially expressed genes in resistant cells, which can provide clues about activated bypass pathways.
-
Drug Combination Studies: Test the efficacy of this compound in combination with inhibitors of suspected bypass pathways (e.g., PI3K inhibitors, MEK inhibitors) to see if sensitivity can be restored.
Troubleshooting Guides
Problem 1: Inconsistent or No Response to this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound, like many small molecules, can be hydrophobic and may precipitate in aqueous cell culture media.[8] Visually inspect the media for any precipitate. To avoid this, prepare a high-concentration stock solution in DMSO and dilute it in pre-warmed media just before use. Avoid repeated freeze-thaw cycles of the stock solution.[8] The final DMSO concentration in the culture should typically be below 0.1% to avoid solvent toxicity.[8] |
| Incorrect Dosing | The optimal concentration of this compound is cell-line dependent. Perform a dose-response curve to determine the IC50 for your specific cell line. A starting concentration range of 10 nM to 10 µM is often recommended for initial experiments with WDR5 inhibitors.[9] |
| Sub-optimal Treatment Duration | The effects of this compound can be time-dependent. For transcriptional changes, effects may be seen as early as 4 hours.[9] For effects on cell proliferation and apoptosis, longer incubation times of 48 to 72 hours are typically required.[9][10] |
| Cell Line Resistance | If the above steps do not resolve the issue, the cell line may be intrinsically resistant. Consider screening a panel of different cancer cell lines to find a sensitive model for your studies. |
Problem 2: Development of Acquired Resistance After Initial Response
| Possible Cause | Troubleshooting Steps |
| Emergence of Resistant Clones | This is a common occurrence with targeted therapies. To investigate, you will need to establish and characterize the resistant cell line (see Experimental Protocols section). |
| Target Mutation (e.g., WDR5 P173L) | Sequence the WDR5 gene in the resistant cell population to check for mutations. A detailed protocol for mutation detection is provided below. |
| Activation of Bypass Pathways | Use phospho-proteomics, kinase assays, or RNA-seq to identify activated signaling pathways. Validate the identified pathways using specific inhibitors in combination with this compound. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
Objective: To generate cancer cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.
Materials:
-
Sensitive cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks and plates
Procedure:
-
Initial Treatment: Start by treating the parental cancer cell line with this compound at a concentration equal to its IC50 value. Culture a parallel flask of cells with the vehicle (DMSO) as a control.
-
Monitoring and Sub-culturing: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the cells start to recover and reach about 80% confluency, sub-culture them.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Selection of Resistant Population: Continue this process of dose escalation and sub-culturing for several months. The cells that survive and proliferate at significantly higher concentrations of this compound (e.g., 5-10 times the initial IC50) are considered resistant.
-
Characterization of Resistant Cells: Once a resistant population is established, perform a cell viability assay to confirm the shift in IC50 compared to the parental cell line. The resistant cells should be maintained in a medium containing a maintenance dose of this compound to retain the resistant phenotype.
Protocol 2: Detection of WDR5 P173L Mutation
Objective: To detect the presence of the P173L point mutation in the WDR5 gene in resistant cancer cells.
Materials:
-
Genomic DNA from parental and resistant cell lines
-
Primers flanking the P173L mutation site in the WDR5 gene
-
DNA polymerase for PCR
-
Sanger sequencing reagents and access to a sequencer or ddPCR machine.
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and the generated resistant cell lines using a commercially available kit.
-
PCR Amplification: Design primers to amplify the region of the WDR5 gene containing the codon for Proline 173. Perform PCR using the extracted genomic DNA as a template.
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing. Analyze the sequencing chromatograms to identify any nucleotide changes that would result in the P173L amino acid substitution.
-
Droplet Digital PCR (ddPCR) for higher sensitivity (Optional): For detecting rare mutations within a population, ddPCR is a more sensitive method.[11] Design specific probes for the wild-type and mutant alleles to quantify the percentage of mutant alleles in the resistant cell population.[11]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL1 Interaction
Objective: To determine if this compound disrupts the interaction between WDR5 and MLL1 in sensitive and resistant cells.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Co-IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20 with protease inhibitors)[12]
-
Antibody against WDR5 or MLL1 for immunoprecipitation
-
Antibodies against WDR5 and MLL1 for Western blotting
-
Protein A/G agarose (B213101) beads
Procedure:
-
Cell Treatment and Lysis: Treat both parental and resistant cells with this compound or vehicle (DMSO) for a specified time (e.g., 4-24 hours). Lyse the cells in Co-IP lysis buffer.[12]
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody (e.g., anti-WDR5) overnight at 4°C.[12]
-
Complex Pull-down: Add Protein A/G agarose beads to the lysates and incubate for 2-4 hours at 4°C to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against both WDR5 and MLL1 to detect the co-immunoprecipitated protein. A decrease in the MLL1 signal in the WDR5 immunoprecipitate from this compound-treated sensitive cells would indicate disruption of the interaction. In resistant cells with a target mutation, this disruption may be less pronounced.
Quantitative Data Summary
Table 1: IC50 Values of WDR5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| OICR-9429 | Bladder Cancer Cells | Bladder Cancer | 70 - 240 | [3] |
| C16 | GBM CSCs | Glioblastoma | 0.4 - 6.6 | [13] |
| Compound 19 | IMR32 | Neuroblastoma | 12.34 | [14] |
| Compound 19 | LAN5 | Neuroblastoma | 14.89 | [14] |
Table 2: Recommended Treatment Durations for WDR5 Inhibitor Assays
| Assay Type | Inhibitor | Concentration | Treatment Duration | Observed Outcome | Reference |
| Cell Viability | OICR-9429 | 70 - 240 µM | 48 hours | Reduced cell viability | [3] |
| Apoptosis | OICR-9429 | 70 - 240 µM | 72 hours | Increased apoptosis | [3] |
| RNA Sequencing | OICR-9429 | 20 µM | 72 hours | Transcriptional changes | [3] |
| H3K4me3 Levels | C16 | 5 µM | 72 hours | Reduced global H3K4me3 | [3] |
Signaling Pathways and Workflows
Caption: WDR5 signaling and mechanisms of resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression [frontiersin.org]
- 7. Targeting Signal Transduction Pathways to Eliminate Chemotherapeutic Drug Resistance and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. assaygenie.com [assaygenie.com]
- 13. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
WDR5-0102 Technical Support Center: Best Practices for a Key Research Tool
Welcome to the technical support center for WDR5-0102, a valuable research tool for investigating the role of the WDR5-MLL1 interaction in various biological processes, including cancer and developmental pathways. This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting tips, and detailed protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1] WDR5 is a critical component of the MLL1 complex, which is a histone methyltransferase (HMT) responsible for methylating histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for gene activation.[2][3][4] By binding to WDR5, this compound disrupts the formation of a functional MLL1 complex, thereby suppressing its HMT activity.[1]
2. What are the binding affinities of this compound?
This compound has a dissociation constant (Kd) of 4.0 µM and a displacement constant (Kdis) of 7 µM for the WDR5-MLL1 interface.[1]
3. Is this compound selective?
This compound has been shown to be selective for the WDR5-MLL1 interaction. It does not significantly inhibit the activity of other histone methyltransferases such as SETD7, G9a, EHMT1, SUV39H2, SETD8, PRMT3, and PRMT5.[1]
4. How should I store and handle this compound?
For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions can be prepared in DMSO. For in-vivo experiments, a fresh working solution should be prepared on the day of use.[1] A suggested formulation involves dissolving the compound in a vehicle of PEG300, Tween-80, and saline.[1]
5. What are the downstream effects of inhibiting the WDR5-MLL1 interaction?
Inhibition of the WDR5-MLL1 complex leads to a reduction in H3K4 trimethylation (H3K4me3) at the promoter regions of target genes. This results in the downregulation of gene expression. Key downstream targets include the HOX genes, such as HOXA9 and MEIS1, which are critical in development and are often dysregulated in leukemia.[5] Additionally, WDR5 inhibition can impact the p53 signaling pathway.
Quantitative Data on WDR5 Inhibitors
While specific IC50 values for this compound in various cancer cell lines are not widely available in the public domain, the following table provides a comparison of the biochemical and cellular potencies of other well-characterized WDR5 inhibitors. This data can serve as a useful reference for designing experiments and understanding the expected potency range for this class of compounds.
| Inhibitor | Target | Binding Affinity (Kd/Ki) | IC50 (Cell Viability) | Cell Line | Reference |
| This compound | WDR5-MLL1 | Kd: 4.0 µM | Not Reported | Not Reported | [1] |
| OICR-9429 | WDR5-MLL1 | Ki: 64 nM | >30 µM | MV4;11 (AML) | [6] |
| C16 | WDR5-MLL1 | Not Reported | 0.4 - 6.6 µM | GBM CSCs | [7][8] |
| MM-102 | WDR5-MLL1 | Not Reported | 20 - 40 µM | GBM CSCs | [7] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and treatment duration.
Signaling Pathway
The inhibition of the WDR5-MLL1 interaction by this compound disrupts a key epigenetic regulatory pathway. The following diagram illustrates the central role of the WDR5-MLL1 complex and the downstream consequences of its inhibition.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of this compound on cell proliferation and viability.
Workflow:
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined time (e.g., 72 hours).
-
Signal Detection: Add the cell viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using a suitable software.
Western Blot for H3K4me3 Levels
This protocol assesses the direct downstream effect of this compound on its epigenetic target.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Histone Extraction: Isolate histones from the cell pellets using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for H3K4me3. Use an antibody for total Histone H3 as a loading control.
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Media | - High final concentration- "Solvent shock" from rapid dilution- Interaction with media components | - Determine the optimal solubility in your specific media.- Add the DMSO stock solution to the media dropwise while vortexing.- Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies.[1] |
| Inconsistent Results in Cell-Based Assays | - Cell line variability (passage number, confluency)- Inconsistent drug concentration- Assay variability | - Use cells within a consistent passage number range.- Prepare fresh drug dilutions for each experiment.- Include appropriate positive and negative controls. |
| No Change in H3K4me3 Levels | - Insufficient treatment time or concentration- Inefficient histone extraction- Poor antibody quality | - Perform a time-course and dose-response experiment.- Ensure the histone extraction protocol is working efficiently.- Use a validated antibody for H3K4me3. |
| Observed Phenotype is Inconsistent with Known WDR5 Function | - Off-target effects | - Perform a dose-response comparison with the known binding affinity.- Use a structurally unrelated WDR5 inhibitor to confirm the phenotype.- Conduct a rescue experiment by overexpressing WDR5.[10] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
WDR5-0102 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of WDR5-0102, a potent inhibitor of the WDR5-MLL interaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The purity of this compound is typically specified as ≥95% or >98% as determined by High-Performance Liquid Chromatography (HPLC).[1] For lot-specific purity, always refer to the Certificate of Analysis (CoA) provided by the supplier.
Q2: How should I store this compound?
A2: this compound should be stored at -20°C for short-term storage and -80°C for long-term storage.[2] It is also recommended to protect the compound from light.[2][3]
Q3: What is the best solvent for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]
Q4: How can I ensure the stability of my this compound stock solution?
A4: To maintain the stability of your stock solution, it is advisable to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[2] Stock solutions stored at -80°C are typically stable for up to 6 months, while those at -20°C are stable for about one month.[2]
Troubleshooting Guide
Issue: Precipitation is observed when diluting the this compound DMSO stock solution in aqueous media.
-
Possible Cause 1: Concentration exceeds aqueous solubility. this compound, like many small molecule inhibitors, is hydrophobic and has low aqueous solubility.
-
Solution: Reduce the final concentration of this compound in your experiment. Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium.
-
-
Possible Cause 2: "Solvent shock" from rapid dilution. Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate.
-
Solution: Perform serial dilutions of the stock solution in pre-warmed (37°C) media. Add the stock solution dropwise to the media while gently swirling or vortexing to ensure rapid mixing.[4]
-
-
Possible Cause 3: Interaction with media components. Components in the cell culture media, such as salts or serum proteins, may interact with this compound and cause it to precipitate over time.[4]
-
Solution: Test the stability of this compound in your specific media over the duration of your experiment. If serum protein binding is suspected, consider using serum-free or low-serum media, though this may also affect solubility.[4]
-
-
Possible Cause 4: Temperature or pH shift. Changes in temperature or pH can affect the solubility of the compound.[4]
-
Solution: Pre-warm your cell culture media to 37°C before adding the compound. Ensure the media is properly buffered for the CO2 environment of the incubator.[4]
-
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Purity | ≥95% or >98% | HPLC | [1] |
| Molecular Weight | 783.83 g/mol (as trifluoroacetate (B77799) salt) | Calculated | [1] |
| Solubility in DMSO | ≥ 66.98 mg/mL (≥ 100 mM) | Experimental | [1] |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | Recommendation | [2] |
| Stock Solution Stability | 1 month at -20°C, 6 months at -80°C | Recommendation | [2] |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific instrumentation and columns used.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 125 x 21 mm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 5 µm, 125 x 21 mm
-
Flow Rate: 20 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 10 50 60 55 100 60 100 61 10 | 70 | 10 |
-
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the identity of this compound using LC-MS.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase LC column suitable for LC-MS
Procedure:
-
Sample Preparation: Prepare a 10 µM solution of this compound in 50% ACN/water with 0.1% formic acid.
-
LC-MS Conditions:
-
Column: C18 reverse-phase (e.g., 2.6 µm particle size, 50 mm x 2.1 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 1-2 minutes).
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: ESI positive
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Analysis: Look for the [M+H]+ ion corresponding to the molecular weight of this compound.
Stability Assessment Protocol
This protocol is a guideline for assessing the stability of this compound under various conditions, based on general principles from regulatory guidelines.[5][6]
Objective: To determine the stability of this compound under specified storage conditions over a defined period.
Materials:
-
Multiple batches of this compound
-
Calibrated stability chambers/incubators
-
Validated HPLC method for purity and degradation product analysis
Procedure:
-
Initial Analysis (T=0): Perform a complete analysis of each batch of this compound, including appearance, purity by HPLC, and identification by MS.
-
Storage Conditions:
-
Long-term: -20°C ± 2°C
-
Accelerated: 4°C ± 2°C
-
Stress (Photostability): Expose the sample to a controlled light source.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 1, 3, 6 months
-
-
Analysis at Each Time Point: At each testing interval, analyze the samples for:
-
Appearance (visual inspection)
-
Purity by HPLC
-
Presence of degradation products by HPLC
-
-
Evaluation: A "significant change" is defined as a failure to meet the initial specification for purity. If a significant change occurs during accelerated testing, the stability will be based on the long-term data.
Visualizations
References
Validation & Comparative
Validating the On-Target Effects of WDR5 Inhibition: A Comparative Guide
WD repeat-containing protein 5 (WDR5) has emerged as a significant therapeutic target, particularly in oncology, due to its crucial role as a scaffolding protein in chromatin-modifying complexes.[1][2] WDR5 is a core component of the Mixed-Lineage Leukemia (MLL) histone methyltransferase (HMT) complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription.[1][3] By interacting with proteins through its "WIN" and "WBM" sites, WDR5 plays a critical role in regulating gene expression.[4][5][6] Consequently, small molecule inhibitors targeting these interaction sites represent a promising therapeutic strategy for various cancers, including MLL-rearranged leukemias, neuroblastoma, and glioblastoma.[3][4][7]
This guide provides a comparative analysis of the on-target effects of WDR5 inhibition, with a focus on validating the activity of WDR5 inhibitors. Due to the limited public information on a specific compound named "WDR5-0102", this guide will utilize data from well-characterized WDR5 inhibitors, such as OICR-9429 and others, to provide a framework for evaluating novel inhibitors.
Quantitative Comparison of WDR5 Inhibitors
The potency and efficacy of WDR5 inhibitors are determined through various biochemical and cellular assays. The following tables summarize key quantitative data for a selection of known WDR5 inhibitors, providing a benchmark for comparison.
Table 1: Biochemical Activity of WDR5 Inhibitors
| Compound | WDR5 Binding IC50 (nM) | WDR5 Binding Affinity (Kd/Ki) (nM) | MLL1 HMT Inhibition IC50 (nM) |
| WDR5-0103 | - | 450 (Kd) | 39,000-280,000 |
| OICR-9429 | 64 | 24 (Kd) | - |
| MM-102 | 2.4 | <1 (Ki) | - |
| C6 | - | 0.1 (Kd) | ~20 |
| C16 | - | <0.02 (Kd) | 2.2 |
| MM-589 | - | <1 (Ki) | 12.7 |
Note: "-" indicates data not available from the searched sources.[2][4]
Table 2: Cellular Activity of WDR5 Inhibitors in Cancer Cell Lines
| Compound | MV4-11 Cell Viability IC50 (µM) | MOLM-13 Cell Viability IC50 (µM) | Neuroblastoma Cell Viability EC50 (µM) |
| OICR-9429 | >2.5 | - | - |
| Compound 19 (WBM inhibitor) | - | - | 12.34 (IMR32), 14.89 (LAN5) |
Note: "-" indicates data not available from the searched sources.[4][8]
Experimental Protocols for On-Target Validation
Validating that a small molecule inhibitor directly engages its intended target within a cellular context is a critical step in drug development. The following are detailed protocols for key experiments used to confirm the on-target effects of WDR5 inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[9]
Protocol:
-
Cell Culture and Treatment: Culture the target cells to approximately 80% confluency. Treat the cells with the WDR5 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 1 hour.[9]
-
Cell Lysis: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors. Lyse the cells using freeze-thaw cycles.[9]
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]
-
Protein Precipitation and Separation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant which contains the soluble proteins.[9]
-
Western Blot Analysis: Analyze the amount of soluble WDR5 in each sample by Western blotting using a WDR5-specific antibody.[9]
-
Data Analysis: Plot the fraction of soluble WDR5 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if a WDR5 inhibitor disrupts the interaction between WDR5 and its binding partners, such as components of the MLL complex (e.g., RBBP5).[3][10]
Protocol:
-
Cell Lysis: Lyse cells treated with the WDR5 inhibitor or a vehicle control with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to a known WDR5 interaction partner (e.g., RBBP5).[3]
-
Immune Complex Capture: Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture to capture the immune complexes.
-
Washes: Wash the captured complexes several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of WDR5 in the immunoprecipitated complex by Western blotting. A decrease in the amount of co-immunoprecipitated WDR5 in inhibitor-treated samples compared to the control indicates disruption of the protein-protein interaction.[3]
Fluorescence Polarization (FP) Assay
This biochemical assay is used to quantify the binding affinity of an inhibitor to WDR5 by measuring the displacement of a fluorescently labeled peptide derived from a WDR5 binding partner, such as MLL1.[2]
Protocol:
-
Materials: Recombinant His-tagged WDR5 protein, FITC-labeled MLL1 peptide (or another suitable fluorescently labeled WIN-motif peptide), and the test compounds.[2]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, 2 mM DTT).[2]
-
Reaction Setup: In a 384-well microplate, add the WDR5 protein, the fluorescently labeled peptide, and serial dilutions of the test compound.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The displacement of the fluorescent peptide by the inhibitor will result in a decrease in fluorescence polarization. The IC50 value can be determined by plotting the polarization values against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz to illustrate key aspects of WDR5 function and its inhibition.
Caption: WDR5 Signaling Pathway and Point of Inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Co-Immunoprecipitation (Co-IP) Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of WDR5 Inhibitors: WDR5-0102 vs. MM-102
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of the WD repeat domain 5 (WDR5): WDR5-0102 and MM-102. This analysis is supported by experimental data from key studies to inform target validation and drug discovery efforts.
The interaction between WDR5 and the mixed-lineage leukemia (MLL) protein is a critical dependency for the histone methyltransferase activity of the MLL1 complex. Dysregulation of this complex is a hallmark of certain cancers, particularly acute leukemias with MLL rearrangements.[1] Both this compound and MM-102 have emerged as valuable chemical tools to probe the function of the WDR5-MLL interaction and serve as starting points for the development of novel therapeutics.[2][3] This guide summarizes their binding affinities, inhibitory activities, and the experimental methodologies used for their characterization.
Quantitative Performance at a Glance
The following table summarizes the key quantitative data for this compound and MM-102, providing a direct comparison of their potency in binding to WDR5 and inhibiting the enzymatic function of the MLL1 complex.
| Parameter | This compound | MM-102 |
| WDR5 Binding Affinity (Kd) | 4 µM | < 1 nM |
| WDR5 Binding Affinity (Kdis) | 7 µM | Not Reported |
| WDR5-MLL Interaction Inhibition (IC50) | Not explicitly reported in the same format | 2.4 nM[4][5][6][7] |
| MLL1 HMT Activity Inhibition (IC50) | Suppresses MLL1 HMT activity | 0.32 µM - 0.9 µM[4][6] |
| Cellular Activity (Leukemia Cells) | Not Reported | Induces apoptosis and inhibits cell growth (IC50 = 25 µM in MV4;11 and KOPN8 cells)[6][8][9] |
Deciphering the Mechanism of Action
Both this compound and MM-102 function by competitively binding to the "WIN" (WDR5-interaction) site on the WDR5 protein.[10][11] This site is a shallow groove on the surface of WDR5 that recognizes a conserved arginine-containing motif within MLL1 and other interacting proteins.[11] By occupying this site, these inhibitors prevent the association of MLL1 with WDR5, thereby disrupting the integrity of the MLL1 core complex and inhibiting its histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity.[10] This mechanism is crucial for the survival and proliferation of cancer cells that are dependent on aberrant MLL1 activity.[8][9] The inhibition of the WDR5-MLL1 interaction leads to a reduction in H3K4 trimethylation, a key epigenetic mark associated with active gene transcription, and subsequently alters the expression of genes that promote cancer cell growth and survival.[10][12][13]
Signaling Pathway and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of WDR5 inhibitors are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the binding affinity of test compounds to the WDR5 WIN site by competing with a fluorescently labeled MLL1-derived peptide.[1]
Materials:
-
His-tagged WDR5 protein
-
Europium-labeled anti-His antibody (Donor)
-
FITC-labeled MLL1 peptide (Acceptor)
-
Test compounds (this compound, MM-102)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well assay plates
Procedure:
-
In a 384-well plate, add diluted test compounds.
-
Add a pre-mixed solution of WDR5 protein and Europium-labeled anti-His antibody to each well.
-
Add FITC-labeled MLL1 peptide to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (FITC).[1]
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50 value.[1]
In Vitro Histone Methyltransferase (HMT) Assay
This assay assesses the ability of the inhibitors to block the enzymatic activity of the MLL1 complex.
Materials:
-
Reconstituted MLL1 complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 peptide substrate
-
3H-S-adenosylmethionine (3H-SAM) as a methyl donor
-
Test compounds
-
Reaction buffer (e.g., 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol)[14]
-
P81 phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Pre-assemble the WDR5/RbBP5/ASH2L complex.
-
Add the test compound at various concentrations and incubate with the pre-assembled complex.[14]
-
Initiate the reaction by adding the MLL1 protein and 3H-SAM.[14]
-
Allow the reaction to proceed for a defined time (e.g., 30 minutes) at room temperature.[14]
-
Spot the reactions onto P81 filter paper to capture the histone peptides.
-
Wash the filter paper to remove unincorporated 3H-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
Cellular Proliferation Assay
This assay determines the effect of the inhibitors on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MLL-rearranged leukemia cell lines like MV4-11 or KOPN8)
-
Complete cell culture medium
-
Test compounds
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.[15]
-
Allow cells to attach or stabilize for 24 hours.[15]
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a period relevant to the cell doubling time (e.g., 3-7 days).[15]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the results to determine the GI50 or IC50 value.[15]
Conclusion
Both this compound and MM-102 are valuable research tools for studying the biological roles of the WDR5-MLL interaction. Based on the available data, MM-102 demonstrates significantly higher potency in direct binding to WDR5 and in cellular assays compared to this compound.[5][6][14] The development of these and other WDR5 inhibitors has provided invaluable chemical probes to dissect the biological roles of the WDR5-MLL axis and has paved the way for the structure-guided design of next-generation inhibitors with improved pharmacological properties. The choice between these inhibitors for a specific research application will depend on the required potency and the specific experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MM-102 | HMTase Inhibitor IX | WDR5/MLL Inhibitor | TargetMol [targetmol.com]
- 6. MM-102 - tcsc3086 - Taiclone [taiclone.com]
- 7. MM 102 | WDR5 | Tocris Bioscience [tocris.com]
- 8. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MM-102 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Negative Controls for the WDR5 Inhibitor WDR5-0102
For researchers, scientists, and drug development professionals investigating the role of WDR5 in various biological processes, the use of appropriate negative controls is paramount for robust and interpretable experimental outcomes. This guide provides a comparative analysis of negative control strategies for the WDR5-WIN site inhibitor, WDR5-0102, and other widely used WDR5 inhibitors.
The Critical Role of a Negative Control
In chemical biology and drug discovery, a negative control is a compound that is structurally similar to the active compound but lacks its specific biological activity. The use of a negative control is essential to differentiate the on-target effects of the inhibitor from off-target or non-specific effects of the chemical scaffold. An ideal negative control for a WDR5 inhibitor should not bind to WDR5 or inhibit its interaction with binding partners like MLL1.
Proposed Negative Control Strategy for this compound
Given that this compound is a benzamide-based inhibitor of the WDR5-MLL1 interaction, a suitable negative control would be a structurally analogous compound that has been shown to be inactive against WDR5. OICR-9429, a potent and well-characterized WDR5 inhibitor, was developed through the optimization of the this compound scaffold.[1] For OICR-9429, a corresponding inactive analog, OICR-0547 , has been developed and validated as a negative control.[2][3] OICR-0547 is structurally closely related to OICR-9429 but does not bind to WDR5.[2][3]
Therefore, for experiments utilizing this compound, OICR-0547 can be considered a suitable negative control due to the shared chemical scaffold of the parent active compounds. This approach allows researchers to attribute the observed biological effects to the specific inhibition of the WDR5-MLL1 interaction.
Comparative Analysis of WDR5 Inhibitors and Their Negative Controls
To aid in the selection of the most appropriate tools for your research, the following tables summarize the biochemical and cellular activities of this compound, its more potent analog OICR-9429, and the corresponding negative control OICR-0547. Data for other commonly used WDR5 inhibitors and their controls are also included for a broader comparison.
| Compound | Target | Biochemical Potency (Kd/Ki) | Cellular Activity (IC50/GI50) | Negative Control |
| This compound | WDR5-MLL1 | Kd = 4.0 μM[1] | Not widely reported | OICR-0547 (Proposed) |
| OICR-9429 | WDR5-MLL1 | Kd = 24 nM (Biacore), 52 nM (ITC)[3] | < 1 µM in various leukemia cell lines[3] | OICR-0547 |
| OICR-0547 | (Negative Control) | Does not bind to WDR5[2][3] | No effect on cell viability[2] | N/A |
| C16 | WDR5-WIN Site | Picomolar binding affinity[4] | Low nanomolar in GBM CSC models[4] | C6nc (for the related C6 inhibitor) |
| C6nc | (Negative Control) | Little to no activity[4] | Little to no activity[4] | N/A |
| MS40 (PROTAC) | WDR5 Degrader | Binds WDR5 and CRBN[5] | Induces WDR5 degradation[5] | MS40N1 |
| MS40N1 | (Negative Control) | Does not bind CRBN[5] | Does not induce WDR5 degradation[5] | N/A |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental logic, the following diagrams are provided.
Caption: WDR5-MLL1 pathway and inhibitor action.
Caption: Workflow for WDR5 inhibitor evaluation.
Caption: Rationale for using a negative control.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for WDR5 Binding
This assay measures the binding affinity of inhibitors to the WDR5-MLL interaction.
Reagents and Materials:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA.
-
Donor-labeled WDR5 (e.g., with Terbium cryptate).
-
Acceptor-labeled MLL peptide (e.g., with d2).
-
Test compounds (this compound, OICR-0547, etc.) serially diluted in assay buffer.
-
384-well low-volume plates.
-
TR-FRET compatible plate reader.
Procedure:
-
In a 384-well plate, add 5 µL of the serially diluted test compound.
-
Add 5 µL of the donor-labeled WDR5 solution.
-
Add 5 µL of the acceptor-labeled MLL peptide solution.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the emission ratio (665 nm / 620 nm) * 10,000.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of inhibitors on cell proliferation.
Reagents and Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM13).
-
Appropriate cell culture medium.
-
WDR5 inhibitors and negative controls.
-
96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add serial dilutions of the WDR5 inhibitors or negative controls to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours to 6 days under standard cell culture conditions (37°C, 5% CO2).
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells and calculate the GI50 values.
Chromatin Immunoprecipitation (ChIP)
This technique is used to determine if WDR5 is displaced from its target genes in cells upon inhibitor treatment.
Reagents and Materials:
-
Cells treated with WDR5 inhibitor, negative control, or vehicle.
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis buffers.
-
Sonicator.
-
Anti-WDR5 antibody and IgG control antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Primers for qPCR of target and non-target gene promoters.
-
qPCR instrument and reagents.
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate to shear the chromatin into fragments.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with anti-WDR5 antibody or IgG control overnight.
-
Add magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform qPCR using primers for known WDR5 target gene promoters and negative control regions.
-
Analyze the data to determine the relative enrichment of WDR5 at specific genomic loci.
References
- 1. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Confirming WDR5 Displacement from Chromatin by WDR5-0102: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental methods to confirm the displacement of WD repeat-containing protein 5 (WDR5) from chromatin upon treatment with the inhibitor WDR5-0102. We present a comparative analysis with other known WDR5 inhibitors, supported by experimental data and detailed protocols for key assays.
WDR5 is a critical scaffolding protein, playing a pivotal role in the assembly and function of histone methyltransferase complexes, particularly the MLL/SET1 family, which are responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation—a key epigenetic mark for active gene transcription.[1][2] The interaction between WDR5 and the MLL1 protein is mediated through a conserved "WIN" (WDR5-interaction) site on WDR5.[1][3] Small molecule inhibitors like this compound are designed to bind to this WIN site, competitively blocking the WDR5-MLL1 interaction and thereby disrupting the functional MLL complex.[1][4][5] This disruption leads to the displacement of WDR5 from chromatin, a reduction in H3K4 methylation at target gene promoters, and subsequent downregulation of gene expression.[1][6]
Mechanism of Action of WDR5 WIN Site Inhibitors
The primary mechanism of WDR5 WIN site inhibitors is the disruption of the protein-protein interaction between WDR5 and its binding partners that possess a WIN motif, such as the MLL1 enzyme.[1] This leads to the eviction of the WDR5-containing complex from chromatin, which can be experimentally verified using several techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
WDR5-0102: A Comparative Analysis of Efficacy Against Other Epigenetic Inhibitors
In the landscape of epigenetic drug discovery, inhibitors targeting specific protein-protein interactions represent a promising frontier. WDR5-0102, a small molecule antagonist of the WDR5-MLL1 interaction, has emerged as a tool to probe the function of this key epigenetic complex. This guide provides a comparative analysis of the efficacy of this compound against other WDR5 inhibitors and broader classes of epigenetic modulators, supported by available experimental data.
Quantitative Efficacy Comparison
The following tables summarize the biochemical and cellular efficacy of this compound and a selection of other epigenetic inhibitors. It is important to note that direct head-to-head studies are often limited, and experimental conditions can vary between studies.
Table 1: Comparison of WDR5 Inhibitors
| Inhibitor | Target Interaction | Biochemical Potency (Kd/IC50) | Cellular Potency (IC50) | Cancer Cell Lines Tested |
| This compound | WDR5-MLL1 | Kd = 4 µM[1] | Data not available in searched literature | Not specified in searched literature |
| OICR-9429 | WDR5-MLL1 | Kd = 24 nM (Biacore), 52 nM (ITC) | ~1 µM (disruption of WDR5-MLL1 interaction in cells) | Acute Myeloid Leukemia (AML) |
| MM-102 | WDR5-MLL1 | IC50 = 2.4 nM | 20-40 µM | Glioblastoma (GBM) CSCs[2][3] |
| C16 | WDR5 WIN site | Kd ~100 pM | 0.4-6.6 µM | GBM CSCs[3] |
| MM-589 | WDR5-MLL | IC50 = 0.90 nM (WDR5 binding); 12.7 nM (MLL HMT activity) | 0.21-0.25 µM | MOLM-13, MV4-11 (AML) |
Table 2: Comparison with Other Classes of Epigenetic Inhibitors
| Inhibitor Class | Example Inhibitor | Mechanism of Action | Cellular Potency (IC50 Range) | Cancer Cell Lines Tested |
| WDR5 Inhibitor | OICR-9429 | Disrupts WDR5-MLL1 interaction | Micromolar | AML |
| HDAC Inhibitor | Vorinostat (SAHA) | Inhibits histone deacetylases | Nanomolar to micromolar | Various solid and hematological cancers |
| DNMT Inhibitor | 5-Azacytidine | Inhibits DNA methyltransferases | Micromolar | Myelodysplastic syndromes, AML |
| BET Inhibitor | OTX015 | Inhibits bromodomain and extra-terminal domain proteins | Nanomolar to micromolar | Various solid and hematological cancers |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are protocols for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound, representing its potency in inhibiting cell proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd) of an inhibitor to its target protein.
-
Sample Preparation: Prepare a solution of the purified target protein (e.g., WDR5) in a suitable buffer. Prepare a solution of the inhibitor (e.g., this compound) in the same buffer.
-
ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change associated with binding.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these inhibitors.
References
A Head-to-Head Battle in AML Therapy: WDR5-0102 vs. BET Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic landscape for acute myeloid leukemia (AML) is continually evolving, with novel epigenetic modulators showing significant promise. Among these, inhibitors targeting the WD repeat-containing protein 5 (WDR5) and the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as key contenders. This guide provides a comprehensive, data-driven comparison of WDR5 inhibitors, with a focus on the conceptual compound WDR5-0102 and its surrogates, against the well-established class of BET inhibitors for the treatment of AML.
At a Glance: WDR5 vs. BET Inhibition in AML
| Feature | WDR5 Inhibition (e.g., OICR-9429, this compound) | BET Inhibition (e.g., JQ1, OTX015) |
| Primary Target | WD repeat-containing protein 5 (WDR5) | Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT) |
| Mechanism of Action | Disrupts the protein-protein interaction (PPI) between WDR5 and its binding partners, primarily MLL1 and c-MYC. | Competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. |
| Key Downstream Effects | Downregulation of H3K4 methylation at target gene promoters, leading to suppression of oncogenes like HOXA9 and MEIS1. | Downregulation of key oncogenes and cell cycle regulators, most notably MYC and BCL2. |
| Therapeutic Rationale in AML | Particularly effective in AML subtypes with MLL rearrangements or those dependent on the WDR5-MLL1/c-MYC axis. | Broad applicability across various AML subtypes due to the central role of MYC in leukemogenesis. |
| Emerging Strategies | Development of WDR5-targeted PROTAC degraders (e.g., MS67) shows significantly enhanced anti-leukemic activity. | PROTAC-mediated degradation of BET proteins (e.g., ARV-825) demonstrates superior potency compared to inhibition. |
Mechanism of Action: Two Distinct Epigenetic Checkpoints
WDR5 and BET proteins both play crucial roles in transcriptional regulation, but they do so through different mechanisms. This distinction is fundamental to understanding their therapeutic potential and identifying patient populations most likely to respond.
WDR5 Inhibition: WDR5 acts as a critical scaffolding protein, essential for the assembly and function of the mixed-lineage leukemia (MLL) histone methyltransferase complex. In AML, particularly in cases with MLL rearrangements, the interaction between WDR5 and the MLL fusion protein is vital for maintaining the leukemic state by promoting the expression of key oncogenes like HOXA9 and MEIS1. WDR5 inhibitors, such as OICR-9429 (a well-studied surrogate for the conceptual this compound), physically block the "WIN" site on WDR5, preventing its interaction with MLL1 and thereby inhibiting the transcription of these leukemogenic genes.[1][2]
BET Inhibition: BET proteins, most notably BRD4, act as "readers" of the epigenetic code. They recognize and bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to the promoters and enhancers of target genes. In many AML subtypes, BRD4 is enriched at the super-enhancers of critical oncogenes, including MYC. BET inhibitors like JQ1 and OTX015 competitively bind to the bromodomains of BET proteins, displacing them from chromatin and leading to a rapid downregulation of MYC and its target genes, which in turn induces cell cycle arrest and apoptosis.[3][4]
Performance Data: A Quantitative Comparison
Direct head-to-head clinical data for this compound versus BET inhibitors is not yet available. However, preclinical studies provide valuable insights into their relative potency and efficacy in various AML cell lines. The following tables summarize key quantitative data from representative studies. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution.
WDR5 Inhibitor/Degrader Performance
The development of WDR5-targeted PROTAC degraders, such as MS67, represents a significant advancement over first-generation inhibitors like OICR-9429. Degraders have shown markedly superior potency in preclinical models.[1]
| Compound | Cell Line | Leukemia Type | GI50 (µM) after 6 days |
| OICR-9429 | MV4;11 | MLL-rearranged AML | >30 |
| MOLM13 | MLL-rearranged AML | >30 | |
| THP-1 | MLL-rearranged AML | >30 | |
| HL-60 | APL | >30 | |
| MS67 (Degrader) | MV4;11 | MLL-rearranged AML | 0.008 |
| MOLM13 | MLL-rearranged AML | 0.018 | |
| THP-1 | MLL-rearranged AML | 0.035 | |
| HL-60 | APL | >30 |
Data compiled from a comparative study on WDR5 inhibitors and degraders.[1]
BET Inhibitor/Degrader Performance
Similarly, BET-PROTAC degraders like ARV-825 have demonstrated enhanced pro-apoptotic activity compared to their inhibitor counterparts, such as OTX015.[5]
| Compound | Cell Line | IC50 for Apoptosis Induction (nM) |
| OTX015 | SET2 (sAML) | 256 ± 21 |
| UKE1 (sAML) | >500 | |
| ARV-825 (Degrader) | SET2 (sAML) | 14.5 ± 0.2 |
| UKE1 (sAML) | 256 ± 12.45 |
Data compiled from a study comparing a BET inhibitor and a BET-PROTAC in secondary AML (sAML) cells.[5]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.
Materials:
-
AML cell lines (e.g., MV4;11, MOLM13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
WDR5 inhibitor/degrader or BET inhibitor/degrader
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells at a density of 5,000-10,000 cells per well in 80 µL of complete medium in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the test compounds (WDR5 or BET inhibitors/degraders) and vehicle control (DMSO) in complete medium.
-
Treatment: Add 20 µL of the compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 6 days) at 37°C in a humidified 5% CO2 incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the results to determine the GI50 or IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AML cell lines
-
Complete culture medium
-
Test compounds and vehicle control
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compounds or vehicle for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Concluding Remarks
Both WDR5 and BET inhibitors represent promising therapeutic strategies for AML, albeit with distinct mechanisms of action and likely different optimal patient populations. Preclinical data suggests that WDR5 inhibitors may be particularly effective in MLL-rearranged AML, a subtype with a historically poor prognosis. BET inhibitors, on the other hand, appear to have broader applicability due to the central role of MYC across various AML subtypes.
A significant development in both fields is the emergence of PROTAC degraders. These molecules have demonstrated substantially greater potency than their inhibitor counterparts in preclinical models, suggesting a potential for improved clinical efficacy. As research progresses, head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these two exciting classes of epigenetic drugs in the treatment of AML. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing these novel therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to WDR5-0102 and EZH2 Inhibitors in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
The epigenetic landscape of cancer offers a fertile ground for therapeutic intervention. Among the key players are WD repeat-containing protein 5 (WDR5) and Enhancer of zeste homolog 2 (EZH2), two proteins that play critical but distinct roles in gene regulation. This guide provides a comprehensive comparison of a WDR5 inhibitor, WDR5-0102, and the class of EZH2 inhibitors, focusing on their mechanisms of action, preclinical and clinical efficacy in solid tumors, and the experimental methodologies used for their evaluation.
At a Glance: this compound vs. EZH2 Inhibitors
| Feature | This compound | EZH2 Inhibitors |
| Primary Target | WD repeat-containing protein 5 (WDR5) | Enhancer of zeste homolog 2 (EZH2) |
| Core Complex | Component of the WRAD and other complexes (e.g., MLL/SET1) | Catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) |
| Primary Mechanism | Disrupts protein-protein interactions (e.g., WDR5-MLL1) | Inhibits histone methyltransferase activity |
| Histone Mark | Affects Histone H3 Lysine (B10760008) 4 (H3K4) methylation | Affects Histone H3 Lysine 27 (H3K27) methylation |
| Effect on Transcription | Primarily prevents transcriptional activation of oncogenes | Primarily leads to reactivation of tumor suppressor genes |
| Therapeutic Rationale | Target cancers dependent on WDR5-mediated oncogenic transcription | Target cancers with EZH2 overexpression or gain-of-function mutations |
Mechanism of Action and Signaling Pathways
WDR5 and EZH2 are both crucial epigenetic regulators, but they exert their influence on gene expression through opposing mechanisms.
WDR5: A Scaffold for Transcriptional Activation
WDR5 acts as a critical scaffolding protein, facilitating the assembly and activity of multiple protein complexes, most notably the WRAD complex, which is a core component of the MLL/SET1 histone methyltransferase complexes. These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. By serving as a bridge between chromatin and these enzymatic complexes, WDR5 plays a pivotal role in the expression of a multitude of genes, including many that are implicated in cancer development and progression.
This compound is a small molecule inhibitor that targets the interface between WDR5 and the MLL1 protein, with a dissociation constant (Kd) of 4 µM[1]. By disrupting this interaction, this compound prevents the proper function of the MLL1 complex, leading to a decrease in H3K4 methylation at the promoters of target oncogenes and their subsequent transcriptional downregulation.
EZH2: A Catalyst for Transcriptional Repression
In contrast to WDR5, EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). The primary function of EZH2 is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin. By depositing this repressive mark, EZH2 plays a crucial role in silencing gene expression, including that of numerous tumor suppressor genes. In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and contributing to tumorigenesis.
EZH2 inhibitors are small molecules that competitively bind to the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to H3K27. This leads to a global reduction in H3K27me3 levels, the reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth and survival.
Preclinical and Clinical Data in Solid Tumors
The following tables summarize the available preclinical and clinical data for WDR5 and EZH2 inhibitors in various solid tumors.
WDR5 Inhibitors: Preclinical Data
| Inhibitor | Cancer Type | Model | Key Findings | Reference |
| This compound | - | Biochemical Assay | Inhibits WDR5-MLL1 interaction with a Kd of 4 µM. | [1] |
| OICR-9429 | Bladder Cancer | In vitro, in vivo (xenograft) | Suppressed tumor growth and enhanced sensitivity to cisplatin. IC50 values of 67.74 µM (T24 cells) and 70.41 µM (UM-UC-3 cells). | [2] |
| Colon Cancer | In vitro | Decreased colony growth in multiple colon cancer cell lines. | [3] | |
| Breast Cancer | In vitro | More potent growth inhibition with a WDR5 degrader (MS67) compared to OICR-9429. | [4] | |
| MM-102 | Glioblastoma | In vitro (organoids) | Reduced proliferation in the SOX2-enriched cancer stem cell niche. | [5] |
EZH2 Inhibitors: Preclinical and Clinical Data
| Inhibitor | Cancer Type(s) | Model/Phase | Key Findings | Reference |
| Tazemetostat | Epithelioid Sarcoma, Follicular Lymphoma | Phase II / Approved | Objective response rate of 15% in epithelioid sarcoma. Approved for certain types of follicular lymphoma and epithelioid sarcoma. | [6][7] |
| Head and Neck Squamous Cell Carcinoma | Phase I | Well-tolerated in combination with pembrolizumab. | [5] | |
| Mantle Cell Lymphoma | Preclinical | Showed anti-tumor activity in cell lines with BTK inhibitor resistance. | [8] | |
| GSK2816126 | Various Solid Tumors & Lymphoma | Phase I | Established a maximum tolerated dose of 2,400 mg. Showed modest anti-cancer activity. | [9][10] |
| Melanoma | Preclinical (xenograft) | Showed tumor regression in mouse models. | [11] | |
| CPI-1205 | B-cell Lymphomas, Solid Tumors | Phase I/II | Well-tolerated with evidence of antitumor activity. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of these inhibitors. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the inhibitor (e.g., this compound or an EZH2 inhibitor) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Histone Modifications
This technique is used to detect changes in specific histone methylation marks following inhibitor treatment.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 15% SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the specific histone modification (e.g., H3K4me3 or H3K27me3) and a loading control (e.g., total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of a specific protein (e.g., WDR5 or a component of the PRC2 complex) at a particular genomic location.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-WDR5 or anti-EZH2) or a control IgG overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
This compound and EZH2 inhibitors represent two distinct and promising strategies for targeting the epigenetic vulnerabilities of solid tumors. WDR5 inhibitors, by disrupting the machinery of transcriptional activation, offer a novel approach to silencing oncogenic programs. EZH2 inhibitors, on the other hand, work by reversing the repressive epigenetic marks that silence tumor suppressor genes.
The choice between these two classes of inhibitors will likely depend on the specific molecular characteristics of the tumor. Cancers driven by the overexpression or mutation of EZH2 are clear candidates for EZH2 inhibitor therapy. Conversely, tumors that are dependent on the transcriptional programs regulated by WDR5-containing complexes may be more susceptible to WDR5 inhibitors. Further preclinical studies involving head-to-head comparisons in relevant solid tumor models are warranted to fully elucidate the relative efficacy and potential for combination therapies with these two important classes of epigenetic drugs. The detailed experimental protocols provided in this guide will aid researchers in the robust evaluation of these and other novel epigenetic modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Tazemetostat for tumors harboring SMARCB1/SMARCA4 or EZH2 alterations: results from NCI-COG pediatric MATCH APEC1621C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Validating WDR5-0102 Efficacy with siRNA-Mediated Gene Silencing
A Comprehensive Guide for Researchers in Oncology and Drug Development
In the landscape of epigenetic drug discovery, WD repeat-containing protein 5 (WDR5) has emerged as a compelling therapeutic target. As a core component of the Mixed Lineage Leukemia (MLL) and Set1 histone methyltransferase complexes, WDR5 is crucial for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key mark for transcriptional activation. Its overexpression and aberrant activity are implicated in various cancers, driving oncogenic gene expression programs. WDR5-0102 is a small molecule inhibitor designed to disrupt the critical interaction between WDR5 and MLL, thereby inhibiting H3K4 methylation and suppressing tumor growth.
Genetic methods, such as small interfering RNA (siRNA)-mediated gene knockdown, provide a gold-standard approach for target validation. This guide offers an objective comparison of the pharmacological inhibition of WDR5 by this compound and its genetic knockdown by siRNA, supported by experimental data and detailed protocols to aid researchers in interpreting and designing their studies.
Quantitative Data Summary: this compound vs. WDR5 siRNA
The following tables summarize the comparative effects of this compound (and comparable WIN site inhibitors) and WDR5 siRNA on key cancer cell phenotypes.
Table 1: Effects on Cell Viability and Proliferation
| Parameter | This compound & Analogs (WIN Site Inhibitors) | WDR5 siRNA | Cell Line(s) |
| Effect on Cell Viability | Dose-dependent reduction in cell viability. IC50 values for the WDR5 inhibitor C16 were determined in glioblastoma stem cells (GSCs)[1]. Another inhibitor, OICR-9429, also reduced viability in bladder cancer cells[2]. | Significant reduction in cell viability and colony formation in bladder cancer cells[2]. | Glioblastoma Stem Cells, Bladder Cancer Cells (UM-UC-3, T24) |
| IC50 Values | C16: ~2-8 µM in various GSC lines[1]. OICR-9429: IC50 values were determined for cisplatin (B142131) sensitivity, showing a decrease upon WDR5 inhibition[2]. | WDR5 siRNA transfection led to a lower IC50 for cisplatin in bladder cancer cells, indicating increased chemosensitivity[2][3]. | Glioblastoma Stem Cells, Bladder Cancer Cells (UM-UC-3, T24) |
| Effect on Proliferation | Inhibition of proliferation in neuroblastoma and glioblastoma cells[4][5]. | Significant reduction in the proliferation of neuroblastoma and bladder cancer cells[2][5]. | Neuroblastoma Cells, Glioblastoma Cells, Bladder Cancer Cells |
Table 2: Impact on Apoptosis and Gene Expression
| Parameter | This compound & Analogs (WIN Site Inhibitors) | WDR5 siRNA | Cell Line(s) |
| Induction of Apoptosis | WDR5 inhibition can induce apoptosis in cancer cells[6]. | WDR5 knockdown induces apoptosis and significantly increases the percentage of apoptotic cells, especially in combination with chemotherapy[2][3]. | Bladder Cancer Cells (UM-UC3, T24), Leukemia Cells (MV4:11) |
| Effect on H3K4me3 Levels | Treatment with the WDR5 inhibitor C16 for 72 hours leads to a global reduction in H3K4me3 levels[7]. | WDR5 knockdown results in decreased H3K4me3 levels at the promoter regions of target genes[2]. | Glioblastoma Stem Cells, Bladder Cancer Cells |
| Downregulation of Target Genes | Downregulates the expression of genes involved in cancer stem cell-relevant oncogenic pathways[4]. | Leads to the downregulation of WDR5-regulated genes, including those involved in cell cycle progression like cyclin B1, cyclin E1, and cyclin E2[2]. | Glioblastoma Stem Cells, Bladder Cancer Cells |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: WDR5 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing this compound and siRNA.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound and WDR5 siRNA on cancer cell viability.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., UM-UC-3, T24) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat cells with increasing concentrations of this compound (or a comparable WIN site inhibitor) for 48-72 hours. Include a DMSO-treated control group.
-
WDR5 siRNA: Transfect cells with WDR5-specific siRNA or a scrambled control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group. Determine IC50 values using non-linear regression analysis.
-
Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis following WDR5 inhibition or knockdown.
-
Methodology:
-
Cell Treatment: Treat or transfect cells with this compound, WDR5 siRNA, or their respective controls as described above for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
-
Western Blot for Protein Expression
-
Objective: To confirm WDR5 protein knockdown and assess the levels of downstream targets like H3K4me3.
-
Methodology:
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against WDR5, H3K4me3, and a loading control (e.g., GAPDH or Histone H3) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
-
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression
-
Objective: To measure the mRNA levels of WDR5 and its target genes.
-
Methodology:
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for WDR5 and target genes, along with a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown with siRNA serve as powerful and complementary tools to validate the role of WDR5 in cancer. The data consistently demonstrate that disruption of WDR5 function, either through blocking its interaction with MLL or by reducing its protein levels, leads to decreased cancer cell proliferation, induction of apoptosis, and downregulation of oncogenic gene expression.
While siRNA provides a highly specific method for target validation, small molecule inhibitors like this compound offer the advantage of temporal control and are more directly translatable to a therapeutic context. It is important to note that WIN site inhibitors may not abrogate all functions of WDR5, whereas siRNA-mediated depletion leads to a more complete loss of the protein. Therefore, a comprehensive approach utilizing both methodologies, as outlined in this guide, is recommended for a thorough validation of WDR5 as a therapeutic target and for elucidating the full spectrum of its biological functions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Upregulated WDR5 promotes proliferation, self-renewal and chemoresistance in bladder cancer via mediating H3K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Decoding WDR5-0102 Selectivity: A Structural and Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecule inhibitors and their protein targets is paramount for advancing therapeutic design. This guide provides a detailed comparison of WDR5-0102 with other notable WDR5 inhibitors, focusing on the structural basis of its selectivity. We present supporting experimental data, detailed protocols, and visual diagrams to elucidate the key molecular interactions.
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and function of numerous chromatin-modifying complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferase complexes.[1] Its central role in regulating gene expression has positioned it as a significant therapeutic target, particularly in oncology.[1][2] Small molecule inhibitors targeting the WDR5-interacting (WIN) site, a shallow groove on the protein surface, disrupt essential protein-protein interactions, thereby modulating downstream cellular processes.[1][3]
This compound is a benzamide (B126) scaffold-based inhibitor of the WDR5-MLL1 interaction.[4] While it exhibits a moderate binding affinity, its chemical structure has served as a foundational model for the development of more potent inhibitors like OICR-9429.[4] Understanding the structural determinants of this compound's interaction with WDR5 is crucial for appreciating the structure-activity relationships that govern the potency and selectivity of this class of inhibitors.
Quantitative Comparison of WDR5 Inhibitor Affinities
The binding affinity of small molecule inhibitors to WDR5 is a key indicator of their potency. The following table summarizes the binding affinities of this compound and a selection of other well-characterized WDR5 inhibitors that target the WIN site.
| Inhibitor | Binding Affinity (Kd/Ki/IC50) | Assay Method |
| This compound | Kd: 4.0 μM[4][5] | Not Specified |
| WDR5-0103 | Kd: 450 nM[1][4][6] | Not Specified |
| OICR-9429 | Kd: 24 nM[1], 52 nM[1], 93 nM[6] | Surface Plasmon Resonance (SPR)[1], Isothermal Titration Calorimetry (ITC)[1] |
| MM-102 | IC50: 2.4 nM[3] | Not Specified |
| MM-401 | Ki: < 1 nM, IC50: 0.9 nM[1] | Not Specified |
| MM-589 | IC50: 0.90 nM[1] | Not Specified |
| C6 | Kd: ~100 pM[1] | Not Specified |
| C16 | Kd: Picomolar range[1] | Time-Resolved Fluorescence Energy Transfer (TR-FRET)[1] |
The Structural Basis of this compound Interaction and Selectivity
The selectivity of this compound and its analogs is dictated by specific interactions within this pocket. The central phenyl ring of the inhibitor engages in hydrophobic interactions, while the amide group can form hydrogen bonds with the protein backbone. The potency of this series of inhibitors is significantly influenced by the nature of the substituents on the benzamide core, which can be optimized to enhance interactions with specific sub-pockets of the WIN site. The difference in affinity between this compound and the more potent WDR5-0103 and OICR-9429 lies in modifications that allow for more extensive and favorable contacts with the WDR5 protein surface. For instance, OICR-9429 was developed through optimization of the initial this compound hit.[4]
WDR5 Signaling Pathways and Experimental Workflows
To contextualize the action of WDR5 inhibitors, it is essential to understand the signaling pathways in which WDR5 participates.
Caption: WDR5-MLL1 signaling pathway and point of inhibition.
The diagram above illustrates the central role of WDR5 in the MLL1 complex and how inhibitors like this compound disrupt its function. The interaction between the WIN site on WDR5 and the MLL1 protein is critical for the complex's histone methyltransferase activity, which leads to the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[1][7] By blocking this interaction, WDR5 inhibitors prevent H3K4 methylation and subsequent gene activation.
Caption: A typical drug discovery workflow for WDR5 inhibitors.
This workflow highlights the key stages in the development and characterization of WDR5 inhibitors, starting from initial screening to in vivo testing.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. Below are detailed methodologies for key experiments used to characterize WDR5 inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Materials:
-
Purified WDR5 protein
-
WDR5 inhibitor (e.g., this compound)
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
-
Procedure:
-
Thoroughly dialyze the purified WDR5 protein against the ITC buffer.
-
Dissolve the inhibitor in the final dialysis buffer to the desired concentration.
-
Load the WDR5 protein into the sample cell of the calorimeter and the inhibitor into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
-
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified WDR5 protein
-
WDR5 inhibitor
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the purified WDR5 protein onto the surface of the sensor chip.
-
Prepare a series of dilutions of the WDR5 inhibitor in the running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay for measuring binding interactions in solution. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
-
Materials:
-
Tagged WDR5 protein (e.g., His-tagged)
-
Fluorescently labeled ligand that binds the WIN site (e.g., a fluorescently labeled MLL peptide)
-
TR-FRET donor (e.g., Europium-labeled anti-His antibody)
-
TR-FRET acceptor (e.g., Streptavidin-Allophycocyanin)
-
WDR5 inhibitor
-
Assay buffer
-
-
Procedure:
-
Add the tagged WDR5 protein, fluorescently labeled ligand, and TR-FRET donor and acceptor to the wells of a microplate.
-
Add varying concentrations of the WDR5 inhibitor.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
The inhibitor will compete with the fluorescent ligand for binding to WDR5, leading to a decrease in the FRET signal.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
-
Conclusion
This compound, while a modest inhibitor in its own right, has been instrumental in the structure-based design of highly potent and selective WDR5 inhibitors. Its benzamide scaffold provides a key chemical framework for engaging the WIN site of WDR5. By comparing its binding affinity with that of its more potent derivatives and other classes of inhibitors, a clear structure-activity relationship emerges, highlighting the importance of optimizing interactions with the specific sub-pockets of the WIN site. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers dedicated to the development of next-generation epigenetic modulators targeting the WDR5 protein.
References
- 1. benchchem.com [benchchem.com]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Guide to WDR5-0102 and Alternative Strategies
The emergence of acquired resistance to targeted cancer therapies is a significant clinical challenge. This guide provides a comprehensive comparison of the performance of the WDR5 inhibitor, WDR5-0102, in the context of acquired resistance, and evaluates alternative therapeutic strategies. We present supporting experimental data and detailed protocols to aid researchers in the development of next-generation therapies targeting WDR5.
Acquired Resistance to this compound: The Role of the WDR5 P173L Mutation
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein, essential for the assembly and activity of multiple protein complexes, including the mixed-lineage leukemia (MLL) histone methyltransferase complex. The interaction between WDR5 and MLL1 is crucial for maintaining the leukemic state in certain cancers, making it a prime therapeutic target. This compound is a small molecule inhibitor that targets the WDR5-MLL1 interface. However, its long-term efficacy can be limited by the development of acquired resistance.
The primary mechanism of acquired resistance to WDR5 inhibitors that target the WDR5-interaction (WIN) site is the emergence of mutations in the WDR5 protein itself. Specifically, a point mutation, P173L (Proline to Leucine at position 173), has been identified in resistant cancer cell lines. This mutation occurs within the WIN site, the binding pocket for inhibitors like this compound, and sterically hinders the binding of the inhibitor, thereby rendering it ineffective.
Comparative Performance of WDR5-Targeted Therapies
Performance of WIN-Site Inhibitors in Sensitive Cell Lines
The following table summarizes the biochemical and cellular activities of this compound and other notable WIN-site inhibitors against cancer cell lines with wild-type WDR5.
| Inhibitor | Target | Assay Type | Value | Cell Line(s) | Reference |
| This compound | WDR5-MLL1 Interface | Dissociation Constant (Kd) | 4 µM | - | [1] |
| OICR-9429 | WDR5-MLL Interaction | Dissociation Constant (Kd) | 24 nM | - | [2] |
| Cell Viability (GI50) | >30 µM | MV4;11, MOLM13 | [3] | ||
| C6 | WDR5 WIN Site | Dissociation Constant (Kd) | ~100 pM | - | [4] |
| Cell Viability (GI50) | 2 µM | MV4;11 | [5] | ||
| C16 | WDR5 WIN Site | Dissociation Constant (Kd) | Picomolar range | - | [4] |
| Cell Viability (IC50) | 0.4 - 6.6 µM | Glioblastoma CSCs | [6] | ||
| MM-102 | WDR5-MLL Interaction | Inhibition Constant (Ki) | <1 nM | - | [4] |
| Cell Viability | - | MLL-rearranged leukemia | [3] |
Note: The lack of extensive cellular potency data for this compound in publicly available sources limits a direct comparison with other well-characterized inhibitors in resistant models.
Alternative Strategy: Proteolysis-Targeting Chimeras (PROTACs)
A promising strategy to overcome resistance mediated by target protein mutations is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its activity. A WDR5-targeted PROTAC, such as MS67, consists of a ligand that binds to WDR5, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the WDR5 protein, effectively removing it from the cell. This mechanism is less susceptible to resistance arising from point mutations in the inhibitor binding site.
The following table compares the growth inhibition of the WDR5 WIN-site inhibitor OICR-9429 and the WDR5 degrader MS67 in various human leukemia cell lines.
| Cell Line | Leukemia Type | OICR-9429 GI50 (µM) | MS67 GI50 (µM) | Reference |
| MV4;11 | MLL-rearranged AML | >30 | 0.008 | [3] |
| RS4;11 | MLL-rearranged ALL | >30 | 0.012 | [3] |
| MOLM13 | MLL-rearranged AML | >30 | 0.018 | [3] |
| KOPN8 | MLL-rearranged ALL | >30 | 0.025 | [3] |
| THP-1 | MLL-rearranged AML | >30 | 0.035 | [3] |
| EOL-1 | Eosinophilic Leukemia | >30 | 0.015 | [3] |
| HL-60 | Acute Promyelocytic Leukemia | >30 | >30 | [3] |
| K562 | Chronic Myeloid Leukemia | >30 | >30 | [3] |
The data clearly demonstrates the significantly higher potency of the WDR5 degrader MS67 compared to the WIN-site inhibitor OICR-9429 in MLL-rearranged leukemia cell lines.[3] MS67 induced near-complete degradation of WDR5 in MV4;11 cells at a concentration of 0.5 µM.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of WDR5 inhibitor resistance are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of WDR5 inhibitors on leukemia cell lines.
Materials:
-
Leukemia cell line of interest (e.g., MV4;11, MOLM13)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
WDR5 inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the WDR5 inhibitor in complete medium. Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL Interaction
This protocol is used to determine if a WDR5 inhibitor disrupts the interaction between WDR5 and MLL1 in a cellular context.
Materials:
-
Cells expressing WDR5 and MLL1
-
WDR5 inhibitor and vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Anti-WDR5 antibody for immunoprecipitation
-
Anti-WDR5 and anti-MLL1 antibodies for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the WDR5 inhibitor or vehicle for a specified duration. Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-WDR5 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against WDR5 and MLL1. A decrease in the MLL1 signal in the inhibitor-treated sample compared to the control indicates disruption of the WDR5-MLL1 interaction.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is to investigate the effect of WDR5 inhibition on the levels of H3K4 trimethylation at specific gene promoters.
References
- 1. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of WDR5 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic window of emerging WDR5 inhibitors, with a focus on preclinical data. While direct therapeutic window data for WDR5-0102 is not publicly available, this document offers a comprehensive overview of other key WDR5 inhibitors to inform research and development decisions.
The WD40-repeat-containing protein 5 (WDR5) has emerged as a compelling target in oncology due to its critical role as a scaffold protein in essential cellular processes, including histone methylation and the regulation of the MYC oncogene. Inhibition of WDR5 presents a promising therapeutic strategy for a range of cancers. A key consideration in the development of any new therapeutic is its therapeutic window—the dosage range that can effectively treat disease while minimizing toxicity to the patient. This guide synthesizes available preclinical data for prominent WDR5 inhibitors to offer a comparative perspective on their potential therapeutic windows.
Quantitative Comparison of WDR5 Inhibitors
The following tables summarize the in vitro potency and available in vivo efficacy and toxicity data for several WDR5 inhibitors. This data provides a foundation for comparing their potential therapeutic windows.
Table 1: In Vitro Potency of WDR5 Inhibitors
| Inhibitor | Target Interaction | Cell Line | Assay Type | IC50 / GI50 / DC50 | Citation |
| This compound | WDR5-MLL1 | - | Binding Assay (Kdis/Kd) | 7 µM / 4 µM | [1][2] |
| OICR-9429 | WDR5-MLL (WIN site) | T24 (Bladder Cancer) | Cell Viability | 67.74 µM | [3] |
| UM-UC-3 (Bladder Cancer) | Cell Viability | 70.41 µM | [3] | ||
| TCCSUP (Bladder Cancer) | Cell Viability | 121.42 µM | [3] | ||
| p30-expressing AML cells | Cell Viability | - | [4] | ||
| C16 | WDR5 (WIN site) | Glioblastoma CSCs | Cell Viability | 0.4 - 6.6 µM | [5] |
| MM-102 | WDR5-MLL | Leukemia cells (MLL1-AF9) | Cell Growth Inhibition | - | [6] |
| MS67 (Degrader) | WDR5 (PROTAC) | MV4;11 (AML) | WDR5 Degradation | 3.7 nM (DC50) |
Table 2: Preclinical In Vivo Data for WDR5 Inhibitors
| Inhibitor | Animal Model | Dose | Route | Observation | Citation |
| OICR-9429 | Bladder Cancer Xenograft | 30 mg/kg, 60 mg/kg | i.p. | Suppressed tumor proliferation, enhanced cisplatin (B142131) efficacy, reduced toxicity in normal tissues. | [3] |
| MS67 (Degrader) | MLL-rearranged AML PDX | 75 mg/kg | i.p. | Significantly inhibited tumor growth and prolonged survival. Well tolerated. |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of WDR5 inhibitors is crucial for interpreting their efficacy and toxicity profiles. WDR5 primarily functions within two key oncogenic pathways: the MLL/SET1 histone methyltransferase pathway and the MYC transcriptional program.
WDR5-MLL1 Signaling Pathway
WDR5 is a core component of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription. WDR5 inhibitors that target the WDR5-MLL1 interaction disrupt the assembly and function of this complex, leading to decreased H3K4 methylation and the subsequent repression of target genes involved in leukemogenesis.
Caption: WDR5-MLL1 signaling pathway and the point of intervention for WIN site inhibitors.
WDR5-MYC Signaling Pathway
WDR5 also plays a crucial role in recruiting the oncoprotein MYC to chromatin at a specific set of target genes, many of which are involved in ribosome biogenesis and protein synthesis. By stabilizing MYC on the chromatin, WDR5 promotes the expression of genes that are essential for rapid cell growth and proliferation. Inhibitors targeting this interaction can thus suppress MYC-driven oncogenesis.
Caption: WDR5-MYC signaling pathway and the mechanism of WDR5 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for in vivo xenograft studies used to evaluate WDR5 inhibitors.
General In Vivo Xenograft Study Protocol
This protocol outlines the general steps for assessing the efficacy of a WDR5 inhibitor in a subcutaneous xenograft mouse model.
Caption: A generalized workflow for preclinical in vivo xenograft studies.
Detailed Steps:
-
Cell Culture: Human cancer cell lines (e.g., MV4-11 for AML, T24 for bladder cancer) are cultured under standard conditions.
-
Cell Preparation and Implantation: A specific number of viable cancer cells (typically 1-10 million) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The WDR5 inhibitor (e.g., OICR-9429) or vehicle control is administered to the mice according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Animal health is monitored daily.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Discussion and Future Directions
The available preclinical data suggests that targeting WDR5 is a viable anti-cancer strategy. Inhibitors like OICR-9429 and degraders such as MS67 have demonstrated promising in vivo efficacy with acceptable safety profiles in animal models, indicating the potential for a favorable therapeutic window.
The lack of publicly available in vivo data for this compound makes a direct comparison of its therapeutic window challenging. Future studies should focus on generating this critical information to fully assess its potential as a clinical candidate. Furthermore, a deeper understanding of the specific downstream effects of inhibiting the WDR5-MLL1 versus the WDR5-MYC interaction in different cancer contexts will be crucial for patient stratification and the development of combination therapies.
As the field of WDR5 inhibition continues to evolve, a continued focus on comprehensive preclinical evaluation, including detailed pharmacokinetic and pharmacodynamic studies, will be paramount in identifying the most promising candidates with the widest therapeutic windows for clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Synergistic Potential of WDR5 Inhibition: A Comparative Guide for Drug Development Professionals
While direct experimental data on the synergistic effects of WDR5-0102 with other anticancer agents are not extensively available in public literature, compelling preclinical evidence for the broader class of WDR5 WIN site inhibitors, to which this compound belongs, highlights significant potential for combination therapies. This guide summarizes key findings for these inhibitors, offering insights into their synergistic activities and providing a framework for future research and development.
Overview of WDR5 Inhibition in Cancer Therapy
WD repeat-containing protein 5 (WDR5) is a critical component of multiple protein complexes, including the MLL/SET histone methyltransferases, which are essential for histone H3 lysine (B10760008) 4 (H3K4) methylation and transcriptional regulation.[1] Aberrant WDR5 activity has been linked to various cancers, making it a promising therapeutic target.[1] WDR5 inhibitors, particularly those targeting the WDR5-interaction (WIN) site, disrupt these complexes, leading to the downregulation of genes that promote cancer cell growth and survival.[1][2]
Synergistic Combinations with WDR5 Inhibitors
Preclinical studies have demonstrated the synergistic potential of WDR5 WIN site inhibitors when combined with other targeted therapies, notably HDM2 inhibitors and BCL-2 inhibitors like venetoclax (B612062).[3][4]
Combination with HDM2 Inhibitors in SMARCB1-deficient Cancers
A strong rationale exists for combining WDR5 inhibitors with HDM2 antagonists in cancers with SMARCB1 deficiency, such as rhabdoid tumors.[3] WDR5 inhibitors suppress the expression of genes related to protein synthesis, inducing cellular stress.[3] Concurrently, HDM2 antagonists prevent the degradation of the tumor suppressor p53.[3] This dual action creates a synthetic lethal interaction, where the accumulation of p53 in response to cellular stress leads to apoptosis.[3]
Combination with BCL-2 Inhibitors in Hematologic Malignancies
Synergistic effects have also been observed between WDR5 WIN site inhibitors and the BCL-2 inhibitor venetoclax in acute myeloid leukemia (AML) models.[4][5] This combination aims to leverage the pro-apoptotic effects of both agents through distinct mechanisms to achieve a more profound anti-cancer effect.[5]
Quantitative Data Summary
While specific Combination Index (CI) values from studies are not always reported in abstracts, the consistent observation of synergy across multiple studies provides a strong basis for further investigation. The following table summarizes the key findings from preclinical combination studies with WDR5 WIN site inhibitors.
| Combination Agent | Cancer Type | WDR5 Inhibitor Type | Key Synergistic Outcomes | Reference |
| HDM2 Antagonist | SMARCB1-deficient Rhabdoid Tumors | WIN site inhibitor | Significant in vitro synergy; induction of p53 and blockage of cell proliferation. | [3][5] |
| Venetoclax (BCL-2 Inhibitor) | Acute Myeloid Leukemia (AML) | WIN site inhibitor | Synergistic suppression of leukemia progression in mouse models. | [4][5] |
| CX-4945 (CK2 Inhibitor) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified | Synergistic inhibition of cell proliferation and in vivo leukemia development; increased apoptosis and cell cycle arrest. | [5] |
| OICR-9429 (WIN site inhibitor) | Neuroblastoma | WBM site inhibitor (Compound 19) | Obvious synergistic effect in treating neuroblastoma. | [6] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Chou-Talalay method is commonly used for this calculation.[5]
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings.
Cell Viability and Synergy Analysis
This protocol outlines the general steps for assessing the synergistic effects of a WDR5 inhibitor and a partner drug on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., T-ALL, AML, or rhabdoid tumor cell lines)
-
Complete cell culture medium
-
WDR5 inhibitor (e.g., this compound)
-
Partner anticancer agent
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-1)
-
Plate reader
-
Drug synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the WDR5 inhibitor and the partner drug, both individually and in combination at a constant ratio. Treat the cells for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Generate dose-response curves and use synergy analysis software to calculate the Combination Index (CI).[3][5]
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo synergistic efficacy of a WDR5 inhibitor and a partner drug.
Materials:
-
Immunodeficient mice
-
Human cancer cell line (e.g., MOLM-13 for leukemia)
-
WDR5 inhibitor
-
Partner anticancer agent
-
Vehicle control
-
Bioluminescence imaging system (if applicable)
Procedure:
-
Xenograft Establishment: Inject human cancer cells into immunodeficient mice to establish a tumor model (e.g., subcutaneous or disseminated).
-
Drug Administration: Once the disease is established, treat the mice with the WDR5 inhibitor, the partner drug, the combination of both, or a vehicle control. Dosing schedules and routes of administration should be optimized for each drug.
-
Monitoring: Monitor tumor burden using methods like caliper measurements or bioluminescence imaging. Track the overall health of the mice, including body weight.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or western blotting.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of WDR5 inhibitors are rooted in their impact on fundamental cellular processes.
Caption: Synergistic Mechanism of WDR5 and HDM2 Inhibitors.
WDR5 inhibition disrupts the regulation of genes involved in protein synthesis, leading to cellular stress.[3] In parallel, HDM2 inhibition prevents the breakdown of p53, causing its accumulation.[3] The combination of these events triggers a robust apoptotic response in cancer cells.
Experimental and Data Analysis Workflow
A systematic workflow is essential for identifying and validating synergistic drug combinations.
References
- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of WDR5-0102: A Guide for Laboratory Professionals
Proper disposal of any chemical reagent begins with a thorough understanding of its properties and associated hazards. For WDR5-0102, a small molecule inhibitor targeting the WDR5-MLL1 interaction, this involves consulting the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for this compound, researchers should adhere to the general protocols for chemical waste disposal established by their institution's Environmental Health and Safety (EHS) department.
Key Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉ClN₄O₃ | MedchemExpress |
| Molecular Weight | 374.82 g/mol | MedchemExpress |
| CAS Number | 824960-50-1 | MedchemExpress |
| Appearance | Solid | General Knowledge |
| Storage | Store at -20°C for the short term and -80°C for the long term. | MedchemExpress |
Step-by-Step Disposal Procedure
The following steps outline a general yet essential workflow for the proper disposal of this compound and other laboratory chemicals.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate PPE. This includes, but is not limited to:
-
Safety goggles to protect the eyes from potential splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
2. Waste Identification and Segregation: Proper segregation of chemical waste is a cornerstone of laboratory safety.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Waste should be categorized (e.g., non-hazardous solid, hazardous solid, halogenated solvent, non-halogenated solvent) based on its chemical properties. Since the specific hazards of this compound are not fully detailed, it is prudent to treat it as potentially hazardous chemical waste.
3. Labeling and Containment:
-
Use a designated and compatible waste container. For solid waste like this compound, a clearly labeled, sealable container is appropriate.
-
The label must include the full chemical name ("this compound"), the quantity, and any known hazard warnings.
4. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
5. Scheduling Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Follow their specific procedures for documentation and handover of the waste.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical relationships in the chemical disposal process.
Caption: Decision pathway for this compound disposal.
Caption: Step-by-step workflow for general lab chemical waste.
By adhering to these general but crucial safety and logistical procedures, laboratory professionals can ensure the responsible and safe disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific EHS guidelines for chemical waste management.
Essential Safety and Logistical Information for Handling WDR5-0102
For researchers, scientists, and drug development professionals, ensuring personal safety and the integrity of experimental outcomes is paramount when handling potent small molecule inhibitors like WDR5-0102. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and build confidence in chemical handling practices.
Compound Identification and Hazard Assessment
This compound is an inhibitor targeting the WDR5-MLL1 interface.[1][2][3] While a specific, comprehensive Safety Data Sheet (SDS) may not always be readily available for all research compounds, it is crucial to treat this compound as a potentially hazardous substance.[4] The long-term toxicological properties may not be fully known. Assumed hazards, based on protocols for similar research compounds, include being harmful if swallowed, inhaled, or absorbed through the skin, and potentially causing irritation to the skin, eyes, and respiratory tract.[4]
Quantitative Data Summary
| Property | Value | Source |
| Compound Name | This compound | MedchemExpress[1] |
| CAS Number | 824960-50-1 | Molnova[3] |
| Molecular Formula | C18H19ClN4O3 | Molnova[3] |
| Molecular Weight | 374.82 g/mol | Molnova[3] |
| Primary Target | WDR5-MLL1 interface | MedchemExpress[1][2] |
| In Vitro Solubility | DMSO: 50 mg/mL (133.40 mM) | Molnova[3] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.[4]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves.[4] Change gloves immediately if they become contaminated and after each use. Wash hands thoroughly after removing gloves.[4][5] |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the compound to protect against splashes.[6] |
| Body | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin.[6] |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. | Use a chemical fume hood when weighing the solid compound or preparing stock solutions to prevent inhalation of dust.[6] For unpacking non-plastic containers or in case of spills, a respirator (e.g., N95) may be necessary.[7] |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.[6]
Receiving and Inspection
-
Inspect Package: Upon receipt, examine the external packaging for any signs of damage or leaks.[4]
-
Don PPE: Before opening, put on the minimum required PPE (lab coat, safety glasses, and a single pair of nitrile gloves).[4]
-
Unpack in a Safe Area: Open the shipping container in a designated area, preferably within a chemical fume hood or on a disposable bench liner.[4]
-
Verify Compound: Confirm that the compound name and CAS number on the vial match the order details.[4]
-
Inspect Vial: Check the primary container for any damage.[4]
Preparation of Stock Solutions
-
Gather Materials: Assemble all necessary equipment, including the vial of this compound, appropriate solvent (e.g., DMSO), pipettes, and sterile tubes.[4]
-
Don Full PPE: Wear a lab coat, double nitrile gloves, and chemical splash goggles.[4]
-
Perform Calculations: Calculate the required mass of the compound and volume of solvent to achieve the desired stock concentration.[4]
-
Weighing the Compound: If working with the solid form, briefly centrifuge the vial to collect all powder at the bottom. This should be done in a chemical fume hood.[4][6]
-
Dissolution: Add the calculated volume of solvent to the vial. If necessary, use ultrasonic agitation at a temperature below 60°C to aid dissolution.[3]
Storage Conditions
-
Solid Compound: Store at -20°C for long-term stability (≥ 2 years).[3] Keep in a tightly sealed container, protected from light and moisture.[6]
-
Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[8] It is recommended to prepare fresh solutions or store them in small aliquots to avoid repeated freeze-thaw cycles.[6]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Contaminated Consumables: Gloves, tubes, pipette tips, and bench liners should be collected in a designated, clearly labeled hazardous waste bag or container.[4]
-
Empty Vials: Empty vials should be triple rinsed with an appropriate solvent. The rinsate should be collected as liquid hazardous waste. After rinsing, deface the label and dispose of the vial in a container for non-radioactive glass waste, unless institutional policy dictates otherwise.[9]
-
-
Liquid Waste:
-
Unused Solutions: Collect all unused solutions containing this compound in a clearly labeled, sealed container for hazardous chemical waste.
-
Rinsate: The solvent used for rinsing contaminated glassware and vials should also be collected as hazardous liquid waste.[9]
-
-
Sharps:
-
Needles and serological pipettes that have come into contact with this compound should be disposed of in a designated sharps container for chemically contaminated sharps.[4]
-
Experimental Protocols and Visualization
Mechanism of Action of this compound
WDR5 is a core subunit of the histone methyltransferase (HMT) complex and acts as a scaffold for the assembly of MLL/SET family complexes.[10] These complexes are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.[11][12] WDR5 also plays a crucial role in recruiting the oncoprotein transcription factor MYC to chromatin at ribosomal protein genes.[10] this compound is an inhibitor that targets the interface between WDR5 and MLL1, thereby suppressing MLL1 HMT activity.[1][2] This disruption can lead to reduced H3K4 methylation and subsequent downregulation of gene expression involved in oncogenic pathways.[11]
Caption: this compound inhibits the WDR5-MLL1 interaction, disrupting histone methylation.
Standard Laboratory Workflow
The following diagram illustrates the standard workflow for handling a potent research compound like this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling, experimental use, and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | WDR5-MLL1抑制剂 | MCE [medchemexpress.cn]
- 3. This compound | 824960-50-1 | MOLNOVA [molnova.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. research.uga.edu [research.uga.edu]
- 10. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
